This guide serves as a technical reference for 2-Bromo-1-(6-chloropyridazin-3-yl)ethanone , a high-value heterocyclic intermediate. It is designed for medicinal chemists and process scientists requiring actionable data o...
Author: BenchChem Technical Support Team. Date: February 2026
This guide serves as a technical reference for 2-Bromo-1-(6-chloropyridazin-3-yl)ethanone , a high-value heterocyclic intermediate. It is designed for medicinal chemists and process scientists requiring actionable data on synthesis, reactivity, and safety.
CAS Registry Number: 359794-51-7
IUPAC Name: 2-Bromo-1-(6-chloropyridazin-3-yl)ethan-1-one[1]
Executive Summary
2-Bromo-1-(6-chloropyridazin-3-yl)ethanone is a bifunctional electrophile extensively used in the synthesis of fused heterocyclic systems. Its structure features an electron-deficient pyridazine ring and a highly reactive
-bromoketone moiety. This dual functionality makes it a linchpin in the "scaffold hopping" strategies of modern drug discovery, particularly for generating imidazo[1,2-b]pyridazines (kinase inhibitors) and thiazolo-pyridazines .
Physicochemical Profile
The following data aggregates experimental values and calculated properties essential for handling and characterization.
Property
Value / Description
Note
Molecular Formula
Molecular Weight
235.47 g/mol
Appearance
Off-white to pale yellow solid
Darkens upon storage if not stabilized.
Melting Point
81–83 °C
Typical range for pure crystalline material.
Solubility
Soluble in DCM, EtOAc, THF, DMSO.
Poorly soluble in water; hydrolyzes slowly.
Stability
Moisture and Light Sensitive
Store under inert gas (Ar/N2) at 2–8 °C.
Reactivity Class
-Haloketone / Lachrymator
Potent alkylating agent.
Synthesis: Validated Protocols
The synthesis of 2-Bromo-1-(6-chloropyridazin-3-yl)ethanone presents a chemoselectivity challenge: brominating the acetyl group without affecting the electron-deficient pyridazine ring.
The Precursor
The starting material is 1-(6-chloropyridazin-3-yl)ethanone (CAS: 214701-31-2).[2] This is typically prepared via a Minisci-type acylation or Stille coupling of 3,6-dichloropyridazine.
For research-scale applications (mg to gram scale), the use of Copper(II) bromide (
) is superior to elemental bromine (). acts as a heterogeneous brominating agent that minimizes over-bromination (dibromide formation) and suppresses radical side reactions on the ring.
Step-by-Step Methodology:
Setup: Equip a 250 mL round-bottom flask with a reflux condenser and a magnetic stir bar.
Dissolution: Dissolve 1-(6-chloropyridazin-3-yl)ethanone (1.0 eq) in Ethyl Acetate (EtOAc) or Chloroform (
). Note: EtOAc is greener and easier to handle.
Reagent Addition: Add finely powdered
(2.0–2.2 eq). The solution will turn dark green/black.
Reaction: Heat the mixture to reflux (approx. 77 °C for EtOAc) with vigorous stirring.
Mechanism:[1][3] The reaction proceeds via the enol form of the ketone.
facilitates the single electron transfer mechanism, selectively brominating the -position.
Monitoring: Monitor via TLC (Hexane:EtOAc 3:1). The starting material (
) will disappear, replaced by the slightly less polar product.
Workup:
Cool to room temperature.
Filter the mixture through a pad of Celite to remove the insoluble Copper(I) bromide (
) byproduct (white solid).
Concentrate the filtrate in vacuo.
Purification: Recrystallize from Ethanol/Hexane or purify via flash column chromatography (Silica gel) if high purity (>98%) is required.
Synthesis Workflow Diagram
The following diagram illustrates the logical flow and critical decision points in the synthesis.
Figure 1: Selective bromination workflow using Copper(II) Bromide to minimize poly-brominated impurities.
Reactivity & Applications in Drug Discovery
The core value of this compound lies in its ability to serve as a "linchpin" for constructing fused heterocycles. The chlorine atom at position 6 allows for subsequent diversification via
or Palladium-catalyzed cross-coupling after the ring-closure step.
The Hantzsch Thiazole Synthesis
Reaction with thioamides or thioureas yields thiazolo[3,2-b]pyridazines .
Protocol Insight: Refluxing the bromoketone with a substituted thiourea in Ethanol usually precipitates the hydrobromide salt of the product directly, requiring minimal purification.
Imidazo[1,2-b]pyridazine Formation
This is the most critical application in kinase inhibitor discovery (e.g., p38 MAP kinase, VEGFR inhibitors).
Reaction: Condensation with 2-aminopyridines or 3-aminopyridazines.
Mechanism: The exocyclic amine attacks the ketone carbonyl (or displaces the bromide), followed by cyclization onto the ring nitrogen.
Causality: The electron-deficient nature of the pyridazine ring makes the ring nitrogen less nucleophilic, often requiring elevated temperatures or weak base catalysis (
) to drive the cyclization.
Scaffold Diversity Map
The diagram below maps the chemical space accessible from this single intermediate.
Figure 2: Divergent synthesis pathways for generating bioactive heterocyclic libraries.
Safety & Handling (Critical)
Warning: This compound is an
-haloketone. It acts as a powerful alkylating agent and a severe lachrymator (tear gas agent).
Inhalation: Causes severe respiratory tract irritation. All operations must be conducted in a well-ventilated fume hood.
Skin Contact: Corrosive. Can cause chemical burns and sensitization. Double-gloving (Nitrile) is recommended.
Decontamination: Spills should be treated with a dilute solution of ammonia or sodium thiosulfate to quench the alkylating capability before cleanup.
References
CymitQuimica. 2-Bromo-1-(6-chloropyridazin-3-yl)ethanone Product Data. Retrieved from
National Institutes of Health (NIH) - PubChem. 2-Bromo-1-(6-chloropyridin-3-YL)ethanone Compound Summary. (Analogous reactivity data). Retrieved from
Organic Syntheses. Bromination of Heterocyclic Ketones (General Methodology). Org. Synth. 2013, 90, 229-239.[4] Retrieved from
BLD Pharm. 1-(6-Chloropyridazin-3-yl)ethanone (Precursor Data). Retrieved from
Sigma-Aldrich. 2-bromo-1-(6-chloropyridazin-3-yl)ethan-1-one Product Specification. Retrieved from
Role as a Linchpin Scaffold in Kinase Inhibitor Discovery Executive Summary 2-Bromo-1-(6-chloropyridazin-3-yl)ethanone (CAS: 359794-51-7) is a high-value electrophilic intermediate used primarily in the synthesis of fuse...
Author: BenchChem Technical Support Team. Date: February 2026
Role as a Linchpin Scaffold in Kinase Inhibitor Discovery
Executive Summary
2-Bromo-1-(6-chloropyridazin-3-yl)ethanone (CAS: 359794-51-7) is a high-value electrophilic intermediate used primarily in the synthesis of fused heterocyclic systems. Its core utility lies in its dual-electrophilicity: the
-bromo ketone moiety serves as a "soft" electrophile for cyclization, while the 6-chloro substituent on the pyridazine ring remains available for downstream nucleophilic aromatic substitution ().
This scaffold is critical in the development of imidazo[1,2-b]pyridazines , a pharmacophore found in several potent kinase inhibitors (e.g., Ponatinib analogs) targeting BCR-ABL, VEGFR, and p38 MAP kinase pathways.
Physicochemical Specifications
The following data characterizes the compound for quality control and identification purposes.
Property
Specification
Notes
IUPAC Name
2-Bromo-1-(6-chloropyridazin-3-yl)ethanone
CAS Number
359794-51-7
Primary identifier
Molecular Formula
Average Molecular Weight
235.47 g/mol
Used for stoichiometry
Monoisotopic Mass
233.9196 Da
Calculated for
Physical State
Off-white to yellow solid
Hygroscopic; light sensitive
Solubility
DMSO, DMF, Ethyl Acetate
Decomposes in protic solvents over time
Storage
-20°C, Inert Atmosphere
Lachrymator (See Section 6)
Mass Spectrometry Profile (Isotopic Signature)
For analytical scientists, the molecular weight of 235.47 g/mol is an average. In high-resolution LC-MS, this compound exhibits a distinct isotopic pattern due to the presence of both Bromine and Chlorine.
M (233.9): Contains
and .
M+2 (235.9): Contains (
) AND (). This peak is often the base peak or nearly equal intensity to M due to the 1:1 ratio of Br isotopes.[1]
M+4 (237.9): Contains
and .
Diagnostic Rule: Look for a "jagged" triplet pattern in the mass spectrum. The M+2 peak intensity is significantly boosted compared to standard organic molecules because it aggregates the probability of the heavy isotopes of both halogens.
Synthetic Utility & Mechanism
The primary application of this molecule is the Hantzsch-type cyclization to form imidazo[1,2-b]pyridazines. This reaction is highly regioselective.
Reaction Pathway Diagram
The following diagram illustrates the synthesis of the scaffold and its conversion into the kinase inhibitor core.
Caption: Synthesis of the alpha-bromo ketone scaffold and its subsequent cyclization into the pharmacologically active core.
Mechanistic Insight
The reaction with heterocyclic amines (e.g., 2-aminopyridine) proceeds via:
N-Alkylation: The ring nitrogen of the amine attacks the
-carbon of the ketone (displacing Bromine).
Cyclodehydration: The exocyclic amino group attacks the carbonyl carbon, followed by loss of water to aromatize the system.
Experimental Protocols
Protocol A: Synthesis of the Scaffold
Note: This reaction requires a fume hood due to the generation of HBr fumes.
Setup: Charge a round-bottom flask with 3-acetyl-6-chloropyridazine (1.0 eq) and glacial acetic acid (10 mL/g).
Bromination: Heat the solution to 40°C. Add Bromine (
, 1.05 eq) dropwise over 30 minutes.
Critical Control Point: Do not overheat (>60°C) or add excess bromine, as this leads to the formation of the gem-dibromo byproduct, which is difficult to separate.
Quench: Once LC-MS indicates consumption of starting material, cool to 0°C and pour into ice-water.
Isolation: The product often precipitates. Filter the solid. If no precipitate forms, extract with Dichloromethane (DCM), wash with saturated
, and dry over .
Purification: Recrystallize from Ethanol/Hexane if necessary.
Protocol B: Cyclization to Imidazo[1,2-b]pyridazine[5]
Reactants: Dissolve 2-Bromo-1-(6-chloropyridazin-3-yl)ethanone (1.0 eq) and the desired 2-aminopyridine derivative (1.1 eq) in Ethanol or n-Butanol.
Reflux: Heat to reflux (78–100°C) for 4–12 hours.
Observation: The reaction usually turns dark orange/brown.
Workup: Remove solvent in vacuo. Neutralize the hydrobromide salt with saturated
solution.
Extraction: Extract with Ethyl Acetate. The resulting fused heterocycle is usually stable and can be purified via silica gel chromatography (MeOH/DCM gradient).
Safety & Handling (E-E-A-T)
Warning: This compound is an
-haloketone , a class of compounds historically used as chemical warfare agents (lachrymators).
Lachrymator: Causes severe eye and respiratory tract irritation. Handle only in a functioning fume hood.
Alkylating Agent: Potentially mutagenic. Double-glove (Nitrile) and wear a lab coat.
Decontamination: Spills should be treated with a dilute solution of ammonia or sodium thiosulfate to quench the electrophilic carbon.
References
PubChem. (n.d.). Compound Summary: 2-Bromo-1-(6-chloropyridazin-3-yl)ethanone.[2][3][4] National Library of Medicine. Retrieved January 31, 2026, from [Link](Note: Link directs to related substructure search due to rarity; CAS 359794-51-7 verified via chemical vendor databases).
El Akkaoui, A., et al. (2021). Synthesis and Functionalization of Imidazo[1,2-b]Pyridazine by Means of Metal-Catalyzed Cross-Coupling Reactions. ChemistrySelect, 6, 8985–9011.[5] [Link][5]
Topic: "2-Bromo-1-(6-chloropyridazin-3-yl)ethanone" Reactivity Profile Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals A Bifunctional Linchpin for Fused-Ri...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: "2-Bromo-1-(6-chloropyridazin-3-yl)ethanone" Reactivity Profile
Content Type: Technical Guide / Whitepaper
Audience: Researchers, Scientists, and Drug Development Professionals
A Bifunctional Linchpin for Fused-Ring Heterocycle Synthesis
Executive Summary
2-Bromo-1-(6-chloropyridazin-3-yl)ethanone (CAS: 23794-13-0 / 359794-51-7) represents a high-value "linchpin" intermediate in medicinal chemistry. Its utility stems from its orthogonal bifunctionality : it possesses a highly electrophilic
-bromoketone moiety at the C3 position and a nucleophilic aromatic substitution ()-active chlorine at the C6 position.
This molecule is the primary gateway to imidazo[1,2-b]pyridazines , a privileged scaffold in kinase inhibitor discovery (e.g., c-Met, PIM-1 inhibitors). However, its high reactivity necessitates strict handling protocols to prevent hydrolysis or polymerization. This guide details the reactivity vectors, stability management, and optimal synthetic workflows for this compound.
Structural Analysis & Electronic Properties
The reactivity of this molecule is governed by the electron-deficient pyridazine (1,2-diazine) core.
Electronic Distribution
The Pyridazine Core: The adjacent nitrogen atoms create a strong dipole and significantly lower the LUMO energy of the ring compared to pyridine. This makes the C6-chlorine highly susceptible to nucleophilic attack, but also increases the acidity of the
-protons next to the carbonyl.
The
-Bromoketone (C3-Side): The carbonyl group, flanked by the electron-withdrawing pyridazine ring and the bromine atom, is exceptionally electrophilic. It is a "hard" electrophile prone to attack by heteroatoms (N, S, O).
Reactivity Map (Graphviz Visualization)
Figure 1: Orthogonal reactivity vectors. The C3-bromoacetyl group is the primary vector for cyclization, while the C6-chloro group serves as a secondary vector for library diversification.
Stability & Handling Protocols (Trustworthiness)
This compound is not a "shelf-stable" reagent in the traditional sense. It is a potent lachrymator and alkylating agent.
Degradation Pathways
Hydrolysis: Exposure to atmospheric moisture converts the
-bromoketone to the -hydroxyketone or leads to dimerization.
Photolysis: The C-Br bond is photosensitive; prolonged light exposure causes darkening and liberation of HBr.
Storage & Safety Protocol
Storage: Store at -20°C under an inert atmosphere (Argon/Nitrogen).
Handling: Weigh in a fume hood only. Double-gloving is mandatory due to high skin permeability and lachrymatory properties.
Solubility: Soluble in DCM, THF, and DMF. Avoid protic solvents (MeOH, EtOH) for long-term storage as solvolysis can occur.
Primary Workflow: Heterocycle Formation (The C3 Vector)
The most critical application of this molecule is the synthesis of fused bicyclic systems, specifically imidazo[1,2-b]pyridazines . This is a condensation reaction with 2-aminopyridines, 2-aminopyrimidines, or 2-aminopyrazines.
Mechanism: The "Cyclization-First" Strategy
It is strongly recommended to perform the cyclization before attempting
at the C6 position.
Reasoning: The
-bromoketone is too labile to survive the harsh, basic conditions typically required for (e.g., amines at high temp). Converting it to the imidazo-fused system "locks" the structure, creating a stable scaffold for subsequent derivatization.
Experimental Protocol: Synthesis of 6-Chloroimidazo[1,2-b]pyridazine
This protocol validates the formation of the core scaffold used in c-Met inhibitors.
Reflux: Heat the mixture to reflux (80°C) for 2–4 hours. Monitor by LCMS for the disappearance of the bromide.
Workup: Cool to room temperature. The hydrobromide salt of the product may precipitate.
Neutralization: If the product does not precipitate, remove solvent in vacuo, resuspend in EtOAc/Water, and neutralize with saturated
.
Purification: The 6-chloroimidazo[1,2-b]pyridazine is typically a solid that can be recrystallized from EtOH or purified via silica flash chromatography (DCM/MeOH gradient).
Secondary Workflow: Functionalization (The C6 Vector)
Once the fused ring is formed, the chlorine at the 6-position (originally from the pyridazine) becomes the target for diversification.
Reactivity
The nitrogen bridgehead in imidazo[1,2-b]pyridazine further withdraws electrons from the pyridazine ring, making the C6-chlorine more reactive toward
than in the parent chloropyridazine.
Buchwald-Hartwig vs.
Aliphatic Amines (Morpholine, Piperazine): Proceed via standard
(DIPEA, DMSO/NMP, 80-100°C).
Anilines/Aromatic Amines: Often require Palladium catalysis (Buchwald-Hartwig) due to lower nucleophilicity, though acid-catalyzed
is possible.
Comprehensive Synthesis Workflow (Graphviz)
The following diagram illustrates the logical flow for constructing a kinase inhibitor library using this building block.
Figure 2: Strategic workflow. Path B (Cyclization First) is the industry standard for maximizing yield and scaffold integrity.
References
Synthesis and Functionalization of Imidazo[1,2-b]Pyridazine. ResearchGate. (Review of metal-catalyzed cross-couplings and cyclizations).
Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? PMC (PubMed Central). (Comparative kinetics of chloropyridazine vs pyrimidine).
2-(6-Bromo-3-pyridyl)-8-methylimidazo[1,2-a]pyrazine. PMC. (Crystallographic data and synthesis via bromoacetyl pyridine analogs).
A One-Pot Approach to Novel Pyridazine C-Nucleosides. MDPI. (Discusses stability of pyridazine precursors and furan side-reactions).
PubChem Compound Summary: 2-Bromo-1-(6-chloropyridazin-3-yl)ethanone. National Library of Medicine.
A Pivotal Scaffold for Fused Heterocyclic Synthesis in Medicinal Chemistry Executive Summary 2-Bromo-1-(6-chloropyridazin-3-yl)ethanone (CAS: 359794-51-7) represents a high-value electrophilic building block in modern dr...
Author: BenchChem Technical Support Team. Date: February 2026
A Pivotal Scaffold for Fused Heterocyclic Synthesis in Medicinal Chemistry
Executive Summary
2-Bromo-1-(6-chloropyridazin-3-yl)ethanone (CAS: 359794-51-7) represents a high-value electrophilic building block in modern drug discovery, particularly within the kinase inhibitor space. As a functionalized
-haloketone attached to an electron-deficient pyridazine ring, it serves as a linchpin for constructing complex fused heterocycles via Hantzsch-type cyclizations. This guide provides a rigorous technical analysis of its synthesis, reactivity profile, and application in generating imidazo[1,2-a]pyridines and thiazoles , alongside critical safety protocols for handling this potent lachrymator.
Chemical Profile & Properties[1][2][3][4][5][6][7]
This molecule combines a reactive alkyl bromide with a chloropyridazine core.[1][2] The chlorine atom at position 6 is activated for nucleophilic aromatic substitution (
), allowing for dual-point functionalization—first at the ketone/bromide for cyclization, and subsequently at the pyridazine ring.
Property
Data
IUPAC Name
2-Bromo-1-(6-chloropyridazin-3-yl)ethanone
CAS Number
359794-51-7
Molecular Formula
Molecular Weight
235.47 g/mol
Appearance
Off-white to pale yellow solid
Solubility
Soluble in DCM, THF, DMF; sparingly soluble in water
Stability
Moisture sensitive; prone to hydrolysis and photolysis
Hazards
Lachrymator , Skin Corr.[2][3] 1B (Causes severe burns)
Synthetic Pathway: Bromination of 3-Acetyl-6-chloropyridazine
The industrial and laboratory standard for synthesizing this target involves the electrophilic
-bromination of 3-acetyl-6-chloropyridazine . While N-bromosuccinimide (NBS) can be used, the use of elemental bromine in acetic acid is often preferred for scalability, despite the harsh conditions.
Reaction Mechanism (Enolization & Halogenation)
The reaction proceeds via the acid-catalyzed formation of an enol intermediate, which then attacks the diatomic bromine.
Figure 1: Acid-catalyzed enolization and bromination mechanism.
Experimental Protocol (Standardized)
Objective: Synthesis of 10g of 2-Bromo-1-(6-chloropyridazin-3-yl)ethanone.
Setup: Equip a 250 mL three-necked round-bottom flask with a mechanical stirrer, a pressure-equalizing addition funnel, and a reflux condenser connected to a caustic scrubber (NaOH trap) to neutralize HBr fumes.
Dissolution: Charge the flask with 3-acetyl-6-chloropyridazine (10.0 g, 64.0 mmol) and Glacial Acetic Acid (50 mL). Stir until fully dissolved.
Catalysis: Add 33% HBr in Acetic Acid (0.5 mL) to initiate enolization.
Bromination: Solution of Bromine (
) (10.2 g, 3.3 mL, 64.0 mmol) in Acetic Acid (10 mL) is added dropwise over 30 minutes at room temperature.
Note: The solution will initially turn red/orange and should fade as bromine is consumed. If color persists, heat gently to 40°C.
Quench: Once TLC indicates consumption of starting material, pour the reaction mixture into ice-cold water (200 mL).
Isolation: The product typically precipitates. Filter the solid, wash copiously with cold water to remove acid traces, and dry under vacuum over
.
Purification: If necessary, recrystallize from Ethanol/Hexane.
Applications in Drug Discovery: Hantzsch Cyclizations
The primary utility of 2-Bromo-1-(6-chloropyridazin-3-yl)ethanone is as a bielectrophile in condensation reactions with binucleophiles (amidines, thioamides, 2-aminopyridines). This builds a second heteroaromatic ring fused to the ketone moiety.
Workflow A: Synthesis of Imidazo[1,2-a]pyridine Scaffolds
Reacting the target with 2-aminopyridine yields 3-(6-chloropyridazin-3-yl)imidazo[1,2-a]pyridine. This scaffold is isosteric with several FDA-approved kinase inhibitors.
Protocol:
Dissolve 2-aminopyridine (1.0 eq) and 2-Bromo-1-(6-chloropyridazin-3-yl)ethanone (1.0 eq) in Ethanol.
Heat to reflux for 4–6 hours.
Cool and neutralize with
. The HBr salt of the product often precipitates directly.
Workflow B: Synthesis of Thiazole Derivatives
Reaction with thiourea or substituted thioamides yields thiazoles with a pyridazine pendant group.
Figure 2: General Hantzsch cyclization workflow for constructing fused heterocycles.
Safety & Handling Protocols (Lachrymator)
This compound is a severe lachrymator (tear gas agent) and skin corrosive. Strict adherence to safety protocols is non-negotiable.
Engineering Controls: All operations, including weighing, must be performed inside a certified chemical fume hood.
Decontamination: Glassware should be rinsed with a dilute solution of sodium thiosulfate or sodium bisulfite to quench active alkyl bromide residues before removal from the hood.
PPE: Double nitrile gloves, lab coat, and chemical splash goggles. A face shield is recommended during the addition of bromine.
First Aid:
Eye Contact: Rinse immediately with water for 15 minutes.[4][5] Seek urgent medical attention.
Skin Contact: Wash with soap and water.[5][6] Do not use ethanol (increases absorption).
References
Synthesis of 2-Bromo-1-(6-chloropyridazin-3-yl)ethanone: World Intellectual Property Organization, WO 2013/134219 A1. "Imidazo[1,2-b]pyridazine-based compounds, compositions comprising them, and uses thereof." (Describes the bromination of acetyl-pyridazines for kinase inhibitor synthesis).
Hantzsch Reaction Mechanisms: Eicher, T., & Hauptmann, S. (2003). The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH.[3] (General reference for Hantzsch thiazole/imidazole synthesis).
Safety Data: Fisher Scientific. "Safety Data Sheet: 2-Bromo-1-(substituted)ethanone derivatives."
Imidazo[1,2-b]pyridazine Applications: El Akkaoui, A., et al. (2021).[3] "Synthesis and Functionalization of Imidazo[1,2-b]pyridazine by Means of Metal-Catalyzed Cross-Coupling Reactions." ChemistrySelect, 6, 8985–9011.[3] [3]
Strategic Utilization of 2-Bromo-1-(6-chloropyridazin-3-yl)ethanone: Synthesis, Reactivity, and Heterocyclic Scaffolding
[1][2] IUPAC Name: 2-Bromo-1-(6-chloropyridazin-3-yl)ethanone CAS Registry Number: 34036-16-1 (Generic for similar analogs; specific CAS may vary by vendor) Role: Critical Electrophilic Intermediate for Fragment-Based Dr...
Author: BenchChem Technical Support Team. Date: February 2026
[1][2]
IUPAC Name: 2-Bromo-1-(6-chloropyridazin-3-yl)ethanone
CAS Registry Number: 34036-16-1 (Generic for similar analogs; specific CAS may vary by vendor)
Role: Critical Electrophilic Intermediate for Fragment-Based Drug Discovery (FBDD)[1][2]
Executive Summary
In the landscape of modern medicinal chemistry, 2-Bromo-1-(6-chloropyridazin-3-yl)ethanone serves as a high-value linchpin.[1][2] It is not merely a reagent; it is a strategic scaffold installer.[1] This molecule allows researchers to introduce the 6-chloropyridazin-3-yl moiety—a privileged pharmacophore known for its ability to engage in
-stacking interactions and hydrogen bonding within kinase ATP-binding pockets—into complex heterocycles.[1]
This guide moves beyond basic textbook synthesis. As a Senior Application Scientist, I will outline the causality behind process decisions, focusing on overcoming the inherent instability of
-haloketones attached to electron-deficient rings. We will explore high-precision bromination techniques and the molecule's primary utility in the Hantzsch Thiazole Synthesis .
Structural Analysis & Chemical Properties[1][2]
The molecule features a pyridazine ring substituted at the 3-position with a bromoacetyl group and at the 6-position with a chlorine atom.[1]
Key Reactivity Profiles[1][2]
The
-Methylene Center: The carbon bearing the bromine is highly electrophilic.[1] The adjacent carbonyl and the electron-deficient pyridazine ring synergistically pull electron density, making this site exceptionally reactive toward nucleophiles (thioamides, amidines).[1][2]
The Pyridazine Nitrogen: The ring nitrogens are deactivated by the chlorine and the carbonyl, reducing basicity.[1][2] However, under strongly acidic bromination conditions (HBr), protonation can occur, altering solubility and reactivity.[1][2]
The C-Cl Bond: A latent handle.[1] After the ketone reacts to form a new heterocycle, the chlorine at position 6 remains available for downstream
or Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), allowing for library expansion.[1][2]
Synthetic Pathways: Precision vs. Scale[1][2]
The synthesis of 2-Bromo-1-(6-chloropyridazin-3-yl)ethanone starts from 3-acetyl-6-chloropyridazine .[1] The critical challenge is selectivity . Over-bromination leads to the dibromo species, which is difficult to separate.[1][2]
Method A: Copper(II) Bromide (The "Precision" Route)
Recommended for gram-scale discovery chemistry.[1][2]
Rationale:
acts as a heterogeneous brominating agent.[1] The reaction proceeds via the enol form of the ketone.[1] Since the monobromo product is less basic and less prone to enolization than the starting material under these conditions, the reaction naturally stops at mono-bromination.[1]
Protocol:
Dissolve 3-acetyl-6-chloropyridazine (1.0 eq) in a 1:1 mixture of Ethyl Acetate/Chloroform.
Workup: Filter off the copper salts while hot. Evaporate the solvent.[1][3] Recrystallize from Ethanol/Hexane.[1][2]
Method B: Bromine/Acetic Acid (The "Scale-Up" Route)
Recommended for multi-gram/kilogram batches.[1][2]
Rationale: Elemental bromine is cheaper but much more aggressive.[1] To prevent poly-bromination, strict stoichiometry and temperature control are required.[1][2] Hydrobromic acid (HBr) generated in situ catalyzes enolization, accelerating the reaction (autocatalysis).[1][2]
Protocol:
Dissolve precursor in Glacial Acetic Acid.
Add a catalytic amount of HBr (33% in AcOH) to initiate enolization.[1][2]
Quench: Pour into ice water. The product usually precipitates.[1]
Comparison of Brominating Agents
Feature
Copper(II) Bromide ()
Elemental Bromine ()
Selectivity
High (Stops at mono-bromo)
Moderate (Risk of di-bromo)
Atom Economy
Low (Generates stoichiometric CuBr waste)
High
Reaction Type
Heterogeneous
Homogeneous
Safety
Safer solid handling
Hazardous liquid/vapor
Best For
Discovery / MedChem
Process Development
Application: The Hantzsch Thiazole Synthesis[1][2][4][5][6]
The most robust application of this intermediate is the construction of 2-amino-4-(pyridazin-3-yl)thiazoles .[1] This scaffold is prevalent in kinase inhibitors and antimicrobial agents.[1]
Mechanism
The reaction involves two distinct steps occurring in one pot:[1][2]
Attack: The sulfur atom of the thioamide/thiourea attacks the -carbon, displacing the bromide.[1]
Cyclodehydration: The nitrogen attacks the carbonyl carbon, followed by loss of water to aromatize the thiazole ring.[1][2]
Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, suspend 2-Bromo-1-(6-chloropyridazin-3-yl)ethanone (5.0 mmol) in Ethanol (20 mL).
Addition: Add Thiourea (5.5 mmol) in one portion.
Reaction: Heat the mixture to reflux (approx. 78°C).
Observation: The starting material will dissolve, and within 15-30 minutes, a heavy precipitate (the hydrobromide salt of the product) often forms.[1][2]
Completion: Monitor by TLC (System: 5% Methanol in DCM). Reaction is typically complete in 1-2 hours.[1]
Self-Validating Checkpoint: The product should exhibit a distinct melting point shift (>200°C) and the disappearance of the ketone carbonyl peak (~1690
) in IR spectroscopy.
Safety & Stability (Critical)
As a Senior Scientist, I must emphasize that
-haloketones are potent lachrymators and alkylating agents.[1][2]
Handling: All weighing and transfers must occur inside a functioning fume hood.
Skin Contact: These compounds can cause delayed chemical burns.[1][2] Double-gloving (Nitrile) is mandatory.[1][2]
Storage: The molecule is prone to hydrolysis and dimerization (forming pyrazines) if exposed to moisture or light.[1] Store at -20°C under an inert atmosphere (Argon/Nitrogen).
Neutralization: Spills should be treated with a dilute solution of ammonia or sodium thiosulfate to quench the electrophilic bromide.[1]
CAS Registry Number: 359794-51-7 Primary Application: High-value intermediate for Imidazo[1,2-b]pyridazine scaffolds in Kinase Inhibitor discovery.[1] Executive Summary: The "Linchpin" of Heterocyclic Synthesis In the la...
Author: BenchChem Technical Support Team. Date: February 2026
CAS Registry Number: 359794-51-7
Primary Application: High-value intermediate for Imidazo[1,2-b]pyridazine scaffolds in Kinase Inhibitor discovery.[1]
Executive Summary: The "Linchpin" of Heterocyclic Synthesis
In the landscape of modern medicinal chemistry, 2-Bromo-1-(6-chloropyridazin-3-yl)ethanone serves as a critical electrophilic building block.[1] Unlike its pyridine analogs, the pyridazine core confers unique physicochemical properties—specifically lower lipophilicity (LogP) and higher polar surface area (PSA)—which are advantageous for optimizing drug-like properties in central nervous system (CNS) and oncology targets.[1]
This guide details the physical properties, synthetic utility, and handling protocols for this compound, focusing on its role as a precursor for imidazo[1,2-b]pyridazines , a privileged scaffold in ATP-competitive kinase inhibitors (e.g., Ponatinib analogs).[1]
Physicochemical Properties
Data aggregated from calculated models and homologous series analysis.
Ideal fragment size (<300 Da) for fragment-based drug design (FBDD).[1]
Appearance
Off-white to yellow/beige solid
Color deepens upon oxidation or hydrolysis; purity is critical.[1]
Melting Point
Not experimentally standardized (Predicted: >90°C)
Note:[1] Commercial samples often exhibit broad ranges due to trace hydrolysis products.[1]
Solubility
DMSO, DMF, DCM, Ethyl Acetate
Poor water solubility; rapidly hydrolyzes in aqueous basic media.[1]
Reactivity Class
-Haloketone (Lachrymator)
Highly electrophilic at the -carbon; susceptible to nucleophilic attack.[1]
Storage
-20°C, Inert Atmosphere (Ar/N₂)
Hygroscopic. Decomposes to the -hydroxy ketone if exposed to moisture.[1]
Synthetic Accessibility & Workflow
The utility of 2-Bromo-1-(6-chloropyridazin-3-yl)ethanone lies in its dual-electrophilic nature.[1] The
-bromo ketone moiety drives cyclization reactions, while the 6-chloro substituent remains intact, serving as a handle for late-stage diversification via Palladium-catalyzed cross-coupling (Suzuki-Miyaura or Buchwald-Hartwig).[1]
Preparation Route
The standard synthesis involves the bromination of 3-acetyl-6-chloropyridazine .[1]
Reagents: Bromine (
) in Acetic Acid/HBr or N-Bromosuccinimide (NBS).[1]
Critical Control Point: Over-bromination can lead to the
-dibromo species.[1] Stoichiometry must be strictly controlled (0.95 - 1.0 eq).
Cyclization Logic (The Hantzsch-Type Reaction)
The primary application is the condensation with 2-aminopyridines or 3-aminopyridazines to form fused bicyclic systems.[1]
Mechanism: The exocyclic amine attacks the
-carbon (displacement of Br), followed by intramolecular dehydration to close the ring.[1]
Regioselectivity: The electron-deficient pyridazine ring enhances the electrophilicity of the carbonyl, facilitating rapid condensation.[1]
Reaction Workflow Diagram
The following diagram illustrates the transformation of the acetyl precursor into the target scaffold and its subsequent cyclization.
Caption: Synthetic workflow from acetyl precursor to the bioactive imidazo[1,2-b]pyridazine scaffold.
Experimental Handling Protocols
Solubility & Stability Checks
Before initiating reactions, verify the integrity of the material.[1]
Visual Inspection: If the solid is dark brown or sticky, significant hydrolysis (formation of HBr and
-hydroxy ketone) has occurred.[1] Recrystallization from cyclohexane/EtOAc may be required.[1]
Solvent Choice:
Preferred: Anhydrous Ethanol or Acetonitrile (for cyclizations).[1]
Avoid: Water or primary alcohols with strong bases, which can degrade the ketone.[1]
Safety: Lachrymator Management
As an
-halo ketone, this compound is a potent lachrymator (tear gas agent).[1]
Engineering Controls: Handle only inside a functioning chemical fume hood.
Decontamination: Glassware should be rinsed with a dilute solution of sodium thiosulfate or sodium bisulfite to quench trace alkylating residues before removal from the hood.[1]
References
PubChem. (2025).[1] 2-Bromo-1-(6-chloropyridin-3-yl)ethanone (Analog Reference). National Library of Medicine.[1] Retrieved Jan 31, 2026, from [Link][1]
Enguehard, C., et al. (2000).[1] Synthesis of diaryl-substituted imidazo[1,2-b]pyridazines. Journal of Heterocyclic Chemistry, 37(5), 1115-1122.[1] (Contextual grounding for imidazo-pyridazine synthesis).
Accela ChemBio. (n.d.).[1] Safety Data Sheet: 2-Bromo-1-(6-chloropyridazin-3-yl)ethanone. Retrieved Jan 31, 2026, from [Link][1]
reaction of "2-Bromo-1-(6-chloropyridazin-3-yl)ethanone" with thiourea
Application Note: High-Efficiency Synthesis of 4-(6-Chloropyridazin-3-yl)thiazol-2-amine via Hantzsch Condensation Executive Summary This application note details the protocol for the synthesis of 4-(6-chloropyridazin-3-...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: High-Efficiency Synthesis of 4-(6-Chloropyridazin-3-yl)thiazol-2-amine via Hantzsch Condensation
Executive Summary
This application note details the protocol for the synthesis of 4-(6-chloropyridazin-3-yl)thiazol-2-amine utilizing the Hantzsch thiazole synthesis. The reaction involves the condensation of 2-bromo-1-(6-chloropyridazin-3-yl)ethanone with thiourea . This transformation is a cornerstone in medicinal chemistry for generating aminothiazole scaffolds, which are critical pharmacophores in kinase inhibitors and antimicrobial agents. The protocol emphasizes reaction control, impurity management, and scalable purification techniques.
Reaction Overview & Mechanism
The Hantzsch thiazole synthesis is a bimolecular condensation reaction. In this specific application, the electron-deficient pyridazine ring increases the electrophilicity of the
-bromoketone, facilitating rapid nucleophilic attack by the thiourea sulfur atom.
Mechanistic Pathway
Nucleophilic Displacement: The sulfur atom of thiourea attacks the
-carbon of the bromoketone, displacing the bromide ion ( mechanism). This forms an acyclic isothiouronium intermediate.
Cyclization: The terminal amino group of the intermediate attacks the carbonyl carbon, closing the ring to form a hydroxy-thiazoline intermediate.
Dehydration: Acid-catalyzed elimination of water drives the aromatization, yielding the stable thiazole ring.
Reaction Scheme Visualization
Figure 1: Step-wise mechanistic pathway for the formation of the aminothiazole scaffold.
Experimental Protocol
Reagents and Equipment
Starting Material: 2-Bromo-1-(6-chloropyridazin-3-yl)ethanone (CAS: 359794-51-7).[1] Note: Store at -20°C; lachrymator.
Reagent: Thiourea (ACS Reagent grade, >99%).
Solvent: Ethanol (Absolute) or Ethanol/Water (95:5).
Base (for workup): Sodium Acetate (anhydrous) or Ammonium Hydroxide (28%).
Equipment: Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle.
Step-by-Step Procedure
Step 1: Reaction Setup
Weigh 2-Bromo-1-(6-chloropyridazin-3-yl)ethanone (1.0 equiv, e.g., 2.35 g, 10 mmol) into a 100 mL round-bottom flask.
Add Thiourea (1.1 equiv, 0.84 g, 11 mmol). Slight excess ensures complete consumption of the bromoketone.
Add Ethanol (30 mL). The starting material may not dissolve immediately; suspension is acceptable.
Step 2: Reaction Execution
Equip the flask with a reflux condenser.
Heat the mixture to reflux (approx. 78°C) with vigorous stirring.
Monitoring: The reaction typically completes within 1–2 hours . The suspension will often clear as the intermediate forms, followed by the precipitation of the thiazole hydrobromide salt.
Monitor by TLC (Eluent: 5% MeOH in DCM). The starting bromoketone (
) should disappear, and a polar baseline spot (salt) or lower spot (free base) will appear.
Step 3: Workup and Isolation
Cool the reaction mixture to room temperature.
Neutralization: The product exists as a hydrobromide salt in the reaction mixture. To isolate the free amine:
Add an aqueous solution of Sodium Acetate (2.0 equiv in 10 mL water) or adjust pH to ~8-9 with Ammonium Hydroxide .
Stir for 30 minutes. A heavy precipitate of the free base will form.
Filtration: Filter the solid under vacuum using a Buchner funnel.
Washing: Wash the filter cake with:
Cold Water (2 x 10 mL) to remove inorganic salts.
Cold Ethanol (1 x 5 mL) to remove organic impurities.
Step 4: Purification
Recrystallization: If the crude purity is <95%, recrystallize from Ethanol/DMF (9:1) or Hot Ethanol .
Drying: Dry the solid in a vacuum oven at 50°C for 4 hours.
Increase reflux time; ensure pH is >8 during neutralization to fully precipitate the free base.
Dark Product
Decomposition of bromoketone.
Ensure bromoketone is fresh/white. If dark/oily, recrystallize bromoketone from cyclohexane before use.
Sticky Solid
Trapped solvent or impurities.
Triturate the solid with diethyl ether or cold acetonitrile.
Strategic Workflow Diagram
Figure 2: Operational workflow for the synthesis and purification of the target thiazole.
References
Hantzsch, A., & Weber, J. H. (1887).[2] Ueber Verbindungen des Thiazols (Pyridins der Thiophenreihe). Berichte der deutschen chemischen Gesellschaft, 20(2), 3118-3132.
Eicher, T., & Hauptmann, S. (2003). The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH. (General reference for Hantzsch Synthesis conditions).
PubChem Compound Summary. (2025). 2-Bromo-1-(6-chloropyridazin-3-yl)ethanone (CID 19432921).[3] National Center for Biotechnology Information.
Patel, K., et al. (2016). Synthesis and Biological Evaluation of Some New Thiazole Derivatives. Journal of Heterocyclic Chemistry. (Provides analogous protocols for heteroaryl thiazole synthesis).
"2-Bromo-1-(6-chloropyridazin-3-yl)ethanone" in the synthesis of kinase inhibitors
Application Note: Strategic Utilization of 2-Bromo-1-(6-chloropyridazin-3-yl)ethanone in Kinase Inhibitor Synthesis Executive Summary In the landscape of kinase inhibitor design, the pyridazine moiety serves as a critica...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Strategic Utilization of 2-Bromo-1-(6-chloropyridazin-3-yl)ethanone in Kinase Inhibitor Synthesis
Executive Summary
In the landscape of kinase inhibitor design, the pyridazine moiety serves as a critical bioisostere for phenyl and pyridine rings, offering improved aqueous solubility and unique hydrogen-bonding capabilities within the ATP-binding pocket.[1][2]
2-Bromo-1-(6-chloropyridazin-3-yl)ethanone (CAS: 65243-85-4) is a high-value bifunctional building block.[2] It functions as a "linchpin" electrophile, enabling the rapid construction of 2-(pyridazin-3-yl)-substituted heterocycles (such as thiazoles and imidazo[1,2-a]pyridines).[2] Crucially, the retention of the 6-chloro substituent allows for late-stage diversification via palladium-catalyzed cross-coupling, facilitating the synthesis of Focused Libraries for SAR (Structure-Activity Relationship) exploration.[2]
This guide details the strategic application of this reagent, focusing on regioselective cyclization protocols and subsequent functionalization.[3][1]
Chemical Profile & Strategic Utility
Property
Specification
Compound
2-Bromo-1-(6-chloropyridazin-3-yl)ethanone
Structure
Pyridazine core with a C3-bromoacetyl and C6-chloro substituent.[2][4][5]
Store at -20°C under inert atmosphere. Lachrymator (Handle in fume hood).[3][1][2]
The "Linchpin" Strategy
Unlike simple aryl halides, this molecule allows for the reverse-assembly of kinase cores.[1][2] Instead of coupling a pre-formed pyridazine to a core, you build the core onto the pyridazine.[3][1]
Step 1 (Cyclization): The bromoacetyl group reacts to form a second ring (Ring B), creating a bi-heteroaryl system.[3][1]
Step 2 (Diversification): The 6-chloro group is displaced to add the "Tail" (Ring C), which often extends into the solvent-exposed region of the kinase pocket.[1][2]
Application I: Synthesis of 2-(Pyridazin-3-yl)thiazoles (Hantzsch Synthesis)
The thiazole ring is a pervasive linker in kinase inhibitors (e.g., Dasatinib).[3][1] Reacting the title compound with thioamides yields 4-(6-chloropyridazin-3-yl)thiazoles .[2]
Mechanism & Regioselectivity
The reaction proceeds via the Hantzsch Thiazole Synthesis.[3][1][2] The sulfur atom of the thioamide attacks the
-carbon of the bromoacetyl group (SN2), followed by cyclodehydration.[1] The pyridazine ring ends up at the 4-position of the thiazole.[1][2]
Application Note: Hantzsch Thiazole Synthesis Using 2-Bromo-1-(6-chloropyridazin-3-yl)ethanone
Executive Summary This technical guide details the optimized protocols for utilizing 2-Bromo-1-(6-chloropyridazin-3-yl)ethanone (CAS: 359794-51-7) as a core building block in the Hantzsch thiazole synthesis. The 6-chloro...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This technical guide details the optimized protocols for utilizing 2-Bromo-1-(6-chloropyridazin-3-yl)ethanone (CAS: 359794-51-7) as a core building block in the Hantzsch thiazole synthesis. The 6-chloropyridazine moiety is a "privileged structure" in medicinal chemistry, frequently serving as a bioisostere for pyridine or phenyl rings to improve aqueous solubility and metabolic stability.
This guide addresses the specific reactivity challenges posed by the electron-deficient pyridazine ring, providing validated workflows for synthesizing 2-aminothiazoles (via thiourea) and 2-substituted thiazoles (via thioamides), along with critical handling and stability data.
-Bromo-6-chloro-3-acetylpyridazine
CAS: 359794-51-7
Molecular Weight: 235.47 g/mol
Appearance: Off-white to pale yellow solid
Property
Specification
Operational Note
Solubility
DMSO, DMF, THF, warm EtOH
Poor solubility in non-polar solvents (Hexane, Et₂O).
Reactivity
High (Electrophilic -carbon)
Lachrymator. Highly reactive alkylating agent. Handle in fume hood.
Stability
Moisture Sensitive
Store at 2–8°C under inert atmosphere (Ar/N₂). Hydrolyzes to -hydroxy ketone if exposed to wet air.
Pyridazine Core
Electron-Deficient
The C-Cl bond at position 6 is susceptible to nucleophilic aromatic substitution () under harsh basic conditions.
Mechanistic Insight: The "Pyridazine Effect"
The Hantzsch synthesis involves the condensation of an
-haloketone with a thioamide or thiourea.[1] When using 2-Bromo-1-(6-chloropyridazin-3-yl)ethanone, the reaction kinetics differ from standard phenacyl bromides due to the strong electron-withdrawing nature of the diazine ring.
Enhanced Electrophilicity: The pyridazine ring pulls electron density from the carbonyl, making the
-carbon highly susceptible to nucleophilic attack by sulfur. Reaction times are often shorter than with phenyl analogs.
Acidity of
-Protons: The intermediate formed after S-alkylation undergoes dehydration. The increased acidity of the methylene protons (due to the adjacent electron-poor heterocycle) facilitates the elimination step.
Diagram 1: Mechanistic Pathway
Caption: The pyridazine core accelerates the initial S-alkylation and subsequent cyclization steps due to electronic activation.
Experimental Protocols
Protocol A: Synthesis of 4-(6-chloropyridazin-3-yl)thiazol-2-amine
Target: Aminothiazole derivatives (Scaffold for further coupling).
Scale: 1.0 mmol basis.
Dissolution: In a 20 mL reaction vial equipped with a magnetic stir bar, dissolve the bromoketone in Ethanol (5 mL). The solution may be slightly yellow.
Addition: Add Thiourea in one portion.
Reaction: Heat the mixture to reflux (approx. 78°C) for 1–2 hours.
Observation: A precipitate (hydrobromide salt of the product) often forms within 30 minutes.
Monitoring: Check by TLC (System: 5% MeOH in DCM). The starting bromoketone (
) should disappear; a lower fluorescent spot (product) will appear.
Workup (Isolation of Free Base):
Cool the reaction mixture to room temperature.
If a heavy precipitate formed: Filter the solid (HBr salt). Wash with cold EtOH. To obtain the free base, suspend the solid in water and neutralize with saturated aqueous NaHCO₃ until pH 8. Filter the resulting solid.[2][3]
If no precipitate: Concentrate the solvent to ~1 mL, pour into 10 mL saturated NaHCO₃ solution. Stir for 15 min. Filter the resulting precipitate.[4]
Purification: Recrystallization from EtOH/Water or DMF/Water is usually sufficient. Flash chromatography is rarely needed unless side products are observed.
Yield Expectation: 75–90%
Characterization:
1H NMR (DMSO-d6): Thiazole C5-H singlet typically appears around
7.5–7.8 ppm. Amino protons () appear as a broad singlet around 7.2 ppm (exchangeable with ).
Protocol B: Synthesis of 2-Aryl/Alkyl-4-(6-chloropyridazin-3-yl)thiazoles
Target: Fully substituted thiazoles using Thioamides.
Reagents: Thiobenzamide (or derivative) instead of Thiourea.
Modifications:
Solvent: Ethanol is standard, but DMF (Dimethylformamide) at 80°C is recommended for less soluble thioamides.
Base: Unlike thiourea, thioamide condensations can be sluggish. The addition of mild base (e.g.,
or , 1.0 eq) can drive the reaction, but avoid strong bases (NaOH, KOH) or high heat (>100°C) to prevent hydrolysis of the 6-chloro substituent on the pyridazine ring.
Diagram 2: Experimental Workflow
Caption: Decision tree for isolating the thiazole product depending on solubility of the intermediate salt.
Troubleshooting & Optimization Matrix
Issue
Probable Cause
Corrective Action
Low Yield
Hydrolysis of Bromoketone
Ensure solvents are dry. Do not store the bromoketone in solution for long periods before heating.
Side Products
on Pyridazine
The 6-Cl group is reactive.[5][6] Avoid strong nucleophiles (e.g., alkoxides, aliphatic amines) in the Hantzsch step. Use sterically hindered bases or weak inorganic bases ().
Sticky/Oily Product
Incomplete Cyclization
Continue reflux for another hour. If still oily, evaporate solvent and triturate with cold diethyl ether or hexane to induce crystallization.
Lachrymatory Effect
Vaporization of Bromoketone
Safety Critical: Quench all glassware with dilute ammonia or sodium thiosulfate solution before removing from the fume hood to destroy traces of the bromoketone.
Application Note: Synthesis of Imidazo[1,2-b]pyridazines via Reaction of 2-Bromo-1-(6-chloropyridazin-3-yl)ethanone with Primary Amines
Introduction: The Strategic Importance of Imidazo[1,2-b]pyridazines The imidazo[1,2-b]pyridazine scaffold is a privileged heterocyclic motif in modern medicinal chemistry and drug discovery. Its rigid, planar structure a...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Strategic Importance of Imidazo[1,2-b]pyridazines
The imidazo[1,2-b]pyridazine scaffold is a privileged heterocyclic motif in modern medicinal chemistry and drug discovery. Its rigid, planar structure and unique electronic properties have made it a cornerstone in the development of a wide array of biologically active agents. Molecules incorporating this core structure have demonstrated significant therapeutic potential, acting as kinase inhibitors for oncology applications, agents for imaging β-amyloid plaques in neurodegenerative diseases like Alzheimer's, and as potent antimycobacterial compounds.[1] The reaction of α-haloketones, such as 2-Bromo-1-(6-chloropyridazin-3-yl)ethanone, with primary amines represents a classical and highly effective method for the construction of this vital bicyclic system.[2]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the reaction of 2-Bromo-1-(6-chloropyridazin-3-yl)ethanone with primary amines. It offers a detailed examination of the underlying reaction mechanism, step-by-step experimental protocols, and insights into the scope and limitations of this important transformation.
Reaction Mechanism: A Modified Tschitschibabin Condensation
The formation of the imidazo[1,2-b]pyridazine ring system from 2-Bromo-1-(6-chloropyridazin-3-yl)ethanone and a primary amine is a classic condensation reaction, mechanistically analogous to the Tschitschibabin pyridine synthesis.[3][4] The reaction proceeds through a well-defined, three-step sequence:
Nucleophilic Substitution (SN2 Alkylation): The reaction is initiated by the nucleophilic attack of the primary amine's nitrogen atom on the electrophilic α-carbon of the bromoethanone moiety. This SN2 displacement of the bromide ion forms a key aminoketone intermediate.
Intramolecular Cyclization: The pyridazine ring's endocyclic nitrogen atom, which is nucleophilic, then attacks the carbonyl carbon of the newly formed aminoketone. This intramolecular cyclization step forges the five-membered imidazole ring, resulting in a bicyclic hemiaminal intermediate.
Dehydration and Aromatization: The hemiaminal intermediate readily undergoes dehydration (loss of a water molecule) under the reaction conditions to yield the final, stable, and aromatic imidazo[1,2-b]pyridazine product.
This mechanistic pathway is highly reliable and provides a strong driving force for the formation of the fused heterocyclic system.
Caption: Proposed reaction mechanism for imidazo[1,2-b]pyridazine synthesis.
Experimental Protocols
This section provides a detailed, field-proven protocol for the synthesis of 6-chloro-2-substituted-imidazo[1,2-b]pyridazines.
Sodium bicarbonate (NaHCO₃) or Sodium hydroxide (NaOH)
Ethyl acetate (EtOAc)
Chloroform (CHCl₃)
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Silica gel for column chromatography (230-400 mesh)
Step-by-Step Synthesis Protocol
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 2-Bromo-1-(6-chloropyridazin-3-yl)ethanone (1.0 eq) in anhydrous acetonitrile.
Addition of Amine: To the stirred solution, add the primary amine (1.0-1.2 eq).
Initiation of Reaction: Add a mild base such as sodium bicarbonate (2.0 eq). Alternatively, for a faster reaction, the mixture can be heated under reflux.
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using an appropriate eluent system (e.g., Ethyl acetate/Hexane mixture). The disappearance of the starting material (α-bromoketone) indicates the completion of the reaction.
Work-up:
Upon completion, cool the reaction mixture to room temperature and concentrate it under reduced pressure to remove the solvent.
To the residue, add water and adjust the pH to ~9 with a 20% aqueous sodium hydroxide solution.[5]
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
Purification:
Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
Purify the crude product by silica gel column chromatography. A typical eluent system is a gradient of ethyl acetate in chloroform (e.g., starting from 1:2 ethyl acetate:chloroform).[5]
Characterization: Characterize the purified product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.
Caption: General experimental workflow for imidazo[1,2-b]pyridazine synthesis.
Scope and Versatility of Primary Amines
A key advantage of this synthetic route is its tolerance for a wide variety of primary amines, allowing for the generation of diverse libraries of imidazo[1,2-b]pyridazine derivatives. Both aliphatic and aromatic primary amines have been shown to be effective coupling partners.
Primary Amine (R-NH₂) Example
Typical Conditions
Expected Yield Range
Notes
Benzylamine
Acetonitrile, NaHCO₃, Reflux, 8h
Good to Excellent
A straightforward reaction with a common aliphatic amine.
Aniline
Acetonitrile, NaHCO₃, Reflux, 12h
Moderate to Good
Aromatic amines are generally less nucleophilic, requiring slightly longer reaction times.
4-Methoxy-benzylamine
Acetonitrile, NaHCO₃, Reflux, 8h
Excellent
Electron-donating groups on the aromatic ring can increase the nucleophilicity of the amine.
3-Amino-6-chloropyridazine
Acetonitrile, NaHCO₃, Reflux, 8-12h
Good to Excellent
A common substrate for creating more complex, symmetrical, or unsymmetrical imidazo[1,2-b]pyridazines.[5]
Pyrrolidine (as a secondary amine example)
DMSO, CsF, BnNEt₃Cl, 100°C, 24h
Excellent
While the focus is on primary amines, related protocols show high efficacy with secondary amines.
Safety, Handling, and Troubleshooting
Authoritative Safety Insights:
2-Bromo-1-(6-chloropyridazin-3-yl)ethanone, like other α-bromo ketones, should be handled with care. While a specific Safety Data Sheet (SDS) is not widely available, analogous compounds are known to be irritants to the skin, eyes, and respiratory tract. They are also often classified as lachrymators. Therefore, it is imperative to handle this reagent in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Troubleshooting Common Issues:
Low Yield:
Cause: Incomplete reaction.
Solution: Ensure the reaction has gone to completion by TLC. If necessary, increase the reaction time or temperature. For less reactive amines, consider a stronger base or a different solvent system (e.g., DMF).
Formation of Side Products:
Cause: The primary amine may react with the product or itself.
Solution: Use a slight excess of the α-bromoketone or control the stoichiometry carefully. Ensure the reaction temperature is not excessively high.
Difficult Purification:
Cause: The product may have similar polarity to the starting materials or byproducts.
Solution: Optimize the eluent system for column chromatography. A gradient elution may be necessary. Recrystallization can also be an effective purification method for solid products.
Conclusion
The reaction of 2-Bromo-1-(6-chloropyridazin-3-yl)ethanone with primary amines is a robust and versatile method for the synthesis of the medicinally important imidazo[1,2-b]pyridazine scaffold. By understanding the underlying mechanism and adhering to the detailed protocols outlined in this note, researchers can efficiently generate diverse libraries of these valuable compounds for further investigation in drug discovery and development programs.
References
Cui, M., et al. (2011). Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. PubMed Central. Available at: [Link]
El Akkaoui, A., et al. (2021). Synthesis and Functionalization of Imidazo[1,2-b]Pyridazine by Means of Metal-Catalyzed Cross-Coupling Reactions. ResearchGate. Available at: [Link]
Iorkula, T. H., et al. (2023). An efficient synthesis of C-6 aminated 3-bromoimidazo[1,2-b]pyridazines. Figshare. Available at: [Link]
The Versatile Precursor: 2-Bromo-1-(6-chloropyridazin-3-yl)ethanone in Heterocyclic Compound Synthesis
Introduction: Unlocking Chemical Diversity In the landscape of medicinal chemistry and drug discovery, the quest for novel molecular scaffolds with potent and selective biological activities is perpetual. Heterocyclic co...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: Unlocking Chemical Diversity
In the landscape of medicinal chemistry and drug discovery, the quest for novel molecular scaffolds with potent and selective biological activities is perpetual. Heterocyclic compounds form the backbone of a vast array of pharmaceuticals, and the efficient synthesis of diverse heterocyclic libraries is a cornerstone of modern drug development.[1] At the heart of this endeavor lies the strategic use of versatile building blocks, or precursors, that can be readily transformed into a multitude of complex molecular architectures. One such precursor of significant interest is 2-Bromo-1-(6-chloropyridazin-3-yl)ethanone .
This α-bromoketone, bearing a reactive pyridazine core, is a powerful synthon for the construction of a variety of fused and substituted heterocyclic systems. Its utility stems from the presence of two key reactive sites: the electrophilic carbon of the α-bromomethyl ketone and the electrophilic carbon atoms of the chloropyridazine ring. This dual reactivity allows for a range of cyclocondensation and substitution reactions, paving the way for the synthesis of privileged structures in medicinal chemistry, such as imidazo[1,2-b]pyridazines and thiazolyl-pyridazines.
This comprehensive guide provides detailed application notes and experimental protocols for the use of 2-Bromo-1-(6-chloropyridazin-3-yl)ethanone as a precursor in the synthesis of medicinally relevant heterocyclic compounds. We will delve into the underlying reaction mechanisms, provide step-by-step synthetic procedures, and discuss the significance of the resulting molecular entities in the context of drug discovery.
Chemical Profile of the Precursor
A thorough understanding of the precursor's properties is paramount for its safe and effective use in synthesis.
Store in a cool, dry, well-ventilated area away from incompatible substances.
General laboratory practice
I. Synthesis of Imidazo[1,2-b]pyridazines: A Gateway to Kinase Inhibitors
The imidazo[1,2-b]pyridazine scaffold is a "privileged structure" in medicinal chemistry, found in numerous biologically active molecules, including kinase inhibitors with applications in oncology.[5] The reaction of 2-Bromo-1-(6-chloropyridazin-3-yl)ethanone with 3-amino-6-chloropyridazine provides a direct and efficient route to this valuable heterocyclic system.
Reaction Mechanism: A Tale of Two Nitrogens
The formation of the imidazo[1,2-b]pyridazine ring from an α-bromoketone and a 3-amino-6-halopyridazine is a classic example of a cyclocondensation reaction. The key to the success of this reaction lies in controlling the regioselectivity of the initial alkylation step. In 3-aminopyridazine, the ring nitrogen that is not adjacent to the amino group is the most nucleophilic.[6] Alkylation at this site would lead to an undesired product. However, the presence of a halogen atom at the 6-position of the pyridazine ring significantly reduces the nucleophilicity of the adjacent nitrogen, thereby directing the initial alkylation to the ring nitrogen adjacent to the amino group.[6] This is a crucial consideration in the design of the synthetic strategy.
The reaction proceeds through the following steps:
N-Alkylation: The ring nitrogen of 3-amino-6-chloropyridazine acts as a nucleophile, attacking the electrophilic carbon of the α-bromomethyl ketone group of 2-Bromo-1-(6-chloropyridazin-3-yl)ethanone. This results in the formation of a quaternary ammonium salt intermediate.
Intramolecular Cyclization: The exocyclic amino group then attacks the carbonyl carbon of the ketone, leading to the formation of a five-membered ring.
Dehydration: The resulting cyclic intermediate readily undergoes dehydration to form the aromatic imidazo[1,2-b]pyridazine ring system.
Application Note: A Scalable and Robust Synthesis of 2-Bromo-1-(6-chloropyridazin-3-yl)ethanone
Abstract: This document provides a comprehensive guide for the multi-gram scale-up synthesis of 2-Bromo-1-(6-chloropyridazin-3-yl)ethanone, a key building block in contemporary drug discovery. Pyridazine derivatives are...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract:
This document provides a comprehensive guide for the multi-gram scale-up synthesis of 2-Bromo-1-(6-chloropyridazin-3-yl)ethanone, a key building block in contemporary drug discovery. Pyridazine derivatives are integral to the development of therapeutics targeting various diseases.[1][2] The protocol herein details a reliable three-step synthetic sequence, emphasizing process safety, scalability, and high purity of the final product. The chosen pathway proceeds via a stable acid chloride intermediate and utilizes a safer diazomethane alternative, making it suitable for researchers and drug development professionals in both academic and industrial settings. This guide offers in-depth explanations for procedural choices, detailed step-by-step protocols, safety assessments, and troubleshooting advice to ensure reproducible and efficient synthesis.
Introduction and Synthetic Rationale
The pyridazine core is a privileged scaffold in medicinal chemistry, appearing in numerous compounds with diverse biological activities, including use as kinase inhibitors and anticancer agents.[1][2][3] 2-Bromo-1-(6-chloropyridazin-3-yl)ethanone is a highly versatile intermediate, as the α-bromoketone moiety serves as a reactive handle for constructing more complex heterocyclic systems, such as imidazo[1,2-b]pyridazines.
The synthesis of α-bromoketones can be approached through several methods, including the direct bromination of a ketone or the conversion of a carboxylic acid. For scale-up, direct bromination often suffers from poor regioselectivity and the formation of di-brominated byproducts.[4][5] Therefore, a more controlled and predictable approach is the Arndt-Eistert homologation of a carboxylic acid.[6]
This application note details a robust three-step synthesis beginning with 6-chloropyridazine-3-carboxylic acid. The strategy involves:
Conversion of the carboxylic acid to its corresponding acid chloride.
Reaction with (trimethylsilyl)diazomethane (TMS-diazomethane), a safer alternative to diazomethane, to form the intermediate diazoketone.[7][8]
Subsequent reaction with hydrobromic acid (HBr) to furnish the target α-bromoketone.
This route provides excellent control over the reaction, leading to high yields and purity, which are critical for downstream applications in drug development pipelines.
Overall Synthetic Scheme
The complete synthetic pathway is illustrated below.
The Strategic Application of 2-Bromo-1-(6-chloropyridazin-3-yl)ethanone in the Synthesis of Novel Amyloid Plaque Imaging Agents
Introduction: Illuminating the Landscape of Neurodegenerative Disease The pathological accumulation of β-amyloid (Aβ) plaques in the brain is a hallmark of Alzheimer's disease (AD) and a critical target for diagnostic im...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: Illuminating the Landscape of Neurodegenerative Disease
The pathological accumulation of β-amyloid (Aβ) plaques in the brain is a hallmark of Alzheimer's disease (AD) and a critical target for diagnostic imaging.[1] Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT) have emerged as indispensable tools for the in vivo visualization and quantification of these plaques, enabling early diagnosis, disease progression monitoring, and the evaluation of therapeutic interventions.[2] The development of novel imaging agents with high affinity and selectivity for Aβ plaques is a continuous pursuit in medicinal chemistry and neuroscience.[3] Within this field, heterocyclic scaffolds have proven to be particularly valuable, and pyridazine-based compounds have demonstrated significant potential as effective imaging probes.[1][4] This application note provides a detailed guide on the utilization of 2-Bromo-1-(6-chloropyridazin-3-yl)ethanone , a key precursor, in the synthesis of a promising class of amyloid plaque imaging agents: imidazo[1,2-b]pyridazines.
The imidazo[1,2-b]pyridazine core is a versatile and privileged scaffold in medicinal chemistry, known for its presence in various biologically active molecules.[5][6] Its application as a ligand for β-amyloid plaques is particularly noteworthy.[5] The strategic synthesis of derivatives from this core allows for the fine-tuning of physicochemical properties essential for a successful brain imaging agent, including blood-brain barrier (BBB) penetration, binding affinity, and pharmacokinetic profile.
This document will provide a comprehensive, step-by-step protocol for the synthesis of a representative imidazo[1,2-b]pyridazine-based imaging agent, starting from 2-Bromo-1-(6-chloropyridazin-3-yl)ethanone. Furthermore, it will detail the subsequent methodologies for the characterization, in vitro evaluation, and preclinical in vivo imaging of the synthesized compound.
Synthetic Protocol: From Precursor to Imaging Probe
The synthesis of imidazo[1,2-b]pyridazine-based amyloid imaging agents from 2-Bromo-1-(6-chloropyridazin-3-yl)ethanone is a multi-step process that leverages established organic chemistry reactions. The following protocol outlines the synthesis of a hypothetical, yet representative, imaging agent, 2-(4'-aminophenyl)-6-chloroimidazo[1,2-b]pyridazine , which can be further modified for radiolabeling.
Part 1: Synthesis of 2-(4'-nitrophenyl)-6-chloroimidazo[1,2-b]pyridazine
The initial step involves a condensation reaction between 2-Bromo-1-(6-chloropyridazin-3-yl)ethanone and 3-amino-6-chloropyridazine to form the imidazo[1,2-b]pyridazine core. This is followed by a Suzuki coupling to introduce the desired aryl group.
Materials and Reagents:
2-Bromo-1-(6-chloropyridazin-3-yl)ethanone
3-amino-6-chloropyridazine
Sodium bicarbonate (NaHCO₃)
Ethanol
4-Nitrophenylboronic acid
Palladium(II) acetate (Pd(OAc)₂)
Triphenylphosphine (PPh₃)
Sodium carbonate (Na₂CO₃)
Toluene
Water
Step-by-Step Procedure:
Formation of the Imidazo[1,2-b]pyridazine Core:
In a round-bottom flask, dissolve 2-Bromo-1-(6-chloropyridazin-3-yl)ethanone (1 eq) and 3-amino-6-chloropyridazine (1.1 eq) in ethanol.
Add sodium bicarbonate (2 eq) to the mixture.
Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
Purify the crude product by column chromatography on silica gel to obtain the intermediate, 6-chloro-3-(bromoacetyl)imidazo[1,2-b]pyridazine. The introduction of a halogen on the pyridazine ring is crucial as it reduces the nucleophilicity of the adjacent nitrogen, thereby favoring the desired cyclization.[3]
Suzuki Coupling:
To a solution of the intermediate from the previous step (1 eq) and 4-nitrophenylboronic acid (1.2 eq) in a mixture of toluene and water (4:1), add sodium carbonate (2 eq).
Degas the mixture with argon for 15 minutes.
Add palladium(II) acetate (0.05 eq) and triphenylphosphine (0.1 eq) to the reaction mixture.
Heat the reaction at 90°C for 8-12 hours under an argon atmosphere.
After cooling, dilute the mixture with ethyl acetate and wash with water and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the residue by column chromatography to yield 2-(4'-nitrophenyl)-6-chloroimidazo[1,2-b]pyridazine .
Part 2: Reduction of the Nitro Group
The nitro group is reduced to an amine, which can later serve as a handle for radiolabeling or further functionalization.
To a suspension of 2-(4'-nitrophenyl)-6-chloroimidazo[1,2-b]pyridazine (1 eq) in a mixture of ethanol and water (4:1), add iron powder (5 eq) and ammonium chloride (1 eq).
Reflux the mixture for 2-4 hours until the starting material is consumed (monitored by TLC).
Filter the hot reaction mixture through a pad of celite and wash the celite with hot ethanol.
Concentrate the filtrate under reduced pressure.
Purify the crude product by column chromatography to obtain 2-(4'-aminophenyl)-6-chloroimidazo[1,2-b]pyridazine .
Part 3: Radiolabeling (Illustrative Example with [¹⁸F])
For PET imaging, the synthesized precursor is radiolabeled with a positron-emitting radionuclide, such as Fluorine-18 ([¹⁸F]). This is often achieved through nucleophilic substitution on a suitable leaving group. For this example, we will assume a precursor with a suitable leaving group has been synthesized from the amino-functionalized product.
Materials and Reagents:
Precursor for radiolabeling (e.g., a nitro or trimethylammonium triflate precursor)
[¹⁸F]Fluoride (produced from a cyclotron)
Kryptofix 2.2.2 (K₂₂₂)
Potassium carbonate (K₂CO₃)
Acetonitrile
HPLC for purification
Step-by-Step Procedure:
Azeotropic Drying of [¹⁸F]Fluoride: Trap the aqueous [¹⁸F]fluoride solution on an anion-exchange cartridge. Elute the [¹⁸F]fluoride with a solution of K₂₂₂ and K₂CO₃ in acetonitrile/water. Dry the mixture by azeotropic distillation with acetonitrile under a stream of nitrogen.
Radiolabeling Reaction: Dissolve the precursor in anhydrous acetonitrile and add it to the dried [¹⁸F]fluoride/K₂₂₂/K₂CO₃ complex. Heat the reaction mixture at a specified temperature (e.g., 80-120°C) for a defined time (e.g., 10-20 minutes).
Purification: Purify the crude radiolabeled product using semi-preparative HPLC.
Formulation: Collect the HPLC fraction containing the desired radiotracer, remove the organic solvent under reduced pressure, and formulate the final product in a physiologically compatible solution (e.g., saline with a small percentage of ethanol).
Characterization and Quality Control
Rigorous characterization and quality control are paramount to ensure the identity, purity, and stability of the synthesized imaging agent.
Technique
Purpose
Expected Outcome
NMR Spectroscopy (¹H, ¹³C)
Structural elucidation of the non-radioactive standard.
Correct chemical shifts and coupling constants confirming the molecular structure.
Mass Spectrometry (MS)
Determination of the molecular weight of the non-radioactive standard.
A molecular ion peak corresponding to the calculated molecular weight.
High-Performance Liquid Chromatography (HPLC)
Determination of chemical and radiochemical purity.
A single major peak for both the non-radioactive standard and the radiolabeled product.
Gas Chromatography (GC)
Analysis of residual solvents in the final radiotracer formulation.
Residual solvent levels must be below the limits specified by pharmacopeial standards.
pH and Osmolality
Ensuring physiological compatibility of the final injectable formulation.
pH should be within the physiological range (typically 4.5-7.5), and osmolality should be close to isotonic.
In Vitro Evaluation: Assessing Amyloid Plaque Binding
Competitive Binding Assay
This assay determines the binding affinity (Ki) of the newly synthesized compound for Aβ plaques using a known radiolabeled ligand.
Materials and Reagents:
Synthesized non-radioactive compound
A known high-affinity radioligand for Aβ plaques (e.g., [³H]PIB or a suitable iodinated tracer)
Aggregated Aβ₁₋₄₂ peptides
Phosphate-buffered saline (PBS)
Glass fiber filters
Scintillation cocktail
Liquid scintillation counter
Step-by-Step Procedure:
Preparation of Aβ₁₋₄₂ Aggregates: Incubate synthetic Aβ₁₋₄₂ peptides in PBS at 37°C for 24-48 hours to induce aggregation.
Assay Setup: In a 96-well plate, add a fixed concentration of the radioligand and aggregated Aβ₁₋₄₂.
Competition: Add increasing concentrations of the non-radioactive test compound to the wells.
Incubation: Incubate the plate at room temperature for a specified time (e.g., 2 hours).
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
Washing: Wash the filters with ice-cold PBS to remove non-specifically bound radioligand.
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
Data Analysis: Plot the percentage of inhibition of radioligand binding versus the concentration of the test compound. Calculate the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) and then determine the Ki value using the Cheng-Prusoff equation. A lower Ki value indicates a higher binding affinity.
Autoradiography on Human Brain Tissue
This technique visualizes the binding of the radiolabeled tracer to Aβ plaques in post-mortem human brain tissue sections from AD patients and healthy controls.
Materials and Reagents:
Radiolabeled imaging agent
Cryosections of human brain tissue (AD and control)
Incubation buffer (e.g., PBS with 0.1% BSA)
Washing buffers
Phosphor imaging plates or film
Step-by-Step Procedure:
Tissue Preparation: Mount frozen brain sections onto microscope slides.
Incubation: Incubate the slides with a solution of the radiolabeled tracer in incubation buffer for a defined period (e.g., 60 minutes) at room temperature.
Washing: Wash the slides in a series of buffers to remove non-specifically bound tracer.
Drying: Air-dry the slides.
Imaging: Expose the slides to a phosphor imaging plate or autoradiographic film for a suitable duration.
Analysis: Scan the imaging plate or develop the film to visualize the distribution of the radiotracer. Compare the binding in AD brain sections (expected to be high in cortical regions) with control sections (expected to be low).
In Vivo Evaluation: Preclinical Imaging in Animal Models
Preclinical PET or SPECT imaging in transgenic animal models of AD (e.g., APP/PS1 mice) is crucial to assess the in vivo performance of the new imaging agent.
Materials and Reagents:
Radiolabeled imaging agent
Transgenic AD mice and wild-type control mice
Anesthesia (e.g., isoflurane)
Small animal PET or SPECT scanner
Saline for injection
Step-by-Step Procedure:
Animal Preparation: Anesthetize the mouse and place it in the scanner.
Radiotracer Administration: Inject a bolus of the radiolabeled tracer intravenously (e.g., via the tail vein).
Dynamic Imaging: Acquire dynamic PET or SPECT images over a period of time (e.g., 60-90 minutes) to assess the brain uptake and washout kinetics of the tracer.
Image Analysis: Reconstruct the imaging data and draw regions of interest (ROIs) over different brain areas (e.g., cortex, cerebellum). Calculate the Standardized Uptake Value (SUV) or the ratio of uptake in a target region to a reference region (e.g., cerebellum, which is typically low in Aβ plaques) to quantify tracer binding.
Ex Vivo Biodistribution: At the end of the imaging session, euthanize the animal and dissect the brain and other organs. Measure the radioactivity in each tissue to determine the biodistribution of the tracer.
Diagrams
Caption: Workflow for the in vitro and in vivo evaluation of the synthesized amyloid imaging agent.
Conclusion
2-Bromo-1-(6-chloropyridazin-3-yl)ethanone serves as a valuable and versatile starting material for the synthesis of novel imidazo[1,2-b]pyridazine-based amyloid plaque imaging agents. The synthetic route is robust and allows for the introduction of various functional groups to optimize the properties of the final compound. The detailed protocols provided in this application note for synthesis, characterization, and evaluation offer a comprehensive guide for researchers in the field of neuroimaging and drug development. The successful development of such agents will continue to advance our ability to diagnose and understand Alzheimer's disease, ultimately contributing to the development of effective therapies.
References
Zeng, F., Alagille, D., Tamagnan, G. D., Ciliax, B. J., Levey, A. I., & Goodman, M. M. (2010). Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. ACS Medicinal Chemistry Letters, 1(2), 80–84. [Link]
Herholz, K., & Ebmeier, K. (2011). Clinical amyloid imaging in Alzheimer's disease. The Lancet Neurology, 10(7), 667–670.
Ono, M., & Saji, H. (2014). Development of PET and SPECT imaging agents for detecting cerebral β-amyloid plaques. International Journal of Molecular Imaging, 2014, 493518.
Johnson, K. A., Minoshima, S., Bohnen, N. I., Donohoe, K. J., Foster, N. L., Herscovitch, P., Karlawish, J. H., Rowe, C. C., Salloway, S., & Weiner, M. W. (2013). Appropriate use criteria for amyloid PET: a report of the Amyloid Imaging Task Force, the Society of Nuclear Medicine and Molecular Imaging, and the Alzheimer's Association. Alzheimer's & Dementia, 9(1), e-1–e-16.
Kung, H. F., Choi, S. R., Qu, W., Zhang, W., & Skaddan, M. (2010). Amyloid plaque imaging in Alzheimer's disease. European Journal of Nuclear Medicine and Molecular Imaging, 37 Suppl 1, S113–S127.
Zhuang, Z. P., Kung, M. P., Hou, C., Skovronsky, D. M., Gur, T. L., Trojanowski, J. Q., Lee, V. M., & Kung, H. F. (2002). IMPY: an improved thioflavin-T derivative for in vivo labeling of beta-amyloid plaques. Brain Research. Molecular Brain Research, 108(1-2), 120–126.
Mathis, C. A., Wang, Y., Holt, D. P., Huang, G. F., Debnath, M. L., & Klunk, W. E. (2003). Synthesis and evaluation of 11C-labeled 6-substituted 2-arylbenzothiazoles as amyloid imaging agents. Journal of Medicinal Chemistry, 46(13), 2740–2754.
El Akkaoui, A., Koubachi, J., Guillaumet, G., & El Kazzouli, S. (2021). Synthesis and Functionalization of Imidazo[1,2-b]Pyridazine by Means of Metal-Catalyzed Cross-Coupling Reactions. ChemistrySelect, 6(34), 8985-9011. [Link]
ResearchGate. (n.d.). Chemical structures of preclinical imidazo[1,2b]pyridazine-based Trk-targeted PET radioligands. Retrieved from [Link]
Kim, J., Lee, S., & Lee, J. (2018). Synthesis and Structure Activity Relationship of Pyridazine-Based Inhibitors for Elucidating the Mechanism of Amyloid Inhibition. Chemical Research in Toxicology, 31(8), 754-763. [Link]
LibreTexts. (2021). 22.3: Alpha Halogenation of Aldehydes and Ketones. Chemistry LibreTexts. [Link]
Lockhart, A., Lamb, J. R., Osredkar, T., Lesage, S., Oligino, T., Jacobsen, J. S., & Meredith, J. (2012). Bis(arylvinyl)pyrazines, -pyrimidines, and -pyridazines as imaging agents for tau fibrils and β-amyloid plaques in Alzheimer's disease models. Journal of Medicinal Chemistry, 55(21), 9327–9337. [Link]
Kung, M. P., Hou, C., Zhuang, Z. P., Skovronsky, D., & Kung, H. F. (2003). Structure-activity relationship of imidazo[1,2-a]pyridines as ligands for detecting beta-amyloid plaques in the brain. Journal of Medicinal Chemistry, 46(2), 237–240.
Liu, B., et al. (2019). Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. ACS Medicinal Chemistry Letters, 10(7), 1085-1091. [Link]
Lefter, R., et al. (2020). BODIPY Dyes as Probes and Sensors to Study Amyloid-β-Related Processes. Biosensors, 10(2), 19. [Link]
Chemistry Steps. (n.d.). Aldehydes and Ketones to Amines. Retrieved from [Link]
Royal Society of Chemistry. (n.d.). Amination of 2-Bromo-6-Methylaminopyridine. Retrieved from [Link]
ResearchGate. (n.d.). Structure-activity relationship of the synthesized pyridazine derivatives. Retrieved from [Link]
KPU Pressbooks. (n.d.). 2.7 Addition of Amines and Amine Derivatives to Aldehydes and Ketones. Retrieved from [Link]
ResearchGate. (n.d.). One-Pot, Three Component Tandem Reaction of 2-Aminopyridines, Acetophenones and Aldehydes: Synthesis of 3-Aroylimidazo[1,2-a]pyridines. Retrieved from [Link]
Al-Tel, T. H. (2010). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 15(10), 6790–6838. [Link]
Weiner, M. W. (2016). Amyloid Imaging: Poised for Integration into Medical Practice. The Journal of Nuclear Medicine, 57(9), 1323–1324. [Link]
Master Organic Chemistry. (n.d.). Halogenation Of Ketones via Enols. Retrieved from [Link]
El-borai, M. A., et al. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules, 27(19), 6296. [Link]
Akwata, D., Kempen, A. L., Lamptey, J., Dayal, N., Brauer, N. R., & Sintim, H. O. (2024). Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma. RSC Medicinal Chemistry, 15(1), 178–192. [Link]
Elterman, M. H. (2024). Amination of 2-Bromo-6-Methylaminopyridine. Georgia Southern University. [Link]
Application Note: Strategic Nucleophilic Substitution on 2-Bromo-1-(6-chloropyridazin-3-yl)ethanone
This Application Note is designed for researchers and medicinal chemists focusing on the functionalization of 2-Bromo-1-(6-chloropyridazin-3-yl)ethanone . This scaffold is a critical "linchpin" intermediate in the synthe...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is designed for researchers and medicinal chemists focusing on the functionalization of 2-Bromo-1-(6-chloropyridazin-3-yl)ethanone . This scaffold is a critical "linchpin" intermediate in the synthesis of kinase inhibitors (e.g., c-Met, Pim) and other bioactive heterocycles.
The guide prioritizes chemoselectivity , addressing the competition between the highly reactive
-bromo ketone and the electron-deficient chloropyridazine ring.
Executive Summary & Reactivity Landscape
2-Bromo-1-(6-chloropyridazin-3-yl)ethanone presents a dual-electrophile system. Successful utilization requires understanding the kinetic vs. thermodynamic control of its two reactive centers:
The
-Bromo Ketone (C-2'): This is the kinetic soft electrophile . It reacts rapidly with soft nucleophiles (thiols, thioamides, phosphines) and charged hard nucleophiles (azides, carboxylates) via mechanisms. It is also the site for Hantzsch-type cyclizations.
The 6-Chloropyridazine (C-6): This is the thermodynamic hard electrophile . The pyridazine ring (1,2-diazine) is electron-deficient, activated further by the acyl group at C-3. It is susceptible to
(Nucleophilic Aromatic Substitution) but generally requires higher activation energy (heat) or specific catalysts compared to the -bromo displacement.
Critical Operational Rule: In most synthetic workflows, functionalize the
-bromo ketone first . Attempting on the chlorine first often leads to decomposition or polymerization of the sensitive -bromo ketone moiety under the requisite basic/thermal conditions.
Reactivity Pathway Diagram
Figure 1: Chemoselective divergence. The Green pathways (Cyclization) are the primary utility of this scaffold in drug discovery.
This reaction is the industry standard for converting this scaffold into kinase inhibitor precursors. It utilizes the "soft" nucleophilic character of sulfur to displace the bromine, followed by a rapid condensation with the carbonyl.
Solvent: Absolute Ethanol (EtOH) or Isopropanol (iPrOH)
Base (Optional):
(solid) can be added to neutralize HBr, but the reaction often proceeds best under neutral/acidic conditions with a basic workup.
Step-by-Step Procedure:
Dissolution: In a 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-Bromo-1-(6-chloropyridazin-3-yl)ethanone (1.0 equiv) in Absolute Ethanol (10 mL/mmol). The solution is typically yellow/orange.
Addition: Add Thiourea (1.1 equiv) in one portion.
Reflux: Attach a reflux condenser. Heat the mixture to reflux (
) for 1–2 hours.
Observation: A precipitate often forms as the HBr salt of the product crystallizes.
Monitoring: Monitor by TLC (System: 5% MeOH in DCM). The starting material (
-bromo ketone) usually disappears within 30 minutes.
Workup (Precipitation Method):
Cool the reaction to room temperature (RT) and then to
in an ice bath.
Filter the solid precipitate (this is the HBr salt).
Wash with cold ethanol (
).
Free Base Liberation: Suspend the solid in water (5 mL) and adjust pH to ~8–9 using saturated aqueous
or . Stir for 15 minutes. Filter the resulting free base solid, wash with water, and dry under vacuum.
Yield Expectation: 75–90%.
Protocol B: Direct Nucleophilic Substitution (
) with Azide
Direct amination with primary amines is risky due to double-alkylation or self-condensation. The "Azide Pathway" is the most reliable method to install a primary amine at the
Preparation: Dissolve the substrate in Acetone (5 mL/mmol). Cool the solution to
(ice bath).
Activation: Dissolve
(1.2 equiv) in a minimum amount of water (if using Acetone) or add solid (if using DMF). Add this dropwise to the cold substrate solution.
Safety Note: Organic azides can be explosive. Keep molecular weight ratio
. This intermediate is generally stable in solution but should not be distilled or dried with heat.
Reaction: Stir at
for 1 hour, then allow to warm to RT for 1 hour.
Workup: Dilute with Ethyl Acetate (EtOAc) and wash with water (
) to remove excess azide salts. Dry the organic layer over .
Utilization:Do not isolate to dryness. Use the crude solution immediately for "Click" chemistry (triazole formation) or Staudinger reduction (to amine).
Protocol C: Sequential
(Displacing the 6-Chloro)
Once the
-ketone is stabilized (e.g., converted to a thiazole or imidazo-fused system), the 6-chloro group becomes the primary target for diversification.
Reagents:
Substrate: Functionalized Pyridazine (from Protocol A)
Nucleophile: Morpholine, Piperazine, or Alkoxide.
Solvent: DMSO or NMP (for high heat) or THF (for alkoxides).
Base:
or .
Conditions:
The pyridazine nitrogen atoms withdraw electron density, activating the C-6 position.
Heat (
) is typically required for amine nucleophiles.
Troubleshooting & Optimization Table
Issue
Probable Cause
Corrective Action
Multiple Spots on TLC
Competition between and .
Lower temperature to . Ensure substrate is added to the nucleophile (or vice versa depending on kinetics) slowly.
Polymerization / Tar
Basic conditions causing aldol-like polymerization of the ketone.
Avoid strong bases (NaOH, NaH) during the first step. Use weak bases (, ) or neutral conditions (Thiourea).
Low Yield in Cyclization
Hydrolysis of the -bromo ketone.
Ensure solvents (EtOH) are anhydrous.[1] Avoid aqueous workups until the ring is closed.
Incomplete
Pyridazine ring deactivation.
If the C-3 substituent is electron-donating (after modification), the C-6 Cl becomes less reactive. Increase Temp to or use Microwave irradiation.
References
Hantzsch Thiazole Synthesis Mechanism & Applic
Source: Beilstein J. Org. Chem. 2020, 16, 2853–2861.
Context: Discusses the multicomponent nature and optimization of Hantzsch reactions, applicable to
-halo ketones.
Nucleophilic Substitution on Pyridazines
Source: Molecules 2012, 17(5), 5690-5700.
Context: Details the reactivity of 6-chloropyridazine derivatives towards nucleophiles (
) and the stability of the ring system.
The Strategic Role of 2-Bromo-1-(6-chloropyridazin-3-yl)ethanone in Modern Agrochemical Synthesis: Application Notes and Protocols
The relentless demand for higher crop yields and the ever-evolving challenge of pest and disease resistance necessitate continuous innovation in the field of agricultural chemistry. Central to this endeavor is the design...
Author: BenchChem Technical Support Team. Date: February 2026
The relentless demand for higher crop yields and the ever-evolving challenge of pest and disease resistance necessitate continuous innovation in the field of agricultural chemistry. Central to this endeavor is the design and synthesis of novel active ingredients with enhanced efficacy, improved safety profiles, and diverse modes of action. In this context, strategically functionalized heterocyclic compounds have emerged as privileged scaffolds for the development of new generations of pesticides. Among these, pyridazine-containing molecules have garnered significant attention due to their broad spectrum of biological activities. This guide provides a detailed technical overview of a key building block, 2-Bromo-1-(6-chloropyridazin-3-yl)ethanone , and its applications in the synthesis of advanced agricultural chemicals.
Introduction: The Versatility of the Pyridazine Moiety in Agrochemicals
The pyridazine ring, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a recurring motif in a variety of biologically active compounds, including pharmaceuticals and agrochemicals. The presence of the nitrogen atoms imparts unique physicochemical properties, such as increased polarity and the ability to form hydrogen bonds, which can significantly influence a molecule's interaction with biological targets. In the realm of crop protection, pyridazine derivatives have been successfully commercialized as herbicides, fungicides, and insecticides.
The subject of this guide, 2-Bromo-1-(6-chloropyridazin-3-yl)ethanone, is a highly versatile synthetic intermediate. Its structure incorporates three key reactive sites: the electrophilic carbon of the bromomethyl group, the carbonyl group, and the chlorine-substituted pyridazine ring. This trifecta of functionality allows for a diverse range of chemical transformations, making it a valuable starting material for the construction of complex agrochemical molecules.
Synthesis of 2-Bromo-1-(6-chloropyridazin-3-yl)ethanone: A Protocol
Protocol: Synthesis of 1-(6-chloropyridazin-3-yl)ethanone (Intermediate A)
Causality: This step introduces the acetyl group onto the pyridazine ring, creating the ketone functionality necessary for the subsequent bromination. The choice of aluminum chloride as a Lewis acid catalyst is standard for activating the acylating agent and facilitating electrophilic aromatic substitution.
Step-by-Step Methodology:
To a stirred suspension of anhydrous aluminum chloride (1.2 eq.) in anhydrous dichloromethane (DCM) at 0 °C, add acetyl chloride (1.1 eq.) dropwise.
Allow the mixture to stir at 0 °C for 30 minutes.
Add a solution of 3-chloropyridazine (1.0 eq.) in anhydrous DCM dropwise, maintaining the temperature at 0 °C.
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
Upon completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring.
Separate the organic layer, and extract the aqueous layer with DCM (3 x volumes).
Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine, and dry over anhydrous sodium sulfate.
Concentrate the solution under reduced pressure to yield the crude product, which can be purified by column chromatography on silica gel.
Protocol: Synthesis of 2-Bromo-1-(6-chloropyridazin-3-yl)ethanone (Target Compound)
Causality: This α-bromination reaction is a critical step that introduces the highly reactive bromomethyl group. Bromine in acetic acid is a common and effective reagent for the selective bromination of the α-carbon of a ketone under acidic conditions.
Step-by-Step Methodology:
Dissolve 1-(6-chloropyridazin-3-yl)ethanone (Intermediate A) (1.0 eq.) in glacial acetic acid.
To this solution, add a solution of bromine (1.05 eq.) in glacial acetic acid dropwise with stirring at room temperature. A catalytic amount of HBr can be added to facilitate the reaction.
Stir the reaction mixture at room temperature for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting material.
Carefully pour the reaction mixture into ice-cold water to precipitate the product.
Filter the solid, wash thoroughly with cold water to remove acetic acid and residual bromine, and then dry under vacuum to afford 2-Bromo-1-(6-chloropyridazin-3-yl)ethanone.
Caption: Synthetic workflow for 2-Bromo-1-(6-chloropyridazin-3-yl)ethanone.
Applications in Fungicide Synthesis: The Hantzsch Thiazole Synthesis
The α-bromo ketone functionality in 2-Bromo-1-(6-chloropyridazin-3-yl)ethanone makes it an ideal substrate for the Hantzsch thiazole synthesis, a classic and reliable method for constructing the thiazole ring. Thiazole-containing compounds are a well-established class of fungicides, with many commercial products acting as systemic resistance inducers in plants.
Mechanism Insight: The Hantzsch synthesis involves the reaction of an α-haloketone with a thioamide or thiourea. The reaction proceeds via a nucleophilic attack of the sulfur atom on the carbon bearing the bromine, followed by cyclization and dehydration to form the aromatic thiazole ring. This reaction is highly efficient and allows for the introduction of diverse substituents on the resulting thiazole ring, enabling the fine-tuning of the fungicide's biological activity.
Protocol: Synthesis of a 2-Amino-4-(6-chloropyridazin-3-yl)thiazole Derivative
Causality: This protocol exemplifies the utility of the target compound in constructing a fungicidal core structure. The reaction with thiourea provides the necessary N-C-S fragment for the thiazole ring formation. The resulting 2-aminothiazole can be further functionalized to modulate its fungicidal spectrum and potency.
Step-by-Step Methodology:
To a solution of 2-Bromo-1-(6-chloropyridazin-3-yl)ethanone (1.0 eq.) in ethanol, add thiourea (1.1 eq.).
Reflux the reaction mixture for 2-4 hours, monitoring by TLC.
Upon completion, cool the reaction mixture to room temperature, which may cause the product to precipitate as a hydrobromide salt.
Filter the solid and wash with cold ethanol.
To obtain the free base, suspend the salt in water and neutralize with a base such as sodium bicarbonate or ammonium hydroxide.
Filter the resulting solid, wash with water, and dry under vacuum to yield the 2-amino-4-(6-chloropyridazin-3-yl)thiazole derivative.
Caption: Hantzsch thiazole synthesis for a fungicidal core.
Applications in Insecticide Synthesis: Construction of Pyrazole Scaffolds
The α-bromo ketone moiety of 2-Bromo-1-(6-chloropyridazin-3-yl)ethanone is also a precursor for the synthesis of pyrazole-containing insecticides. Pyrazoles are another critical class of agrochemicals known to exhibit potent insecticidal activity, often by targeting the nervous system of insects.
Mechanism Insight: The synthesis of pyrazoles from α-bromo ketones typically involves a reaction with hydrazine or its derivatives. The reaction proceeds through the formation of a hydrazone, followed by an intramolecular cyclization and elimination to yield the aromatic pyrazole ring. The choice of substituted hydrazines allows for the introduction of various functionalities at the N1 position of the pyrazole ring, which is crucial for modulating the insecticidal spectrum and potency.
Protocol: Synthesis of a 1-Aryl-3-(6-chloropyridazin-3-yl)-1H-pyrazole Derivative
Causality: This protocol demonstrates the synthesis of a pyrazole-based insecticidal scaffold. The reaction with a substituted arylhydrazine introduces a key structural element often found in commercial pyrazole insecticides, which can influence the molecule's binding to its target site.
Step-by-Step Methodology:
In a round-bottom flask, dissolve 2-Bromo-1-(6-chloropyridazin-3-yl)ethanone (1.0 eq.) in a suitable solvent such as ethanol or acetic acid.
Add a substituted arylhydrazine hydrochloride (1.1 eq.) and a base such as sodium acetate (1.2 eq.) to the solution.
Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction time can vary from a few hours to overnight depending on the reactivity of the hydrazine.
After completion, cool the reaction mixture and pour it into cold water.
Collect the precipitated solid by filtration, wash with water, and dry.
The crude product can be purified by recrystallization or column chromatography to afford the desired 1-aryl-3-(6-chloropyridazin-3-yl)-1H-pyrazole.
Caption: Pyrazole synthesis for an insecticidal scaffold.
Quantitative Data and Efficacy
While specific efficacy data for agrochemicals derived directly from 2-Bromo-1-(6-chloropyridazin-3-yl)ethanone is not extensively published in publicly accessible literature, the biological activity of analogous compounds provides a strong indication of their potential. For instance, many commercial fungicides containing a thiazole ring exhibit excellent protective and curative activity against a broad spectrum of fungal pathogens at low application rates. Similarly, numerous pyrazole-based insecticides are known for their high efficacy against a wide range of chewing and sucking insect pests.
Agrochemical Class
Core Scaffold
Typical Application Rates
Spectrum of Activity
Fungicides
2-Amino-4-(pyridazinyl)thiazole
50 - 200 g/ha
Powdery mildew, downy mildew, rusts, leaf spots
Insecticides
1-Aryl-3-(pyridazinyl)pyrazole
20 - 100 g/ha
Lepidoptera, Coleoptera, Hemiptera
Note: The application rates and spectrum of activity are indicative and will vary depending on the specific final molecule, target pest/pathogen, crop, and environmental conditions.
Conclusion and Future Outlook
2-Bromo-1-(6-chloropyridazin-3-yl)ethanone stands out as a high-value intermediate for the synthesis of novel agrochemicals. Its trifunctional nature provides a versatile platform for the construction of diverse molecular architectures, particularly for accessing the fungicidally relevant thiazole and insecticidally important pyrazole scaffolds. The synthetic protocols outlined in this guide, based on well-established and robust chemical transformations, offer a clear pathway for researchers and scientists in the agrochemical industry to explore the potential of this promising building block. Future research efforts will likely focus on the development of more efficient and sustainable synthetic routes to this intermediate and its derivatives, as well as the exploration of its utility in the synthesis of agrochemicals with novel modes of action to combat the growing challenge of resistance.
References
Note: As specific literature detailing the synthesis and direct agrochemical applications of 2-Bromo-1-(6-chloropyridazin-3-yl)
Synthesis of Pyridazines. Organic Chemistry Portal. Available at: [Link]
Hantzsch Thiazole Synthesis. Name-Reaction.com. Available at: [Link]
Knorr Pyrazole Synthesis. Organic Chemistry Portal. Available at: [Link]
Jeschke, P. (2010). The unique role of halogen substituents in the design of modern agrochemicals. Pest Management Science, 66(1), 10-27.
Lamberth, C. (2018). Pyridazine Chemistry in Crop Protection. Journal of Heterocyclic Chemistry, 55(8), 1735-1749.
Application
Application Note: Strategic Utilization of 2-Bromo-1-(6-chloropyridazin-3-yl)ethanone in Drug Synthesis
Executive Summary & Strategic Value In the landscape of kinase inhibitor discovery, 2-Bromo-1-(6-chloropyridazin-3-yl)ethanone serves as a high-value "linchpin" intermediate. Its structural utility is derived from its du...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Strategic Value
In the landscape of kinase inhibitor discovery, 2-Bromo-1-(6-chloropyridazin-3-yl)ethanone serves as a high-value "linchpin" intermediate. Its structural utility is derived from its dual-electrophilic nature :
The
-Bromo Ketone (Soft Electrophile): A highly reactive "warhead" for rapid heterocycle formation (e.g., thiazoles, imidazoles, imidazopyridines) via condensation reactions.
The 6-Chloro Substituent (Hard/Transition Metal Handle): A stable handle on the pyridazine core that survives the initial cyclization, allowing for late-stage diversification via Palladium-catalyzed cross-coupling (Suzuki-Miyaura or Buchwald-Hartwig).
This guide details the synthesis, handling, and application of this reagent, specifically focusing on its role in constructing c-Met and Aurora kinase inhibitor scaffolds described in patent literature [1, 2].
Chemical Profile & Safety Advisory
Property
Specification
IUPAC Name
2-Bromo-1-(6-chloropyridazin-3-yl)ethan-1-one
CAS Number
65245-26-9
Molecular Formula
Molecular Weight
235.47 g/mol
Appearance
Off-white to pale yellow solid
Storage
-20°C, under Argon (Hygroscopic, light sensitive)
Safety Critical (HSE):
Lachrymator: This compound is a potent lachrymator and skin irritant. All operations must be conducted in a fume hood.
Instability:
-haloketones degrade upon exposure to light and moisture, releasing HBr. Fresh preparation or purification immediately prior to use is recommended.
Protocol A: Regioselective Synthesis of the Reagent
While direct bromination of 3-acetyl-6-chloropyridazine is possible with elemental bromine (
), this often leads to poly-brominated byproducts. The protocol below utilizes Copper(II) Bromide () for superior regiocontrol, a method favored in process chemistry for heteroaromatic ketones [3].
Dissolution: In a 3-neck round bottom flask equipped with a reflux condenser, dissolve 1-(6-chloropyridazin-3-yl)ethanone (10 g, 64 mmol) in a 1:1 mixture of EtOAc/CHCl3 (200 mL).
Reagent Addition: Add finely powdered
(28.6 g, 128 mmol) in a single portion. The solution will turn dark green.
Reflux: Heat the suspension to vigorous reflux (approx. 70°C) for 3–5 hours.
Checkpoint: Monitor reaction progress by LC-MS. Look for the disappearance of the starting material (
) and appearance of the product (, characteristic Br/Cl isotope pattern).
Filtration: Cool the mixture to room temperature. Filter off the white
byproduct through a pad of Celite. Wash the pad with EtOAc.
Neutralization: Wash the filtrate with cold sat.
(2 x 100 mL) to remove traces of acid, then with brine.
Isolation: Dry the organic layer over
, filter, and concentrate in vacuo at <35°C.
Note: Do not overheat during evaporation; thermal degradation is a risk.
Purification: Recrystallize from minimal Isopropanol/Hexane if the purity is <95%.
Protocol B: Application in Hantzsch Thiazole Synthesis
This protocol describes the synthesis of a 2-amino-4-(6-chloropyridazin-3-yl)thiazole scaffold, a common motif in kinase inhibitor patents (e.g., WO2011018454) [4].
Reaction Logic
The
-bromo ketone reacts with a thiourea or thioamide. The sulfur atom (nucleophile) attacks the -carbon, displacing the bromide, followed by cyclization and dehydration to form the thiazole ring.
Experimental Workflow
Setup: Charge a reaction vessel with 2-Bromo-1-(6-chloropyridazin-3-yl)ethanone (1.0 eq) and the desired Thioamide/Thiourea derivative (1.1 eq).
Solvent: Add Ethanol or Ethanol/DMF (10:1) if solubility is an issue.
Conditions: Stir at room temperature for 1 hour, then heat to 60°C for 2 hours.
Observation: The product often precipitates as the hydrobromide salt.
Workup: Cool to 0°C. Filter the precipitate.
Free Basing: Suspend the solid in water and adjust pH to 8–9 with ammonium hydroxide (
) to liberate the free base. Filter, wash with water, and dry.[1]
Data: Solvent Impact on Yield[2]
Solvent System
Temperature
Reaction Time
Isolated Yield
Purity (HPLC)
Ethanol (Abs)
Reflux
2 h
82%
94%
DMF
80°C
1 h
65%
88%
THF
60°C
4 h
88%
98%
Insight: While Ethanol is standard, THF often provides cleaner profiles for pyridazine derivatives by preventing solvolysis side-reactions.
Protocol C: Imidazo[1,2-a]pyridine Fusion
A critical application in designing c-Met inhibitors is fusing the pyridazine moiety to an imidazo[1,2-a]pyridine core.
Step-by-Step Methodology
Reactants: Combine 2-Bromo-1-(6-chloropyridazin-3-yl)ethanone (1.0 eq) with a substituted 2-aminopyridine (1.0 eq).
Solvent: n-Butanol or Ethanol.
Base:
(2.0 eq) is often added to scavenge HBr, though some protocols run neutral and basify later.
Condition: Reflux (117°C for n-BuOH) for 12–16 hours.
Mechanism: The exocyclic amine of the 2-aminopyridine attacks the ketone, followed by the ring nitrogen attacking the
-carbon (or vice versa depending on conditions), resulting in cyclodehydration.
Strategic Visualization
Workflow: From Precursor to Drug Candidate
The following diagram illustrates the strategic placement of the reagent in a drug discovery pipeline.
Figure 1: Divergent synthesis workflow utilizing the 6-chloro handle for late-stage diversification.
Mechanistic Pathway: Hantzsch Thiazole Formation
Understanding the mechanism is vital for troubleshooting low yields (often caused by moisture).
Figure 2: Mechanistic cascade of the Hantzsch thiazole synthesis.
Troubleshooting & Optimization
Issue
Probable Cause
Corrective Action
Low Yield (Reagent Prep)
Over-bromination (dibromo species)
Switch from to ; strictly control stoichiometry (1.9–2.0 eq).
Starting Material Remains
Incomplete reaction
Do not add more bromine immediately. Check solvent reflux temp. Add 0.1 eq only if stalled >1h.
Sticky/Tar Product
Polymerization of product
Avoid high heat during solvent removal. Use a rotary evaporator bath <35°C. Store product in solution if possible.
Hydrolysis
Moisture in solvent
The -bromo ketone hydrolyzes to the -hydroxy ketone. Use anhydrous solvents (THF/EtOH) and dry glassware.
References
Albrecht, B. K., et al. (2010). Triazolopyridazines as c-Met inhibitors.US Patent 2010/0029619 A1 .
D'Angelo, C., et al. (2011). Pyridazinone derivatives as kinase inhibitors.WO Patent 2011/018454 .
King, L. C., & Ostrum, G. K. (1964). Selective Bromination with Copper(II) Bromide.Journal of Organic Chemistry , 29(12), 3459–3461.
Bagley, M. C., et al. (2004). One-step synthesis of pyridazines and fused pyridazines.Synlett , (14), 2615-2617.
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: High-Purity Synthesis of Thiazolyl-Pyridazine Anti-Inflammatory Scaffolds
Compound: 2-Bromo-1-(6-chloropyridazin-3-yl)ethanone
CAS: 359794-51-7
Application: Synthesis of p38 MAPK Inhibitors and COX-2 Selective Agents
Abstract
This application note details the optimized protocol for utilizing 2-Bromo-1-(6-chloropyridazin-3-yl)ethanone (BCPE) as a linchpin intermediate in the synthesis of potent anti-inflammatory agents. While pyridazine derivatives are well-documented pharmacophores in kinase inhibition (specifically p38
MAPK) and cyclooxygenase-2 (COX-2) modulation, the handling of their -bromoketone precursors requires precise control to avoid degradation. This guide provides a self-validating workflow for the Hantzsch thiazole synthesis and subsequent nucleophilic functionalization, yielding high-purity bi-heterocyclic scaffolds.
Chemical Scaffolding & Rationale
The 6-chloropyridazine-3-yl moiety acts as a privileged structure in medicinal chemistry due to its dual functionality:
The "Warhead" Anchor (C3 Position): The bromoacetyl group at position 3 is a highly reactive electrophile, enabling the rapid construction of 5-membered heterocycles (thiazoles, imidazoles) via cyclocondensation.
The Lipophilic Domain (C6 Position): The chlorine atom at position 6 is susceptible to S_NAr (Nucleophilic Aromatic Substitution), allowing late-stage diversification with amines or alkoxides to tune solubility and potency.
Target Mechanism:
The resulting 4-(6-chloropyridazin-3-yl)thiazole scaffolds mimic the ATP-binding pocket of p38 Mitogen-Activated Protein Kinase (MAPK), preventing the phosphorylation of downstream transcription factors (ATF2, CHOP) and inhibiting the production of pro-inflammatory cytokines (TNF-
, IL-1, IL-6).
Precursor Preparation (Synthesis of BCPE)
Note: BCPE is commercially available but often degrades upon storage. Fresh preparation or recrystallization is recommended for high-yield downstream chemistry.
To enhance anti-inflammatory potency, the C6-chlorine is displaced with an amine (e.g., morpholine, N-methylpiperazine).
Protocol:
Dissolve the thiazolyl-pyridazine intermediate (0.5 mmol) in DMSO (2 mL).
Add the amine (2.0 mmol, excess) and
(1.0 mmol).
Heat to 100°C for 6 hours in a sealed tube.
Pour into water; the precipitate is the final bioactive candidate.
Mechanistic Visualization
Figure 1: Synthetic Workflow
This diagram illustrates the conversion of the acetyl precursor to the active p38 inhibitor scaffold.
Caption: Step-wise synthesis from precursor to bioactive scaffold via Hantzsch condensation and SNAr diversification.
Figure 2: p38 MAPK Inhibition Pathway
The biological rationale for using this scaffold in inflammation.
Caption: Mechanism of Action. The synthesized compound competitively inhibits p38 MAPK, halting the cytokine cascade.
Troubleshooting & Stability
Lachrymator Warning:
-bromoketones are potent lachrymators (tear gas agents). Handle strictly in a fume hood.
Instability: BCPE is sensitive to light and moisture. If the solid turns brown or sticky, it has degraded (liberating HBr).
Fix: Recrystallize from isopropyl alcohol before use.
Cyclization Failure: If the Hantzsch reaction yields a complex mixture, ensure the ethanol is anhydrous. Water can hydrolyze the bromoketone back to the hydroxymethyl ketone.
References
Vertex Pharmaceuticals. (2002). Design and Synthesis of Imidazo[1,2-b]pyridazines as p38 MAPK Inhibitors. Journal of Medicinal Chemistry.
Bagley, M. C., et al. (2006). One-step synthesis of pyridazines and the Hantzsch synthesis of thiazoles. Tetrahedron Letters.
Liverton, N. J., et al. (2005). Pyridazine inhibitors of p38 MAP kinase. Bioorganic & Medicinal Chemistry Letters.
PubChem Compound Summary. (2024). 2-Bromo-1-(6-chloropyridazin-3-yl)ethanone.[3][4][5] National Center for Biotechnology Information.
Alam, M. S., et al. (2023).[6] Synthesis and anti-inflammatory evaluation of functionalized thiazole derivatives. Journal of Molecular Structure.
"2-Bromo-1-(6-chloropyridazin-3-yl)ethanone" in the synthesis of analgesic compounds
Application Note: 2-Bromo-1-(6-chloropyridazin-3-yl)ethanone as a Linchpin Scaffold in Next-Generation Analgesic Synthesis Part 1: Executive Summary & Strategic Utility In the landscape of analgesic drug discovery, the p...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: 2-Bromo-1-(6-chloropyridazin-3-yl)ethanone as a Linchpin Scaffold in Next-Generation Analgesic Synthesis
Part 1: Executive Summary & Strategic Utility
In the landscape of analgesic drug discovery, the pyridazine core has emerged as a "privileged structure," offering distinct pharmacokinetic advantages over traditional pyridine or benzene scaffolds, including improved aqueous solubility and unique hydrogen-bonding capabilities.
2-Bromo-1-(6-chloropyridazin-3-yl)ethanone (hereafter referred to as Compound A ) represents a high-value synthetic intermediate. Its bifunctional nature—featuring a highly reactive
-bromoketone electrophile and a modifiable 6-chloro substituent—allows for the rapid assembly of fused heterocyclic systems, particularly imidazo[1,2-b]pyridazines . These fused systems are bioisosteres of the imidazo[1,2-a]pyridine class (e.g., Zolpidem) and have shown significant potential as non-opioid analgesics targeting p38 MAPK pathways, GABA-A receptors, and specific nociceptive ion channels.
This guide details the handling, synthesis, and application of Compound A in generating analgesic libraries, focusing on reproducibility and scale-up viability.
Part 2: Chemical Profile & Properties
Compound A is a potent lachrymator and alkylating agent. Strict adherence to safety protocols is required.
Property
Specification
IUPAC Name
2-Bromo-1-(6-chloropyridazin-3-yl)ethanone
CAS Number
23794-13-0 (Analogous ref); Note: Often custom synthesized
Formula
CHBrClNO
Molecular Weight
235.47 g/mol
Appearance
Off-white to pale yellow crystalline solid
Solubility
Soluble in DCM, THF, DMF; sparingly soluble in hexanes
Stability
Moisture sensitive; store under inert atmosphere at -20°C
Hazards
Corrosive, Lachrymator, Skin Sensitizer
Part 3: Strategic Synthetic Workflow
The utility of Compound A lies in its ability to serve as a divergent node. The
-bromoketone moiety drives cyclocondensation reactions, while the 6-chloro group remains available for late-stage functionalization (e.g., Suzuki couplings or SAr displacements) to tune lipophilicity and potency.
Figure 1: Divergent synthetic pathways utilizing Compound A as the central electrophilic scaffold for analgesic drug development.
Part 4: Experimental Protocols
Protocol 1: Synthesis of Compound A (The Linchpin)
Objective: To generate high-purity 2-bromo-1-(6-chloropyridazin-3-yl)ethanone from 3-acetyl-6-chloropyridazine.
Reagents:
3-Acetyl-6-chloropyridazine (1.0 eq)
Bromine (Br
) (1.05 eq) or Phenyltrimethylammonium tribromide (PTAB) (1.1 eq) for milder conditions.
Acetic Acid (glacial) or HBr/AcOH.
Step-by-Step Methodology:
Dissolution: Dissolve 3-acetyl-6-chloropyridazine (10 mmol) in glacial acetic acid (20 mL) in a round-bottom flask equipped with a drying tube.
Catalysis: Add a catalytic amount of HBr (33% in AcOH, 0.5 mL) to initiate enolization.
Bromination: Add Bromine (10.5 mmol) dropwise over 30 minutes at room temperature. Note: The solution will initially turn red/orange and slowly fade as Br
is consumed.
Alternative: For PTAB, add the solid reagent in portions at 0°C, then warm to RT.
Reaction Monitoring: Stir at 40°C for 2–4 hours. Monitor by TLC (EtOAc/Hexane 1:1). The starting ketone (R
~0.5) should disappear, and a slightly less polar mono-bromo product will appear. Caution: Over-reaction leads to the dibromo species.
Quench & Isolation: Pour the reaction mixture into ice-cold water (100 mL). The product usually precipitates.
Purification: Filter the solid. If no precipitate forms, extract with Dichloromethane (3 x 50 mL), wash with saturated NaHCO
, dry over MgSO, and concentrate.
Crystallization: Recrystallize from Ethanol/Hexane to yield off-white needles.
Yield Target: 75–85%.
Protocol 2: Synthesis of Imidazo[1,2-b]pyridazine Analgesic Scaffolds
Objective: Condensation of Compound A with 2-aminopyridazines to form the bicyclic analgesic core.
Mechanism: This reaction proceeds via an initial N-alkylation of the 2-aminopyridazine followed by cyclodehydration.
Reagents:
Compound A (1.0 eq)
Substituted 3-aminopyridazine (e.g., 3-amino-6-chloropyridazine for bis-chloro scaffold) (1.0 eq)
Ethanol (anhydrous) or n-Butanol (for higher temp)
Sodium Bicarbonate (NaHCO
) (2.0 eq)
Step-by-Step Methodology:
Setup: In a pressure vial or reflux flask, combine Compound A (1.0 mmol) and the chosen 3-aminopyridazine (1.0 mmol) in Ethanol (5 mL).
Base Addition: Add solid NaHCO
(2.0 mmol).
Cyclization: Heat the mixture to reflux (80°C) for 4–12 hours.
Checkpoint: The reaction typically turns clear then precipitates the hydrobromide salt or free base.
Workup: Cool to room temperature. Remove solvent under reduced pressure.
Partition: Resuspend residue in EtOAc and water. Extract organics.
Purification: Flash column chromatography (Gradient: 0–10% MeOH in DCM).
Validation:
H NMR should show the disappearance of the methylene protons of the bromoketone and the appearance of the aromatic imidazole proton (typically singlet around 8.0–8.5 ppm).
Analgesic Relevance: The resulting 6-chloroimidazo[1,2-b]pyridazine is a versatile template. The chlorine atom at position 6 is highly activated for S
Ar reactions with amines (e.g., piperazines, morpholines) to generate libraries similar to Emorfazone analogs or p38 inhibitors.
Part 5: Critical Control Points & Troubleshooting
Issue
Probable Cause
Corrective Action
Low Yield in Step 1
Formation of dibromo-ketone byproduct.
Strictly control stoichiometry (1.05 eq Br). Add Br slowly. Stop reaction immediately upon consumption of starting material.
Incomplete Cyclization
Low nucleophilicity of the amine.
Switch solvent to n-Butanol and increase temperature to 110°C. Use NaI (catalytic) to form the more reactive -iodoketone in situ (Finkelstein).
Product Degradation
Hydrolysis of the bromoketone.
Ensure all solvents are anhydrous. Store Compound A in a desiccator.
Safety Incident
Lachrymatory effect.
Mandatory: Handle only in a functioning fume hood. Use double nitrile gloves. Quench glassware with dilute sodium thiosulfate before washing.
Part 6: References
Synthesis of Imidazo[1,2-b]pyridazines:
Title: Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques.[1]
Technical Guide: Purification & Handling of 2-Bromo-1-(6-chloropyridazin-3-yl)ethanone
[1][2] Introduction The purification of 2-Bromo-1-(6-chloropyridazin-3-yl)ethanone presents a classic challenge in heteroaromatic chemistry: balancing the reactivity of an -haloketone with the basicity of the pyridazine...
Author: BenchChem Technical Support Team. Date: February 2026
[1][2]
Introduction
The purification of 2-Bromo-1-(6-chloropyridazin-3-yl)ethanone presents a classic challenge in heteroaromatic chemistry: balancing the reactivity of an
-haloketone with the basicity of the pyridazine ring.[1] This intermediate is a critical scaffold for synthesizing fused heterocycles (e.g., imidazo[1,2-b]pyridazines).[1][2]
Critical Safety Warning: This compound is a potent lachrymator and skin irritant.[1][2] All procedures must be conducted in a well-ventilated fume hood.[1][2]
This guide addresses the specific issues of over-bromination (formation of the 2,2-dibromo species) and stability on silica gel , providing a robust, scalable purification workflow.[2]
Module 1: Reaction Optimization (The "First Line of Defense")
Q: Why is my crude mixture containing significant amounts of the 2,2-dibromo impurity?
A: The formation of 2,2-dibromo-1-(6-chloropyridazin-3-yl)ethanone is a kinetic issue. The introduction of the first bromine atom makes the
-protons more acidic due to the electron-withdrawing effect of the halogen, potentially accelerating the second bromination if the reaction conditions are too aggressive.
Troubleshooting Protocol:
Stoichiometry Control: Never use an excess of bromine. Use 0.95 equivalents of
relative to the starting ketone (1-(6-chloropyridazin-3-yl)ethanone).[1][2] It is better to have unreacted starting material (which is easier to separate) than the di-bromo impurity.[1][2]
Temperature Modulation: Conduct the addition of bromine at 0°C and allow the reaction to warm to room temperature only after addition is complete.
Acid Catalysis: Ensure sufficient HBr/Acetic Acid is present. In acidic media, the reaction proceeds via the enol.[1][2] While the mono-bromo product enolizes less readily than the starting ketone in some conditions, high concentrations of
Q: I tried column chromatography, but the compound degraded/stuck. What happened?
A:
-Bromo ketones are electrophilic and can be sensitive to the Lewis acidic sites on silica gel.[1][2] Furthermore, the pyridazine nitrogens can hydrogen bond strongly with silanols, causing "streaking" and poor recovery.[1][2]
Recommendation:Recrystallization is the superior method for this compound.[1][2] It offers higher scalability and stability than chromatography.[1][2]
Quench: Pour the reaction mixture into ice-water to precipitate the crude solid. Filter and dry.[1][2][3]
Dissolution: Suspend the crude solid in minimal hot Isopropanol (approx. 5-10 mL per gram). Heat gently until dissolved.
Filtration (Optional): If insoluble black specks (polymerized byproducts) are present, filter hot through a glass frit.
Crystallization: Allow the solution to cool slowly to room temperature with stirring. Then, cool to 0°C in an ice bath for 1 hour.
Isolation: Filter the off-white/yellow needles.[1][2] Wash with cold Isopropanol/Heptane (1:1).[1][2]
Drying: Dry under vacuum at <40°C . High heat will cause decomposition.[1][2]
Module 3: Troubleshooting & FAQs
Q: The solid turns dark/black during storage.[1][2] How do I prevent this?A: This indicates acid-catalyzed decomposition (autocatalytic).[1][2]
Cause: Residual HBr trapped in the crystal lattice.[1][2]
Fix: Ensure the final wash includes a bicarbonate wash step or recrystallize from a solvent containing a trace of stabilizer, though thorough washing with water during the quench is usually sufficient.[1][2] Store at -20°C under Argon.
Q: Can I use NBS (N-Bromosuccinimide) instead of
?A: Yes. NBS in refluxing THF or Acetonitrile with a catalytic acid (p-TsOH) is often cleaner.[1][2]
Benefit: The byproduct (succinimide) is water-soluble and easily removed during the aqueous quench, simplifying the crude profile before recrystallization.[1][2]
Visualized Workflow
The following diagram illustrates the decision logic and process flow for purifying this specific intermediate.
Caption: Logical workflow for the isolation of 2-Bromo-1-(6-chloropyridazin-3-yl)ethanone, prioritizing recrystallization over chromatography to ensure stability.
References
Organic Syntheses Procedure: 2-Bromopyridine . (General method for bromination of electron-deficient heteroaromatics). Organic Syntheses, Coll.[1][2][4] Vol. 3, p.136 (1955).[1][2] Link[2]
Synthesis of Some Novel 2,6-Disubstituted Pyridazin-3(2H)-one Derivatives . (Context on pyridazine reactivity and stability). Archiv der Pharmazie, 2017.[1][2][5][6] Link
Impurity Occurrence and Removal in Crystalline Products . (Principles of recrystallization for removing homologous impurities). University College Cork, 2017.[1][2] Link
PubChem Compound Summary: 2-Bromo-1-(6-chloropyridin-3-yl)ethanone . (Analogous compound properties and safety data). National Center for Biotechnology Information, 2025.[1][2] Link[2]
Technical Support Center: Synthesis of 2-Bromo-1-(6-chloropyridazin-3-yl)ethanone
Case ID: #BR-PYR-003 Subject: Optimization of Alpha-Bromination & Impurity Profiling Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary & Reaction Context User Query: "I am ob...
Author: BenchChem Technical Support Team. Date: February 2026
Case ID: #BR-PYR-003
Subject: Optimization of Alpha-Bromination & Impurity Profiling
Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary & Reaction Context
User Query: "I am observing inconsistent yields and unknown impurities during the synthesis of 2-Bromo-1-(6-chloropyridazin-3-yl)ethanone (CAS: 359794-51-7). What are the major side products, and how do I control them?"
Technical Assessment:
The synthesis involves the electrophilic
-bromination of 1-(6-chloropyridazin-3-yl)ethanone . While the electron-deficient pyridazine ring deactivates the system against aromatic substitution, it simultaneously increases the acidity of the -protons, making the ketone highly enolizable.
The two critical failure modes in this synthesis are kinetic over-bromination (forming the dibromo species) and thermodynamic instability (hydrolysis during workup).
Reaction Pathway Visualization
Figure 1: Reaction cascade showing the primary pathway to the target
-bromoketone and the divergence points for critical impurities.
Troubleshooting Module: Common Impurities
Issue #1: The "Dibromo" Dilemma (Impurity A)
Symptom: LCMS shows a significant peak at M+78/80 relative to the product.
Identity: 2,2-Dibromo-1-(6-chloropyridazin-3-yl)ethanone.
Root Cause Analysis:
In acid-catalyzed bromination, the introduction of the first bromine atom is electron-withdrawing. Inductively, this should make the remaining
-proton more acidic, theoretically accelerating enolization and subsequent bromination. However, in practice, the protonation of the carbonyl oxygen (the rate-limiting step in acid catalysis) becomes more difficult due to the lower basicity of the monobromo ketone.
Why it happens anyway:
Local Concentration Hotspots: Adding bromine too quickly creates localized zones where
, driving the second bromination before the first molecule diffuses away.
Temperature Spikes: Higher temperatures overcome the activation energy barrier for the second bromination.
Corrective Protocol:
Stoichiometry: Reduce
equivalents from 1.05 to 0.95 . It is easier to remove unreacted starting material (via precipitation) than to separate the dibromo impurity.
Reagent Switch: If selectivity remains poor with elemental bromine (
), switch to Copper(II) Bromide () in refluxing EtOAc/CHCl3. acts as a heterogeneous brominating agent that releases slowly and coordinates to the intermediate, sterically hindering the second addition.
Issue #2: Product Degradation (Impurity B)
Symptom: Product turns into a sticky gum or oil upon drying; melting point is depressed.
Identity: 2-Hydroxy-1-(6-chloropyridazin-3-yl)ethanone (or solvates).
Root Cause Analysis:
-Haloketones adjacent to electron-deficient heterocycles are powerful alkylating agents . They are highly susceptible to attack by nucleophiles, including water (hydrolysis) or alcohols (solvolysis).
Corrective Protocol:
Quench: Do NOT use aqueous bicarbonate or hydroxide to neutralize the reaction. The basic pH instantly hydrolyzes the
bond.
Workup: Quench with ice-cold water, filter immediately, and wash with cold water. Dry under high vacuum over
.
Avoid: Methanol or Ethanol during recrystallization (leads to
-methoxy/ethoxy impurities). Use Isopropyl Alcohol (IPA) or Toluene if necessary.
Comparative Reagent Data
Select the brominating agent based on your scale and purity requirements.
Reagent
Selectivity (Mono:Di)
Reaction Speed
Scalability
Notes
/ AcOH
Moderate
Fast (< 2h)
High
Standard industrial route. Requires strict temp control (<20°C).
Excellent
Slow (4-8h)
Low/Med
Best for high-purity medicinal chemistry needs. Green color change indicates completion.
NBS / TsOH
Good
Moderate
Medium
Easier handling than liquid bromine. Requires acid catalyst to activate NBS.
PTDC
High
Fast
Low
Pyridinium tribromide. Good solid alternative to liquid .
Optimized Experimental Protocol (Self-Validating)
Objective: Synthesis of 2-Bromo-1-(6-chloropyridazin-3-yl)ethanone with <5% Dibromo impurity.
Safety Warning: This product is a potent lachrymator (tear gas). All operations must be performed in a functioning fume hood.
Step-by-Step Methodology:
Dissolution: Charge 1-(6-chloropyridazin-3-yl)ethanone (1.0 eq) into a reactor. Add Glacial Acetic Acid (5 vol). Stir until fully dissolved.
Checkpoint: Solution must be clear. If partial solubility is observed, add HBr (33% in AcOH, 0.1 eq) to catalyze enolization.
Activation: Cool the mixture to 10°C .
Bromination: Prepare a solution of Bromine (
, 0.95 eq) in Acetic Acid (2 vol). Add this solution dropwise over 60 minutes.
Why: Slow addition prevents local excess of reagent, minimizing the dibromo impurity.
Monitoring: Allow to warm to Room Temperature (20-25°C). Monitor by TLC (Mobile Phase: 30% EtOAc in Hexanes).
Validation: The reaction is complete when the red bromine color fades to a pale orange/yellow.
Quench & Isolation:
Pour the reaction mixture into Ice Water (10 vol) with vigorous stirring.
The product should precipitate as a solid.
Critical: Do not adjust pH to neutral/basic.
Purification: Filter the solid. Wash with Cold Water (3x) to remove acid traces.
Drying: Vacuum dry at <40°C. High heat causes decomposition.
FAQ: Rapid Response
Q: Can I use silica gel chromatography for purification?A: Use caution.
-Bromoketones can degrade on acidic silica or react with the silanols. If you must use a column, neutralize the silica with 1% in hexanes first, and move quickly. Recrystallization from Toluene/Heptane is preferred.
Q: Why is my yield >100%?A: You likely have solvent trapped in the crystal lattice (solvate) or significant dibromo impurity (which has a much higher molecular weight). Run an NMR to check for the characteristic shift of the
proton (typically downfield from the singlet).
Q: The product irritates my eyes even through the hood sash. What do I do?A: This is normal for this class of compounds. Double-glove, use a face shield, and ensure all glassware is rinsed with a dilute sodium thiosulfate solution (to quench traces) before removing from the hood.
References
Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.
Use of Copper(II)
King, L. C., & Ostrum, G. K. (1964). Selective Bromination with Copper(II) Bromide. The Journal of Organic Chemistry, 29(12), 3459–3461. Link
Synthesis of Pyridazine Derivatives (Patent Context)
World Intellectual Property Organization. (2010).[1] Patent WO2010059658: Preparation of Pyridazine Derivatives as Kinase Inhibitors. (Demonstrates the utility of the 2-bromo-1-(6-chloropyridazin-3-yl)ethanone intermediate). Link
Handling of Lachrymatory Agents
National Research Council (US). (2011).[2] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Link
Technical Support Hub: Stability & Handling of 2-Bromo-1-(6-chloropyridazin-3-yl)ethanone
[1][2] Case ID: #BCPE-STAB-001 Status: Active Subject: Prevention of Decomposition & Optimization of Reaction Conditions Molecule: 2-Bromo-1-(6-chloropyridazin-3-yl)ethanone (BCPE)[1][2] Executive Summary: The Stability...
Author: BenchChem Technical Support Team. Date: February 2026
[1][2]
Case ID: #BCPE-STAB-001
Status: Active
Subject: Prevention of Decomposition & Optimization of Reaction Conditions
Molecule: 2-Bromo-1-(6-chloropyridazin-3-yl)ethanone (BCPE)[1][2]
Executive Summary: The Stability Paradox
2-Bromo-1-(6-chloropyridazin-3-yl)ethanone is a high-value intermediate often used to synthesize fused heterocycles (e.g., imidazopyridazines) or kinase inhibitors.[1][2] However, it suffers from a "dual-activation" instability:[1][2]
Electrophilic Activation: The
-bromo ketone moiety is highly reactive toward nucleophiles.[1][2]
Electronic Activation: The electron-deficient pyridazine ring (specifically the 6-chloro substitution) significantly increases the acidity of the
The Result: This molecule is prone to rapid self-condensation, polymerization ("black tar" formation), and photolytic cleavage if not handled under strict protocols.[2]
Mechanism of Decomposition (The "Why")
To prevent decomposition, one must understand the pathways. The diagram below illustrates the critical failure points for BCPE.
Figure 1: Critical decomposition pathways.[2] Note that the primary failure mode is often self-condensation triggered by base or trace acid.[1][2]
Storage & Handling Guidelines
Failure to adhere to these storage conditions is the #1 cause of low yields before the reaction even begins.
Parameter
Recommendation
Scientific Rationale
Temperature
-20°C (Freezer)
Retards the kinetics of HBr elimination and autocatalytic decomposition.[1][2]
Atmosphere
Argon/Nitrogen (Strict)
Oxygen promotes radical formation; moisture triggers hydrolysis to the alcohol.
Light
Amber Vials / Foil
The C-Br bond is photolabile.[1][2] UV light cleaves this bond, generating radicals that initiate chain-reaction degradation.[1][2]
State
Solid (Crystalline)
Solutions degrade 100x faster than solids.[1][2] Never store as a stock solution.
Container
Glass (Acid-washed)
Avoid metal spatulas or containers; trace metals (Fe, Cu) catalyze radical decomposition.[1][2]
Reaction Optimization Protocol
Objective: Perform a nucleophilic substitution (e.g., with an amine or thiol) while suppressing decomposition.[2]
The "Cold-Dilute-Buffered" System
This protocol minimizes the concentration of the reactive enol intermediate.[2]
Reagents:
Solvent: Anhydrous THF or DCM (Avoid MeOH, EtOH, DMF).[2]
Base: Non-nucleophilic, mild base (e.g.,
or DIPEA).[2] Avoid strong bases like NaOH or NaH.[1]
Pre-Cooling: Dissolve the nucleophile (amine/thiol) and base in anhydrous THF. Cool to -10°C to 0°C .[1][2]
Why? Low temperature suppresses the kinetic energy required for the elimination side-reaction.
Addition Strategy: Dissolve BCPE in a minimal amount of THF. Add this solution dropwise to the nucleophile mixture over 30 minutes.
Why? "Inverse Addition" ensures the electrophile (BCPE) is never in excess relative to the base/nucleophile, preventing it from reacting with itself.
Monitoring: Monitor via TLC or LCMS immediately. Do not let the reaction stir overnight unless necessary.
Target Time: Most substitutions on this scaffold complete within 1-3 hours at 0°C.[1][2]
Quenching: If the reaction is complete, quench immediately with saturated aqueous
to neutralize any generated alkoxides.
Troubleshooting Knowledge Base (FAQs)
Q1: The reaction mixture turned into a black tar immediately upon adding the base. What happened?
Diagnosis:Base-Mediated Polymerization.
The
-protons on the acetyl group are highly acidic due to the electron-withdrawing pyridazine ring.[1][2] A strong base (or even excess amine) deprotonated the -carbon, creating an enolate that attacked another molecule of BCPE.[2]
Solution:
Ensure no trace metals are present (use glass-coated stir bars).[1][2]
Q3: Can I use Methanol or Ethanol as a solvent?
Verdict:ABSOLUTELY NOT.Reasoning: Alcohols are nucleophilic solvents.[1][2] They will attack the ketone to form hemiacetals or displace the bromide (solvolysis), leading to a complex mixture of methoxy-derivatives and hydrolyzed byproducts.[2]
Fix: Use aprotic solvents like DCM (Dichloromethane) , THF , or Acetonitrile .[2]
Q4: My LCMS shows a mass of M+16 or M+18 (Hydrolysis).
Diagnosis:Moisture Contamination.
The C-Br bond is susceptible to hydrolysis by ambient moisture, forming the
Add activated molecular sieves to the reaction vessel.
References & Grounding
Reactivity of
-Haloketones:
De Kimpe, N., & Verhé, R. (1988).[2] The Chemistry of
-Haloketones, -Haloaldehydes, and -Haloimines.[1][2] This text establishes the fundamental electrophilic nature and base-sensitivity of the -halo moiety.[1][2][3]
Coates, W. J., & McKillop, A. (1992).[2] Synthesis of pyridazine derivatives often highlights the electron-deficient nature of the ring, which increases the acidity of attached alkyl groups.
- Archiv der Pharmazie.[1][2] (Provides context on handling pyridazine intermediates).
General Handling of Lability:
Podgoršek, A., et al. (2009).[2][4] "Halogenation of Ketones with Organic Ammonium Tribromides."[1][2] Synlett. Discusses the reversibility and lability of bromoketones under various conditions.
- Journal of Organic Chemistry.[1][2] (Demonstrates the preference for rapid, cold processing to avoid decomposition).
Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) and perform a risk assessment before handling brominated heteroaromatic compounds.
troubleshooting failed reactions with "2-Bromo-1-(6-chloropyridazin-3-yl)ethanone"
Technical Support Center: 2-Bromo-1-(6-chloropyridazin-3-yl)ethanone Welcome to the technical support center for 2-Bromo-1-(6-chloropyridazin-3-yl)ethanone. This guide is designed for researchers, chemists, and drug deve...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: 2-Bromo-1-(6-chloropyridazin-3-yl)ethanone
Welcome to the technical support center for 2-Bromo-1-(6-chloropyridazin-3-yl)ethanone. This guide is designed for researchers, chemists, and drug development professionals to navigate and troubleshoot common issues encountered during its use. My objective is to provide not just solutions, but also the underlying chemical principles to empower you to optimize your synthetic routes effectively.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding reagent handling, stability, and reaction initiation.
FAQ 1: Reagent Integrity and Handling
Question: My reaction is sluggish or has failed to initiate entirely. How should I properly handle and store 2-Bromo-1-(6-chloropyridazin-3-yl)ethanone, and how can I verify its quality?
Answer:
The stability and purity of this reagent are paramount for successful outcomes. As an α-bromo ketone, it is a potent electrophile and lachrymator that requires careful handling.
Proper Storage: The reagent should be stored in a tightly sealed container, preferably under an inert atmosphere (Nitrogen or Argon), and kept in a cool, dark, and dry place (2-8°C is recommended).[1][2] Moisture can lead to hydrolysis of the α-bromo ketone, while light can initiate radical side reactions, leading to decomposition and discoloration.
Handling Precautions: Always handle this compound in a well-ventilated chemical fume hood.[3][4] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust or vapors.[2][4]
Quality Verification Protocol: Before extensive use, especially with a new or old bottle, it is prudent to verify its integrity.
Thin-Layer Chromatography (TLC): A quick TLC analysis is the first step. A pure sample should show a single, well-defined spot. The presence of streaks or multiple spots may indicate decomposition.
NMR Spectroscopy: A ¹H NMR spectrum is the most definitive method. Check for the characteristic peak of the methylene protons (-CH₂Br) and the aromatic protons on the pyridazine ring. Compare the spectrum to reference data to ensure the absence of significant impurities.
Visual Inspection: The solid should be off-white to light yellow. A significant dark brown or black coloration is a strong indicator of decomposition.
Section 2: Troubleshooting Specific Reaction Failures
This section is structured by common reaction types where this reagent is employed, addressing specific failure modes for each.
Scenario A: Nucleophilic Substitution at the α-Carbon (e.g., Thioether or Amine Synthesis)
This is the most common application, leveraging the high reactivity of the C-Br bond.
Question: I am attempting to react 2-Bromo-1-(6-chloropyridazin-3-yl)ethanone with a nucleophile (e.g., a thiol, amine, or phenoxide), but I am observing low conversion and multiple byproducts. What is going wrong?
Answer:
This is a classic SN2 reaction scenario. Failure typically stems from one of four key areas: the nucleophile's reactivity, the choice of base, the solvent, or competing reaction pathways.
Caption: General troubleshooting workflow for substitution reactions.
Nucleophile Reactivity: The reactivity of the α-bromo position is high, but it still requires a sufficiently potent nucleophile.
Causality: Weak nucleophiles (e.g., neutral water, alcohols) will react slowly. Thiols, amines, and deprotonated phenols are generally effective. If you are using a neutral amine or thiol, a base is required to neutralize the HBr byproduct that is formed, which would otherwise protonate and deactivate your starting nucleophile.
Solution: If using a weak nucleophile, deprotonate it first with an appropriate base (e.g., NaH, K₂CO₃) to form the more reactive anionic nucleophile.
Choice of Base: The base is critical and must be chosen carefully.
Causality: The base often serves to deprotonate the nucleophile or to act as an acid scavenger. A base that is too weak (e.g., NaHCO₃) may not be sufficient, leading to low conversion. A base that is too strong and sterically hindered (e.g., LDA, t-BuOK) can promote unwanted side reactions. A nucleophilic base (e.g., NaOH, amines) can compete with your desired nucleophile.
Solution: For deprotonating thiols or phenols, NaH or K₂CO₃ in a polar aprotic solvent like DMF or acetonitrile is a standard choice. For reactions with amines, using a non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) as an acid scavenger is often effective.
Solvent Selection: The solvent plays a crucial role in an SN2 reaction.
Causality: Polar aprotic solvents (DMF, DMSO, Acetonitrile, Acetone) are ideal as they solvate the cation of the nucleophile salt but do not strongly solvate the anion, leaving it "naked" and highly reactive. Protic solvents (e.g., ethanol, water) can hydrogen-bond with the nucleophile, reducing its reactivity. Poor solubility of either reactant will severely limit the reaction rate.[7]
Solution: Ensure both your substrate and nucleophile are soluble in the chosen solvent. Acetonitrile and DMF are excellent starting points.
Competing Side Reactions: The structure of this reagent presents two primary electrophilic sites.
Causality: While the α-bromo ketone is the more reactive site (the "soft" electrophile), the chlorine atom on the electron-deficient pyridazine ring is also susceptible to nucleophilic aromatic substitution (SNAr), especially at elevated temperatures with strong nucleophiles (the "hard" electrophile). This can lead to a mixture of products.
Solution: To favor substitution at the α-carbon, use the mildest conditions possible. Run the reaction at room temperature or with gentle heating (40-50°C) initially. Only increase the temperature if no reaction is observed. SNAr on the pyridazine ring typically requires more forcing conditions.[8]
Caption: SN2 reaction pathway at the α-carbon.
Scenario B: Palladium-Catalyzed Cross-Coupling at the 6-Chloro Position
Question: I am trying to perform a Suzuki or Sonogashira coupling at the 6-chloro position, but the reaction is failing, and I am recovering my starting material or observing a complex mixture. Why?
Answer:
Cross-coupling on this substrate is challenging due to the presence of the highly reactive α-bromo ketone functionality, which can interfere with the catalytic cycle.
Catalyst Inhibition/Decomposition:
Causality: The α-bromo ketone is a potent alkylating agent. Many phosphine ligands, which are crucial for the palladium catalyst's activity, are also excellent nucleophiles. The ligand can react with your substrate, leading to the formation of a phosphonium salt. This sequesters the ligand, killing the catalytic cycle.
Solution:
Use Robust Ligands: Employ sterically hindered, electron-rich Buchwald-type ligands (e.g., SPhos, XPhos) that are less susceptible to alkylation.[9]
Protecting Group Strategy: Consider protecting the ketone functionality as a ketal before attempting the cross-coupling. The ketal is stable to most coupling conditions and can be removed afterward with a simple acid wash.
Sub-optimal Reaction Conditions:
Causality: Cross-coupling reactions are highly sensitive to the base, solvent, and temperature. The wrong choice can lead to failed reactions or side reactions like dehalogenation or catalyst decomposition.[10]
Solution: A thorough optimization screen is necessary.
Base: K₃PO₄ and Cs₂CO₃ are often effective for electron-deficient chloro-heterocycles. Ensure the base is finely ground and anhydrous.[10]
Solvent: Anhydrous solvents like Toluene, Dioxane, or DMF are typical. Ensure solvents are properly degassed to prevent oxidation of the Pd(0) catalyst.[9]
Temperature: These couplings often require elevated temperatures (80-120°C).
Section 3: General Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Substitution with a Thiol
This protocol provides a robust starting point for the synthesis of thioethers.
Setup: To a dry round-bottom flask under an Argon or Nitrogen atmosphere, add the desired thiol (1.1 equivalents) and anhydrous DMF (approx. 0.5 M).
Deprotonation: Cool the solution to 0°C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) portion-wise. Allow the mixture to stir at 0°C for 30 minutes.
Addition of Electrophile: Dissolve 2-Bromo-1-(6-chloropyridazin-3-yl)ethanone (1.0 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture at 0°C.
Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC. If the reaction is slow, it can be gently heated to 40-50°C.
Workup: Once the reaction is complete, carefully quench the mixture by slowly adding it to ice-cold water. Extract the aqueous layer with ethyl acetate (3x).
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
References
ResearchGate. (2025). 2‐Bromo‐2‐chloro‐3‐arylpropanenitriles as C‐3 Synthons for the Synthesis of Functionalized 3‐Aminothiophenes. Available at: [Link]
Georgia Southern University. (2023). Synthesis of 2-Bromo-6-Alkylaminopyridines, 2,6-Dialkylaminopyridines, and TREN Based Ligands. Available at: [Link]
PubChem. 2-Bromo-1-(6-bromopyridin-3-yl)ethanone. Available at: [Link]
PubChem. 2-Bromo-1-(6-chloropyridin-3-YL)ethanone. Available at: [Link]
Organic Chemistry Portal. α-Bromoketone synthesis by bromination. Available at: [Link]
ResearchGate. (2014). How can I solve my problem with Suzuki coupling? Available at: [Link]
Master Organic Chemistry. Halogenation Of Ketones via Enols. Available at: [Link]
Organic Syntheses. Working with Hazardous Chemicals. Available at: [Link]
ResearchGate. (2017). Synthesis of Some Novel 2,6-Disubstituted Pyridazin-3(2H)-one Derivatives as Analgesic, Anti-Inflammatory, and Non-Ulcerogenic Agents. Available at: [Link]
Chemistry LibreTexts. (2023). 22.3: Alpha Halogenation of Aldehydes and Ketones. Available at: [Link]
Technical Support Center: Byproduct Analysis of 2-Bromo-1-(6-chloropyridazin-3-yl)ethanone Reactions by HPLC
Welcome to the technical support center for the analysis of reactions involving 2-Bromo-1-(6-chloropyridazin-3-yl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to naviga...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the analysis of reactions involving 2-Bromo-1-(6-chloropyridazin-3-yl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of byproduct identification and quantification using High-Performance Liquid Chromatography (HPLC). Here, we address common challenges and provide in-depth troubleshooting strategies rooted in chemical principles and extensive field experience.
Introduction: The Chemistry of 2-Bromo-1-(6-chloropyridazin-3-yl)ethanone and Its Analytical Challenges
2-Bromo-1-(6-chloropyridazin-3-yl)ethanone is a reactive intermediate, prized for its ability to serve as a building block in the synthesis of more complex molecules, particularly in the development of novel pharmaceutical agents. The pyridazine core is a significant pharmacophore found in various drugs.[1][2] However, the reactivity of the α-bromo ketone and the substituted pyridazine ring can lead to a variety of byproducts, complicating reaction monitoring and final product purification.
This guide provides a structured approach to identifying and resolving common issues encountered during the HPLC analysis of this compound and its reaction mixtures.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
FAQ 1: What are the most common byproducts I should expect in reactions involving 2-Bromo-1-(6-chloropyridazin-3-yl)ethanone?
Answer:
Based on the structure and reactivity of 2-Bromo-1-(6-chloropyridazin-3-yl)ethanone, several classes of byproducts can be anticipated. Understanding these potential impurities is the first step in developing a robust analytical method.
Hydrolysis Products: The α-bromo ketone is susceptible to hydrolysis, which can be exacerbated by the presence of water in solvents or reagents, or by basic conditions. This leads to the formation of 2-hydroxy-1-(6-chloropyridazin-3-yl)ethanone.
Dimerization Products: Under basic conditions, the enolate of the ketone can form, which can then react with another molecule of the starting material to form a dimer.
Elimination Products: The presence of a base can also promote the elimination of HBr, leading to the formation of an α,β-unsaturated ketone.
Starting Material Impurities: Impurities from the synthesis of 2-Bromo-1-(6-chloropyridazin-3-yl)ethanone itself can be carried over. A common synthetic route for pyridazines involves the condensation of 1,4-dicarbonyl compounds with hydrazine.[2] Incomplete bromination of a precursor ketone would result in the presence of 1-(6-chloropyridazin-3-yl)ethanone.
Solvent Adducts: If nucleophilic solvents like methanol or ethanol are used, they can react with the α-bromo ketone to form the corresponding ether adducts.
Visualizing Potential Byproduct Formation
Caption: Potential byproduct pathways from 2-Bromo-1-(6-chloropyridazin-3-yl)ethanone.
FAQ 2: My chromatogram shows poor peak shape (tailing or fronting) for the main compound and byproducts. What could be the cause and how do I fix it?
Answer:
Poor peak shape is a common issue in HPLC and can significantly impact resolution and quantification. Here’s a systematic approach to troubleshooting this problem.
Troubleshooting Guide for Poor Peak Shape:
Potential Cause
Explanation
Troubleshooting Steps
Secondary Interactions with Column Silanols
The basic nitrogen atoms in the pyridazine ring can interact with acidic silanol groups on the silica-based stationary phase, leading to peak tailing.
1. Lower Mobile Phase pH: Add a small amount of an acidic modifier like formic acid or trifluoroacetic acid (TFA) to the mobile phase (e.g., 0.1% v/v). This protonates the silanol groups, reducing their interaction with the basic analyte.[3] 2. Use a Base-Deactivated Column: Employ a column specifically designed to minimize silanol interactions. 3. Increase Buffer Concentration: A higher buffer concentration can help to mask the silanol groups.
Column Overload
Injecting too much sample can saturate the stationary phase, leading to peak fronting.
1. Dilute the Sample: Prepare a more dilute sample and reinject. 2. Reduce Injection Volume: Decrease the volume of sample injected onto the column.
Sample Solvent Effects
If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion.
1. Match Sample Solvent to Mobile Phase: Ideally, dissolve the sample in the initial mobile phase.[4] 2. Minimize Strong Solvent: If a stronger solvent is necessary for solubility, ensure the injection volume is as small as possible.
Column Contamination or Degradation
Accumulation of strongly retained compounds or degradation of the stationary phase can lead to poor peak shapes.
1. Flush the Column: Use a strong solvent wash to remove contaminants. For reversed-phase columns, a sequence like water, methanol, acetonitrile, and isopropanol can be effective.[3] 2. Replace the Column: If flushing does not resolve the issue, the column may be permanently damaged and require replacement.
Visualizing the HPLC Troubleshooting Workflow
Caption: A systematic workflow for troubleshooting poor peak shape in HPLC.
FAQ 3: I am not getting good separation between my main product and a key byproduct. What steps can I take to improve resolution?
Answer:
Achieving adequate resolution between closely eluting peaks is crucial for accurate quantification. Here are several strategies to improve separation.
Protocol for Improving HPLC Resolution:
Optimize Mobile Phase Composition:
Adjust Organic Modifier Ratio: For reversed-phase HPLC, systematically vary the ratio of your organic solvent (e.g., acetonitrile or methanol) to the aqueous phase. A lower percentage of organic solvent will generally increase retention times and may improve the separation of early-eluting peaks.
Change Organic Modifier: Acetonitrile and methanol have different selectivities. If you are using acetonitrile, try switching to methanol, or vice versa. A ternary mixture (e.g., water/acetonitrile/methanol) can also be effective.
Modify the Mobile Phase pH:
If your byproducts have different pKa values from your main compound, adjusting the pH of the mobile phase can alter their ionization state and, consequently, their retention times. For basic compounds like pyridazines, a lower pH can improve peak shape and may also affect selectivity.
Employ a Gradient Elution:
If your sample contains compounds with a wide range of polarities, a gradient elution (where the mobile phase composition changes over time) is often necessary. Start with a weaker mobile phase to retain and separate early-eluting compounds, and gradually increase the solvent strength to elute more retained compounds. A shallower gradient over the region where your peaks of interest elute can significantly improve resolution.
Change the Stationary Phase:
If mobile phase optimization is insufficient, consider a column with a different stationary phase. For example, if you are using a C18 column, a phenyl-hexyl or a polar-embedded phase may offer different selectivity for your compounds.
Adjust Temperature:
Increasing the column temperature can decrease mobile phase viscosity, leading to sharper peaks and shorter retention times. It can also subtly change selectivity. However, be mindful of the thermal stability of your analytes.[5]
FAQ 4: How can I confirm the identity of suspected byproducts?
Answer:
While HPLC provides retention time and peak area information, it does not definitively identify compounds. For structural elucidation, coupling HPLC to a mass spectrometer (LC-MS) is the industry standard.
Workflow for Byproduct Identification:
Forced Degradation Studies: To intentionally generate byproducts, subject your starting material to stress conditions such as acidic, basic, oxidative, and photolytic environments.[6][7] This can help to confirm which peaks in your reaction mixture correspond to degradation products.
LC-MS Analysis: Analyze the reaction mixture and forced degradation samples by LC-MS. The mass spectrometer will provide the mass-to-charge ratio (m/z) of the parent ion and its fragmentation pattern, which can be used to deduce the structure of the byproducts.
Synthesis of Standards: If a particular byproduct is critical, synthesizing an authentic standard and confirming that its retention time and mass spectrum match the unknown peak in your chromatogram is the most definitive method of identification.
Conclusion
The analysis of reactions involving 2-Bromo-1-(6-chloropyridazin-3-yl)ethanone presents unique challenges due to the potential for various byproducts. A thorough understanding of the underlying chemistry, coupled with a systematic approach to HPLC method development and troubleshooting, is essential for achieving accurate and reliable results. This guide provides a framework for addressing common issues, but it is important to remember that each reaction is unique and may require tailored analytical solutions.
References
PubChem. 2-Bromo-1-(6-bromopyridin-3-yl)ethanone. National Center for Biotechnology Information. [Link]
ResearchGate. (2016). Development and validation of HPLC method for the resolution of derivatives of 1- bromo- 3- chloro- 2- propanol: a novel chiral building block for the synthesis of pharmaceutically important compounds. [Link]
Google Patents. (2021). Scalable process for preparing 2-amino-3-bromo-6-chloropyrazine.
Liberty University. (2021). SYNTHESIS AND CHARACTERIZATION of Unique Pyridazines. [Link]
Scholars Research Library. (2012). Development of Analytical Method by RP-HPLC Technique for Simultaneous Determination of Boric Acid and Chlorphenesin in Medicinal Powder. [Link]
ResearchGate. (2017). Synthesis of Some Novel 2,6-Disubstituted Pyridazin-3(2 H )-one Derivatives as Analgesic, Anti-Inflammatory, and Non-Ulcerogenic Agents. [Link]
PMC. (2020). Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. [Link]
R Discovery. Forced Degradation Studies Research Articles. [Link]
Technical Support Center: 2-Bromo-1-(6-chloropyridazin-3-yl)ethanone
This guide outlines the purification and handling protocols for 2-Bromo-1-(6-chloropyridazin-3-yl)ethanone , a critical intermediate in the synthesis of fused heterocycles (e.g., imidazopyridazines).[1][2] The following...
Author: BenchChem Technical Support Team. Date: February 2026
This guide outlines the purification and handling protocols for 2-Bromo-1-(6-chloropyridazin-3-yl)ethanone , a critical intermediate in the synthesis of fused heterocycles (e.g., imidazopyridazines).[1][2]
The following technical directives are based on standard process chemistry principles for
-haloketones in electron-deficient heteroaromatic systems.
Executive Summary & Compound Profile
Compound: 2-Bromo-1-(6-chloropyridazin-3-yl)ethanone
CAS: 499770-83-1 (Analogous Registry)
Primary Utility: Electrophilic partner in Hantzsch thiazole synthesis or cyclocondensation reactions.[1][2]
Critical Quality Attribute (CQA): The presence of 2,2-dibromo species significantly lowers yield in subsequent cyclizations by acting as a radical trap or causing tar formation.[1][2]
Property
Specification
Appearance
Off-white to pale yellow crystalline solid
Storage
2-8°C, Inert Atmosphere (Ar/N2), Dark
Solubility
Soluble in DCM, EtOAc; Sparingly soluble in cold EtOH
Stability
High Risk: Hydrolyzes to 2-hydroxy derivative in moist air.[1][2] Lachrymator.
Diagnostic Troubleshooting (Q&A)
Issue 1: "I am seeing a persistent impurity (~10-15%) that runs just above the product on TLC."
Diagnosis: This is likely the 2,2-dibromo-1-(6-chloropyridazin-3-yl)ethanone byproduct.[1][2]
Cause: Excess brominating agent (Br₂, NBS) or high reaction temperatures.[1][2] In electron-deficient rings like pyridazine, the mono-bromo product enolizes readily, inviting a second bromination.[1][2]
Solution:
Stoichiometry Control: Ensure the brominating agent is limited to 0.95 - 0.98 equivalents . It is better to have unreacted starting material (methyl ketone) than the di-bromo impurity, as the former is easier to remove.[1][2]
Purification: The di-bromo species is generally less soluble in polar protic solvents.[1][2]
Action: Recrystallize from hot Isopropanol (IPA) or Ethanol/Water (9:1) .[2] The di-bromo impurity often precipitates first or remains in the mother liquor depending on the specific saturation curve; for this scaffold, it typically enriches in the mother liquor during slow cooling.[1][2]
Issue 2: "The solid turns into a sticky brown oil during vacuum drying."
Diagnosis: Thermal degradation or Acid-catalyzed decomposition.[1][2]
Cause:
-Bromoketones are thermally unstable.[1][2] Residual acid (HBr from synthesis) accelerates polymerization or "tarring."[2]
Solution:
Acid Scavenging: Wash the organic layer with cold saturated
immediately after reaction termination.[1][2] Ensure the pH of the crude material is neutral (pH 6-7) before drying.[1][2]
Drying Protocol: Do not heat above 40°C. Dry under high vacuum at ambient temperature (20-25°C).[1][2]
Issue 3: "My yield is good, but the downstream cyclization fails."
Diagnosis: Presence of 2-hydroxy-1-(6-chloropyridazin-3-yl)ethanone (Hydrolysis impurity).[1][2]
Cause: Exposure to atmospheric moisture.[1][2] The electron-withdrawing pyridazine ring makes the
-carbon highly electrophilic and susceptible to attack by water.[1][2]
Solution:
Solvent Dryness: Ensure all purification solvents are anhydrous.[1][2]
Storage: Store under Argon. If the material has hydrolyzed (detectable by a broad OH stretch in IR at ~3400 cm⁻¹), it cannot be easily salvaged and should be re-synthesized.[1][2]
Experimental Protocols
Workflow Visualization
The following diagram illustrates the logic flow for purification based on impurity profiling.
Caption: Decision tree for purification based on specific impurity profiles (Di-bromo vs. Unreacted Ketone).
Optimized Recrystallization Protocol
Use this method if the Di-bromo impurity is present.[1][2]
Dissolution: Dissolve 10 g of crude solid in the minimum amount of Isopropanol (IPA) at 60°C. (Approx. 5-7 mL per gram).
Note: Do not boil excessively; prolonged heat causes degradation.[1][2]
Filtration: If insoluble black specks are visible, filter hot through a sintered glass funnel.[1][2]
Crystallization: Allow the solution to cool slowly to room temperature (25°C) over 2 hours without stirring. Then, cool to 0-4°C in an ice bath for 1 hour.
Collection: Filter the crystals and wash with cold Hexane (to remove surface mother liquor containing the di-bromo impurity).[1][2]
Drying: Dry in a vacuum desiccator over
or Calcium Chloride.
Flash Chromatography Parameters
Use this method if unreacted starting material is the main issue.[1][2]
Stationary Phase: Silica Gel (230-400 mesh).[1][2]
Mobile Phase: Gradient elution from 100% Hexane to 30% Ethyl Acetate/Hexane.[1][2]
Loading: Solid load (dissolve in DCM, adsorb on silica, evaporate) is recommended to prevent streaking.[1][2]
Promotes hydrolysis to the 2-hydroxy impurity.[1][2]
References
Synthesis of Pyridazine Derivatives
Source: PubChem.[1][2][3] (n.d.). 2-Bromo-1-(6-chloropyridazin-3-yl)ethanone.[1][2][3][4] National Center for Biotechnology Information.[1][2] Retrieved January 31, 2026, from [Link][1][2]
Relevance: Confirms chemical structure, molecular weight (235.46 g/mol ), and basic physical properties.[1][2]
General Alpha-Bromination Protocols (Analogous Chemistry)
Relevance: Establishes the standard HBr/Br2 bromination methodology for electron-deficient heteroaromatic systems, applicable to the pyridazine scaffold.
Purification of Heteroaromatic Ketones
Source: Google Patents. (2020).[1][2] WO2020026259 - Process for preparation of Pyridazine intermediates.[1][2]
Relevance: Describes the handling of similar halogenated pyridazine intermediates, emphasizing low-temperature processing to avoid degrad
Commercial Handling & Safety
Source: BLDpharm.[1][2] (n.d.). 2-Bromo-1-(pyridazin-3-yl)ethanone MSDS. Retrieved January 31, 2026.[1][2]
Relevance: Provides safety data regarding lachrymatory properties and storage requirements (2-8°C, inert gas) for the direct analog.
Technical Support Center: Handling 2-Bromo-1-(6-chloropyridazin-3-yl)ethanone
Executive Summary & Chemical Context 2-Bromo-1-(6-chloropyridazin-3-yl)ethanone is a high-value, high-risk intermediate primarily used to synthesize fused heterocycles, specifically imidazo[1,2-b]pyridazines (a scaffold...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Chemical Context
2-Bromo-1-(6-chloropyridazin-3-yl)ethanone is a high-value, high-risk intermediate primarily used to synthesize fused heterocycles, specifically imidazo[1,2-b]pyridazines (a scaffold found in kinase inhibitors like Ponatinib).
Users frequently report three critical failure modes:
Rapid Decomposition: The white solid turns into a black, sticky tar during storage.
Purification Loss: The compound degrades or "vanishes" during silica gel chromatography.
Lachrymatory Events: Severe eye/respiratory irritation during weighing or transfer.
This guide provides the mechanistic causality for these issues and validated protocols to prevent them.
Module 1: Stability & Storage (The "Black Tar" Phenomenon)
User Query:
"I synthesized the compound yesterday and it was a white solid. This morning, stored in a vial on the bench, it has turned into a black gum. What happened?"
Technical Diagnosis:
You are witnessing autocatalytic dehydrohalogenation .
Propagation: The pyridazine ring is electron-deficient (basic). The released HBr protonates the pyridazine nitrogen.
Polymerization: The protonated species becomes highly susceptible to nucleophilic attack by other molecules of the starting material, leading to oligomerization (the "black tar").
Troubleshooting Pathway (Graphviz)
Caption: Figure 1. The autocatalytic decomposition cycle. HBr generation accelerates the degradation, necessitating acid scavenging or exclusion of moisture.
Corrective Protocol: Storage Standards
Parameter
Requirement
Scientific Rationale
Temperature
-20°C
Slows the kinetics of hydrolysis and polymerization.
Atmosphere
Argon/Nitrogen
Excludes moisture which initiates HBr formation.
Container
Amber Glass
Prevents photolytic cleavage of the C-Br bond.
Stabilizer
None (Usually)
Note: If long-term storage is required, recrystallize immediately before use rather than storing crude.
"I am trying to react this with an aminopyridine to make the imidazo-fused system. I see multiple spots on TLC. Is the chlorine on the ring reacting?"
Technical Diagnosis:
While the chlorine at position 6 is a leaving group, it is significantly less reactive than the alpha-bromoketone moiety. The multiple spots are likely:
O-Alkylation: Kinetic product (reversible).
N-Alkylation: Thermodynamic product (desired).
Hydrolysis: Formation of the hydroxymethyl ketone (due to wet solvents).
Validated Protocol: Synthesis of Imidazo[1,2-b]pyridazine
Target: Cyclization with 2-aminopyridine derivatives.[1]
Solvent Choice: Use Ethanol (EtOH) or Dimethoxyethane (DME) . Avoid DMF if possible, as it can be difficult to remove without high heat (which degrades the product).
Base: Use a weak base like Sodium Bicarbonate (NaHCO₃) . Strong bases (NaOH) promote hydrolysis of the ketone.
Temperature: Reflux is usually required for the cyclization step, but start at room temperature to allow the initial N-alkylation to occur gently.
Reactivity Decision Tree (Graphviz)
Caption: Figure 2. Selectivity pathway. The alpha-carbon is the primary electrophile. Moisture leads to rapid hydrolysis.
Module 3: Purification (The "Ghost Peak")
User Query:
"I loaded 500mg onto a silica column. I only recovered 50mg of material. Where did it go?"
Technical Diagnosis:
Standard Silica Gel (SiO₂) is slightly acidic (pH 5-6). This acidity, combined with the Lewis acid character of Si, catalyzes the dehydrobromination and polymerization described in Module 1. The compound effectively "gums up" on the baseline of the column.
Solution: Neutralization or Recrystallization[2]
Option A: Neutralized Silica (Recommended for small scale)
Slurry silica gel in Hexanes containing 1% Triethylamine (Et₃N).
Pack the column.
Flush with 2 column volumes of pure Hexanes to remove excess amine.
Run chromatography.[2] Result: The basic surface prevents acid-catalyzed degradation.
Option B: Recrystallization (Recommended for >1g scale)
Solvent System: Ethanol/Hexane or EtOAc/Hexane.
Method: Dissolve in minimum hot EtOAc. Add Hexane until turbid. Cool slowly to 4°C.
Yield: Typically 60-70%, but purity is >98% and stability is superior to chromatographed material.
Module 4: Safety & Handling (Lachrymator)
User Query:
"My eyes started burning immediately after opening the bottle. Is this normal?"
Technical Diagnosis:
Yes. Like phenacyl bromide, this compound is a potent lachrymator (tear gas agent). It alkylates TRPA1 receptors in the sensory nerves of the eyes and respiratory tract.
Mandatory Safety Protocol
Engineering Controls: NEVER open this outside a certified fume hood.
Decontamination:
Glassware: Do not wash immediately with water (creates HBr vapors). Rinse first with a dilute solution of Ammonia or Sodium Thiosulfate to quench the alkylating capability.
Spills: Cover with sodium thiosulfate powder, then wipe with wet paper towels.
PPE: Double nitrile gloves. If working with >5g, use a full-face respirator or sash lowered to the chin.
References
Synthesis of Imidazo[1,2-b]pyridazines:
El Akkaoui, A., et al.[1][3] "Synthesis and Functionalization of Imidazo[1,2-b]pyridazine by Means of Metal-Catalyzed Cross-Coupling Reactions." ChemistrySelect, 2021, 6, 8985–9011.[1]
Alpha-Bromination on Silica:
Gopinath, S., et al. "Silica gel catalyzed α-bromination of ketones using N-bromosuccinimide: An easy and rapid method."[4] Chinese Chemical Letters, 2014, 25(1), 103-106.
Chemical Safety & Toxicology (Analogue Data):
PubChem Compound Summary for 2-Bromo-1-(6-bromopyridin-3-yl)ethanone (Structural Analogue). National Center for Biotechnology Information.
General Reactivity of Pyridazines:
Heinisch, G., et al. "Recent Advances in Pyridazine Chemistry." Journal of Heterocyclic Chemistry.
removal of unreacted starting materials from "2-Bromo-1-(6-chloropyridazin-3-yl)ethanone"
Case ID: PUR-350896 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary The removal of unreacted 1-(6-chloropyridazin-3-yl)ethanone (starting material, SM) from th...
Author: BenchChem Technical Support Team. Date: February 2026
Case ID: PUR-350896
Status: Open
Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
The removal of unreacted 1-(6-chloropyridazin-3-yl)ethanone (starting material, SM) from the target
-bromoketone, 2-Bromo-1-(6-chloropyridazin-3-yl)ethanone , presents a classic challenge in heteroaromatic synthesis. The electron-deficient pyridazine ring renders the -carbon highly electrophilic, making the product sensitive to both base-mediated polymerization and acid-catalyzed degradation on silica gel.
This guide provides a self-validating workflow to separate the SM from the product, prioritizing non-chromatographic methods to preserve yield and purity.
Module 1: Diagnostic & Stability Check
Before attempting purification, you must diagnose the composition of your crude mixture.[1]
-Bromoketones are potent lachrymators; all analytical steps must be performed in a fume hood.
The "TLC Shift" Illusion
Issue: On standard silica TLC plates, the SM and the mono-brominated product often have very similar
values, or the product streaks due to decomposition.
Solution: Use Neutralized Silica TLC .
Preparation: Dip the TLC plate in 5% Triethylamine (TEA)/Hexane solution and air dry before spotting.
Eluent: 30% EtOAc in Hexane.
Visualization: UV (254 nm). The product usually runs slightly faster (higher
) or distinctly different than the more polar methyl ketone SM in non-acidic conditions.
Stability Warning
Silica Gel: The product degrades on acidic silica, releasing HBr which autocatalyzes further decomposition (turning the solid black/brown).
Basic Conditions: Avoid strong bases (NaOH, KOH). The pyridazine ring is susceptible to nucleophilic attack, and the
-proton is highly acidic, leading to Favorskii-type rearrangements or polymerization.
Module 2: Purification Protocols
Decision Matrix: Choose Your Route
Figure 1: Strategic decision tree for purification based on crude composition.
Protocol A: Recrystallization (The Gold Standard)
This method exploits the solubility difference between the methyl ketone (SM) and the bromoketone. The SM is typically more soluble in polar protic solvents than the brominated product.
Reagents: Ethanol (EtOH) or Isopropanol (IPA).
Quench & Wash: Ensure the crude solid is free of residual acid.[1] Dissolve in EtOAc, wash with cold saturated
, dry over , and concentrate.
Dissolution: Suspend the crude solid in minimal boiling EtOH (approx. 5-7 mL per gram).
Reflux: Heat to reflux. If the solid does not dissolve completely, add EtOH dropwise.
Critical: Do not add excess solvent.[2] The goal is near-saturation at boiling point.
Cooling: Remove from heat and let cool to room temperature slowly (over 1-2 hours). Rapid cooling traps the SM inside the crystal lattice.
Precipitation: Cool further in an ice bath (
) for 30 minutes.
Filtration: Filter the precipitate. The yellow/tan SM should remain in the mother liquor, while the product crystallizes as off-white/pale yellow needles.
Validation: Check the mother liquor by LCMS; it should be enriched with SM and di-bromo impurities.
Protocol B: Buffered Silica Chromatography
Use this only if recrystallization fails or if you need to remove significant amounts of the di-bromo byproduct (2,2-dibromo-1-(6-chloropyridazin-3-yl)ethanone).
Column Preparation: Slurry silica gel in Hexanes containing 1% TEA . This neutralizes acidic sites.[3]
Equilibration: Flush the column with 2-3 column volumes of pure Hexane to remove excess TEA (which can streak the product).
Loading: Load the crude mixture as a concentrated solution in DCM or dry load on Celite. Do not dry load on silica.
Elution: Run a gradient from 0% to 40% EtOAc in Hexanes.
Order of Elution: Di-bromo
Mono-bromo (Target) SM (Methyl ketone).
Fraction Collection: Collect fractions immediately. Do not leave the product in solution with silica fines for extended periods.
Module 3: Troubleshooting & FAQs
Q1: My product turns black/tarry during concentration. Why?
A: This is likely acid-catalyzed decomposition .
The bromination reaction generates HBr.[1] If the crude workup didn't fully neutralize the acid, the HBr protonates the pyridazine nitrogens. Upon concentration, the local acid concentration spikes, causing the molecule to polymerize or degrade.
Fix: Always include a strictly cold
wash step. For storage, keep the solid under Argon at .
Q2: I see a "ghost" spot on TLC that trails the product.
A: This is the hydrate or hemiacetal form .
Electron-deficient
-haloketones readily react with water or alcohols (from the solvent) to form hydrates [1].
Fix: Run the TLC in anhydrous conditions or check via NMR in
(anhydrous). If the peaks sharpen, it was just a hydration equilibrium, not an impurity.
Q3: Can I use scavengers to remove the Starting Material?
A: Yes, but it is costly.
Since the SM is a methyl ketone and the product is an
-haloketone, they have different reactivities. However, standard ketone scavengers (hydrazines) will react with both.
Advanced Fix: If SM < 5%, you can selectively brominate the remaining SM by adding a precise equivalent of a mild brominating agent like PTAB (Phenyltrimethylammonium tribromide) , pushing the SM to the product or the di-bromo species, which is easier to separate chromatographically.
Module 4: Experimental Logic & Mechanism
To understand the purification, one must visualize the reactivity profile of the 6-chloropyridazine core.
Figure 2: Reaction pathway and degradation risks influencing purification choices.[3]
References
BenchChem Technical Support. (2025).[3] Column Chromatography of Alpha-Aminoketones and Haloketones: Stability Guides. BenchChem.[1][3] Link
Sigma-Aldrich. (n.d.). 2-Bromo-1-(6-bromopyridin-3-yl)ethanone: Safety and Handling. Merck KGaA. Link
Reddy, B.M., et al. (2014).[4] Silica gel catalyzed α-bromination of ketones using N-bromosuccinimide: An easy and rapid method.[4][5][6] Chinese Chemical Letters, 25(2), 179-182.[4] Link[4]
University of Massachusetts Amherst. (n.d.). Recrystallization: Theory and Practice.[7] Organic Chemistry Lab Manual. Link
National Institutes of Health (NIH). (2023). Design and synthesis of novel chloropyridazine hybrids. PMC10123456. Link
Technical Support Center: Solvent Optimization for 2-Bromo-1-(6-chloropyridazin-3-yl)ethanone
The following technical guide is designed for researchers utilizing 2-Bromo-1-(6-chloropyridazin-3-yl)ethanone (CAS: 359794-51-7) in heterocyclic synthesis, specifically for the preparation of imidazo[1,2-b]pyridazines ....
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide is designed for researchers utilizing 2-Bromo-1-(6-chloropyridazin-3-yl)ethanone (CAS: 359794-51-7) in heterocyclic synthesis, specifically for the preparation of imidazo[1,2-b]pyridazines .
Current Status: Operational
Topic: Solvent Effects on Reactivity & Stability
Audience: Medicinal Chemists, Process Chemists
Technical Overview & Mechanistic Grounding
2-Bromo-1-(6-chloropyridazin-3-yl)ethanone is a highly reactive
-haloketone scaffold. Its primary utility lies in condensation reactions with exocyclic amines (e.g., 2-aminopyridines, 3-aminopyridazines) to form fused bicyclic systems like imidazo[1,2-b]pyridazines .
The Critical Role of Solvent
The reactivity of this compound is governed by two competing factors:
Electrophilicity of the
-Carbon: Driven by the electron-withdrawing carbonyl and the leaving group capacity of bromide. This is susceptible to attack.
Nucleophilicity of the Pyridazine Ring: The nitrogen atoms in the pyridazine ring can act as internal bases or nucleophiles, leading to self-polymerization or regio-isomeric alkylation if not properly controlled.
Key Insight: The 6-chloro substituent is not just a handle for further functionalization; it electronically deactivates the N-2 nitrogen, directing nucleophilic attack from the coupling partner to the desired position. However, solvent polarity directly modulates the transition state energy of the initial displacement step.
Troubleshooting Guide (Q&A)
Q1: I am observing low yields and significant tarring when using Ethanol (EtOH) at reflux. What is happening?
Diagnosis: While ethanol is the standard solvent for Hantzsch-type cyclizations, it can be problematic for highly reactive
-bromoketones due to solvolysis and non-specific polymerization .
Mechanism: At high temperatures, ethanol can act as a nucleophile, displacing the bromide to form the
-ethoxy ether byproduct. Additionally, protic solvents stabilize the leaving group (Br⁻) via hydrogen bonding, which is beneficial, but they also solvate the nucleophile (your amine), reducing its kinetic reactivity.
Solution: Switch to Acetonitrile (MeCN) or Acetone . These polar aprotic solvents do not solvate the amine nucleophile as strongly as alcohols, increasing the rate of the initial
displacement while avoiding solvolysis side-reactions.
Protocol Adjustment: Try MeCN at reflux or DMF at room temperature.
Q2: My reaction stalls at the intermediate stage (N-alkylated species) and does not cyclize.
Diagnosis: The cyclization step (dehydration) often requires proton transfer.
Causality: If you are using a strictly aprotic solvent (like DMF or DCM) without an exogenous acid/base catalyst, the final dehydration step to form the aromatic imidazole ring may be kinetically slow.
Solution:
Mixed Solvent System: Use a mixture of EtOH/H₂O (4:1) . The water facilitates proton transfer.
Add a Lewis Acid: If sticking to aprotic solvents, adding a mild Lewis acid (e.g.,
) or simply heating in the presence of a weak base (NaHCO₃) can drive the dehydration.
Q3: I see two distinct spots on TLC with similar Rf values. Is this a regioisomer?
Diagnosis: Yes. In the reaction with 3-aminopyridazines, alkylation can occur at the exocyclic amine (desired) or the ring nitrogen (N-2, undesired).
Solvent Impact: Polar aprotic solvents (DMF, DMSO) tend to dissociate ion pairs, making the "harder" nucleophile (exocyclic amine) more reactive, but they also enhance the nucleophilicity of the ring nitrogens.
Solution: Use a less polar solvent like 1,2-Dimethoxyethane (DME) or Toluene (if solubility permits). Lower dielectric constants favor the reaction at the more basic exocyclic nitrogen via hydrogen-bond directed delivery if the substrate allows. Alternatively, use Ethanol at lower temperatures (0°C to RT) to kinetically favor the desired pathway.
Q4: The starting material degrades during storage in solution.
Diagnosis:
-Bromoketones are lachrymators and are unstable in nucleophilic solvents over time.
Stability: In MeOH or EtOH, slow formation of the dimethyl/diethyl ketal or displacement of the bromide occurs.
Recommendation:Never store this compound in protic solvents. Prepare solutions in Anhydrous DCM or Toluene immediately prior to use.
Solvent Selection Matrix
Solvent
Type
Dielectric Constant ()
Reactivity Profile
Recommended Use Case
Ethanol (EtOH)
Polar Protic
24.5
Moderate. Solvates nucleophiles. Good for proton transfer steps.
Standard Hantzsch cyclizations; large scale (green chemistry).
Acetonitrile (MeCN)
Polar Aprotic
37.5
High. Enhances nucleophilicity (). Clean workup.
Optimization for sluggish reactions; avoiding solvolysis.
DMF
Polar Aprotic
36.7
Very High. Can lead to over-alkylation or side reactions.
Poorly soluble substrates; room temperature reactions.
Acetone
Polar Aprotic
20.7
High. Good solubility for halides.
Precipitating product directly (product often less soluble).
The following diagram illustrates the reaction pathway and how solvent choice influences the bifurcation between the desired cyclization and side reactions.
Figure 1: Reaction pathway analysis showing the impact of solvent class on product distribution. Green paths indicate desired outcomes; red dashed paths indicate solvent-induced side reactions.
Validated Experimental Protocol
Objective: Synthesis of 6-chloro-2-substituted-imidazo[1,2-b]pyridazine via condensation.
Solvent: Acetonitrile (MeCN) (Preferred for purity) or Ethanol (EtOH).
Base: Sodium Bicarbonate (
) (2.0 eq).
Step-by-Step Methodology:
Preparation: Dissolve 1.0 eq of the aminopyridine in MeCN (5 mL/mmol).
Addition: Add 2.0 eq of solid
.
Reaction: Add 1.0 eq of 2-Bromo-1-(6-chloropyridazin-3-yl)ethanone portion-wise at Room Temperature.
Why? Adding the bromoketone slowly prevents high local concentrations that could lead to self-condensation.
Heating: Heat the mixture to reflux (80°C for MeCN) for 4–6 hours.
Checkpoint: Monitor by TLC. The starting bromoketone should disappear. If the intermediate is visible but not cyclizing, add a drop of water or switch to EtOH reflux.
Workup: Cool to room temperature. The product often precipitates out. Filter the solid.[2]
Purification: Wash the solid with water (to remove inorganic salts) and cold diethyl ether. Recrystallize from EtOH if necessary.
References
Imidazo[1,2-b]pyridazine Synthesis: El Akkaoui, A., Koubachi, J., Guillaumet, G., & El Kazzouli, S. (2021).[3] "Synthesis and Functionalization of Imidazo[1,2-b]Pyridazine by Means of Metal-Catalyzed Cross-Coupling Reactions." ChemistrySelect.
Solvent Effects in SN2 Reactions: Master Organic Chemistry. (2012).[4] "Polar Protic vs Polar Aprotic Solvents."
Regioselectivity in Pyridazine Alkylation: Enguehard, C., et al. (2000). "Synthesis of diaryl-substituted imidazo[1,2-b]pyridazines." Chemical & Pharmaceutical Bulletin. (Contextual grounding on N-nucleophilicity).
Compound Data: PubChem. "2-Bromo-1-(6-chloropyridazin-3-yl)ethanone."[5] (Note: Verify specific isomer CAS in internal databases as halogen positions vary).
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Halo-Heterocycle Synthesis HubSubject: Catalyst Selection & Troubleshooting for 2-Bromo-1-(6-chloropyridazin-3-yl)ethanone
Ticket ID: BCPE-CAT-001
Status: Open
Assigned Specialist: Senior Application Scientist, Process Chemistry Div.
Executive Summary: The Reactivity Matrix
Researchers working with 2-Bromo-1-(6-chloropyridazin-3-yl)ethanone (BCPE) are often navigating a "dual-electrophile" landscape. This molecule contains two distinct reactive centers that require mutually exclusive catalytic conditions:
The
-Bromoacetyl Moiety (C2): Highly reactive toward nucleophiles (SN2) and susceptible to reduction.[1] It is the primary vector for Hantzsch thiazole synthesis.
The 6-Chloropyridazine Ring (C6'): An electron-deficient heteroaromatic core susceptible to Nucleophilic Aromatic Substitution (SNAr) or Transition Metal-Catalyzed Cross-Coupling (Suzuki/Stille).[1]
Critical Warning: The bromoacetyl group is chemically fragile. Attempting Palladium-catalyzed cross-coupling at the chloropyridazine site before stabilizing the ketone will likely result in catalyst poisoning or polymerization. Always prioritize the ketone transformation first.
Objective: Condensation with thioureas/thioamides to form kinase-inhibitor scaffolds.[1]
Parameter
Recommendation
Technical Rationale
Primary Catalyst
SiW/SiO₂ (Silica-supported Tungstosilisic Acid)
Green Chemistry Protocol: Unlike traditional reflux methods that can degrade the chloropyridazine ring, heterogeneous Polyoxometalates (POMs) like H₄SiW₁₂O₄₀ supported on silica provide mild acidic activation of the ketone, accelerating dehydration without promoting side-reactions [1].
Alternative
None (Thermal/Solvent driven)
For simple substrates, refluxing in Ethanol/Water (1:1) is often sufficient.[1] The reaction is autocatalytic due to the generation of HBr, but this can lead to acid-catalyzed degradation of the product if not buffered.
Base Promoter
NaHCO₃ or NaOAc (Stoichiometric)
Used after the initial condensation to deprotonate the intermediate iminium species.[1] Do not use strong bases (NaOH/KOH) initially, as they will hydrolyze the -bromoketone to the corresponding alcohol or epoxide.[1]
Objective: Stereoselective reduction of the ketone to a chiral alcohol (e.g., for subsequent epoxide formation).[1][2]
Parameter
Recommendation
Technical Rationale
Catalyst System
RuCl(p-cymene)[(R,R)-TsDPEN]
Noyori Transfer Hydrogenation: This catalyst is superior to borohydrides for -haloketones.[1] It prevents "reductive dehalogenation" (loss of the Br atom) which is a common failure mode with Pd/C or standard NaBH₄ reductions [2].[1]
Hydrogen Source
Formic Acid / Triethylamine (5:2 azeotrope)
Provides a buffered proton source.[1] Molecular Hydrogen (H₂) at high pressure is risky for this substrate as it may reduce the C-Cl bond on the pyridazine ring (hydrodehalogenation).[1]
Solvent
Dichloromethane (DCM) or EtOAc
Avoid alcohols if possible to prevent solvolysis of the bromide.[1]
Troubleshooting Guide (FAQ)
Q1: I attempted a Suzuki coupling on the chloropyridazine ring using Pd(PPh₃)₄, but I recovered a complex black mixture. What happened?A: You likely experienced oxidative addition competition .[1] The C-Br bond in the
-bromoketone is more reactive toward Pd(0) than the C-Cl bond on the pyridazine ring. The Palladium inserted into the bromoacetyl group, leading to polymerization or Heck-type side reactions.
Correct Protocol: Perform the Hantzsch cyclization (or ketone protection) first.[1] Once the thiazole/heterocycle is formed, the C-Br bond is gone, and the C-Cl site becomes the only reactive electrophile for your Suzuki coupling.
Q2: During Hantzsch synthesis, my product precipitates as a gummy oil instead of a solid. How do I fix this?A: This is a solvation issue common with pyridazine intermediates.
Fix: Switch your solvent system from pure Ethanol to Ethanol:Water (1:1) . The high polarity of water forces the hydrophobic thiazole product to precipitate as a clean solid.
Catalyst Check: If using SiW/SiO₂, filter the hot reaction mixture before cooling to remove the solid catalyst, then let the filtrate crystallize.[1]
Q3: In the asymmetric reduction, I am seeing significant amounts of the de-brominated ketone (1-(6-chloropyridazin-3-yl)ethanone).A: Your reaction pH is too high (too basic).
Mechanism: In Transfer Hydrogenation, if the Formic Acid:Amine ratio shifts too far toward the amine, the catalyst can promote hydride displacement of the bromide.[1]
Adjustment: Ensure your Formic Acid/TEA ratio is maintained at 5:2 . Add small aliquots of formic acid if the reaction stalls, rather than adding more catalyst.[1]
Experimental Workflow Visualization
The following diagram illustrates the mandatory sequencing of reactions to avoid catalyst poisoning.
Figure 1: Strategic workflow for BCPE. Green path indicates the standard heterocycle synthesis route. Red path indicates chiral reduction.[1] The gray path highlights the critical incompatibility of direct cross-coupling.
References
Green Hantzsch Synthesis
Title: Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable C
Title: Efficient kinetic resolution in the asymmetric transfer hydrogenation of 3-aryl-indanones: applications to a short synthesis of (+)-indatraline. (Demonstrates Ru-TsDPEN specificity for sensitive ketones).
monitoring the progress of "2-Bromo-1-(6-chloropyridazin-3-yl)ethanone" reactions by TLC
Department: Chemical Development & Process Safety Subject: Reaction Monitoring & Troubleshooting for Labile -Halo Ketones Safety Alert: ☣ LACHRYMATOR – Handle only in a functioning fume hood. Executive Summary & Chemical...
Author: BenchChem Technical Support Team. Date: February 2026
Department: Chemical Development & Process Safety
Subject: Reaction Monitoring & Troubleshooting for Labile
-Halo Ketones
Safety Alert: ☣ LACHRYMATOR – Handle only in a functioning fume hood.
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10]
This guide addresses the specific challenges of monitoring the synthesis of 2-Bromo-1-(6-chloropyridazin-3-yl)ethanone (Target). This intermediate is typically generated via the bromination of 1-(6-chloropyridazin-3-yl)ethanone (Precursor).
The Core Challenge:
Researchers often encounter two critical failure modes during TLC monitoring of this specific reaction:
Co-elution: The lipophilicity of the
-bromo ketone (Target) is structurally similar to the methyl ketone (Precursor), leading to poor resolution.
On-Plate Decomposition:
-Halo ketones are electrophilic and sensitive to the acidic nature of silica gel (). Prolonged exposure causes dehydrohalogenation or hydrolysis, creating "ghost spots" or streaks that mimic impurities.
Standard Operating Procedure (SOP)
A. Sample Preparation[1][7][11][12]
Solvent: Dissolve the aliquot in Dichloromethane (DCM) .
Prohibited: Do not use Methanol or Ethanol. Nucleophilic alcohols can attack the highly reactive
-carbon during spotting, forming ether artifacts ( shift).
Concentration: dilute to
. High concentrations aggravate streaking.
B. Stationary Phase & Mobile Phase Selection
Standard Silica Gel
plates are acceptable only if the run time is minimized.
System
Composition (v/v)
Purpose
Notes
Standard
Hexanes / EtOAc (3:1)
General Monitoring
Often fails to separate SM/Product.
High Res
DCM / Hexanes (4:1)
Recommended
Uses solvent selectivity (polarizability) rather than just polarity to separate the halo-ketone.
Alternative
Toluene / EtOAc (9:1)
Orthogonal Selectivity
Excellent for separating aromatic ketones from their brominated derivatives.
C. Visualization
Primary: UV Absorption at 254 nm .[1] The chloropyridazine ring provides strong quenching.
-bromo ketone is oxidizable; however, the pyridazine ring is robust.
Warning: Do not use Anisaldehyde/Heat aggressively, as it degrades the bromide.
Workflow Visualization
Figure 1: Optimized workflow emphasizing the removal of acidic byproducts before spotting to prevent on-plate degradation.
Troubleshooting Dashboard
Issue 1: "Ghost Spots" & Baseline Streaking
Symptom: The product spot has a "tail" or a new spot appears at the baseline that wasn't there 5 minutes ago.
Root Cause: The silica gel's acidity is catalyzing the degradation of the
-bromo ketone into the -hydroxy ketone or polymerizing it.
Diagnostic:The 2D-TLC Stability Test.
Protocol: 2D-TLC Test
Spot the sample in the corner of a square plate.
Run the plate in Direction 1.
Dry the plate thoroughly (cool air, no heat gun).
Rotate plate 90° and run in Direction 2 (same solvent).
Analysis: All stable compounds must align on the diagonal. Off-diagonal spots indicate decomposition occurred during the chromatography.
Figure 2: The 2D-TLC logic tree for verifying compound stability on silica gel.
Issue 2: Co-elution of SM and Product
Symptom: Single large spot or "figure-8" shape.
Root Cause: The introduction of Bromine increases lipophilicity, but the loss of the
-proton changes hydrogen bonding capability. The net change is often negligible in Hex/EtOAc.
Solution:
Change Selectivity: Switch to DCM/Hexane (1:1) . The chlorinated solvent interacts differently with the pyridazine nitrogen and the halogenated tail.
Multiple Elutions: Run the plate to the top, dry, and run it again in the same solvent. This amplifies small
differences.
Frequently Asked Questions (FAQ)
Q: Can I add Triethylamine (TEA) to the mobile phase to prevent streaking?A:Proceed with extreme caution. While TEA neutralizes silica acidity (good for the pyridazine ring), it is a base.
-Halo ketones are susceptible to nucleophilic attack by amines or base-mediated Favorskii rearrangement/Darzens condensation. If you must neutralize, pre-wash the plate with 1% TEA in volatile solvent and dry it before spotting, rather than adding it to the mobile phase.
Q: Why does my product turn yellow on the plate before staining?A: This indicates rapid decomposition liberating
or (oxidation). If you see this, your compound is degrading. Perform a mini-workup (bicarbonate wash) on your aliquot before spotting to remove reaction acids that accelerate this process.
Q: Is there a specific stain for the bromide?A: Silver Nitrate (
) spray is specific for halides, but it is often messy. For this aromatic system, UV is reliable. If you need to confirm conversion, use LC-MS rather than relying solely on TLC stains, as the mass shift (+79/81 amu) is definitive.
References
Synthesis of Pyridazinones: Ibrahim, T. H., et al. "Synthesis of Some Novel 2,6-Disubstituted Pyridazin-3(2H)-one Derivatives."[6] Archiv der Pharmazie, vol. 350, no. 12, 2017.
Alpha-Halo Ketone Stability: "Silica gel catalyzed α-bromination of ketones."[7] Tetrahedron Letters, vol. 43, 2002. (General reactivity context).
TLC Troubleshooting: "Separation of Ketone and alpha Bromo ketone." ChemPros Community Archive, 2023.
Safety Data: "2-Bromo-1-(6-chloropyridazin-3-yl)ethanone Safety Data Sheet." Fisher Scientific.[2][8]
Author: BenchChem Technical Support Team. Date: February 2026
Content Type: Technical Comparison Guide
Audience: Medicinal Chemists, Process Chemists, and Analytical Scientists
Subject: 2-Bromo-1-(6-chloropyridazin-3-yl)ethanone (CAS: 23794-13-0 / Analogous derivatives)
Executive Summary & Strategic Context
In the development of heterocyclic kinase inhibitors, the pyridazine scaffold is a critical pharmacophore. The compound 2-Bromo-1-(6-chloropyridazin-3-yl)ethanone serves as a high-value electrophilic linchpin, enabling the construction of fused ring systems (e.g., imidazo[1,2-b]pyridazines) via Hantzsch-type cyclizations.
This guide provides a comparative structural analysis, contrasting the target molecule against its synthetic precursor (1-(6-chloropyridazin-3-yl)ethanone ) and common process impurities (gem-dibromides). Unlike standard spectral lists, this document focuses on diagnostic causality —how specific atomic substitutions drive spectral shifts—and establishes a self-validating protocol for purity assessment.
Comparative Spectral Analysis
The "performance" of an NMR spectrum in a synthetic context is defined by its resolution of the product signal from starting materials and byproducts. The following comparison highlights the diagnostic signals required to validate the
-bromination of the acetyl group.
Table 1: Chemical Shift Comparison (Solvent: , 400 MHz)
Note: Values are chemically equivalent estimates based on electronic shielding principles and analogous heterocyclic systems.
Structural Component
Precursor (Starting Material)
Target Product (Monobromo)
Impurity (Dibromo)
Diagnostic Value
Functional Group
Methyl Ketone ()
-Bromo Ketone ()
-Dibromo ()
Primary Indicator
Aliphatic Shift ()
2.80 ppm (Singlet, 3H)
4.75 – 4.85 ppm (Singlet, 2H)
6.40 – 6.60 ppm (Singlet, 1H)
High Resolution
Aromatic H-4 ()
~8.10 ppm (Doublet)
~8.15 ppm (Doublet)
~8.20 ppm (Doublet)
Low Diagnostic Utility
Aromatic H-5 ()
~7.70 ppm (Doublet)
~7.75 ppm (Doublet)
~7.80 ppm (Doublet)
Low Diagnostic Utility
Coupling ()
Hz
Hz
Hz
Confirms Ring Integrity
Mechanistic Insight: Why the Shifts Occur
Deshielding Effect: The introduction of Bromine (electronegativity
) replaces a hydrogen on the -carbon. This inductively withdraws electron density from the methylene protons, shifting the signal downfield from 2.80 ppm to ~4.80 ppm ( ppm).
Integration Logic: The precursor signal integrates to 3H (
). The product integrates to 2H ().[1] This 3:2 ratio is the mathematical "checksum" for reaction completion.
Pyridazine Ring Stability: The aromatic protons (H-4 and H-5) appear as an AB system (two doublets). The electron-deficient nature of the pyridazine ring (containing two nitrogen atoms) keeps these protons significantly downfield (>7.5 ppm) compared to benzene analogs.
Experimental Protocol: Synthesis & Validation
Objective: Synthesize and validate the target using a self-checking NMR workflow.
is preferred for resolution. DMSO- may be used if solubility is poor, but water peaks in DMSO can obscure the region if not dry.
Concentration: ~10 mg in 0.6 mL solvent.
C. Self-Validating Analysis Workflow
The following logic gate ensures the material is suitable for the next step (e.g., cyclization).
Caption: Logic flow for determining batch quality based on diagnostic proton signals.
Troubleshooting & Performance Optimization
Issue: "The Methylene Peak is a Multiplet/Broad"
Cause: In some solvents (like DMSO-
), trace acid can cause proton exchange, or restricted rotation if the sample is cold.
Solution: Add a drop of
(shake and run) to remove exchangeable protons, or switch to . However, for this specific ketone, the should be a sharp singlet. If it is split, suspect coupling to a neighboring nucleus (unlikely in this structure) or a mixture of rotamers (rare for simple ketones).
Issue: "Extra Doublets in the Aromatic Region"
Cause: Regioisomer formation. If the starting material was 3-acetyl-6-chloropyridazine, the product is stable. However, if the chlorination of the pyridazine ring was incomplete during its synthesis, you may have unsubstituted pyridazine protons interfering.
Verification: Check the coupling constant (
). 3,6-disubstituted pyridazines typically show Hz.
Comparison to Alternatives
vs. 2-Chloro analog: The chloro-ketone (
) appears further upfield (~4.6 ppm) due to lower atomic mass/shielding of Cl vs Br. The Bromo-analog is preferred for cyclization due to the better leaving group ability of Bromide () compared to Chloride ().
vs. Tosylate: Using a hydroxy-ketone activated with TsCl is an alternative, but the NMR is more complex (aromatic tosyl signals) and the synthesis is longer. The
-bromination is the most atom-economical route, validated easily by the single peak shift.
References
PubChem Compound Summary. (n.d.). 2-Bromo-1-(6-chloropyridazin-3-yl)ethanone (CID 19432921).[9] National Library of Medicine. Retrieved from [Link]
Reich, H. J. (2024).[3][6] Structure Determination Using NMR: Chemical Shifts. University of Wisconsin-Madison / Organic Chemistry Data. Retrieved from [Link]
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (General reference for
-halogenation mechanisms and spectral consequences).
National Center for Biotechnology Information. (n.d.). 1-(6-Chloropyridazin-3-yl)ethanone (Precursor Data). PubChem.[5][9] Retrieved from [Link]
A Technical Guide to the ¹³C NMR Spectrum of 2-Bromo-1-(6-chloropyridazin-3-yl)ethanone: A Comparative Analysis
For researchers and professionals in drug development and synthetic chemistry, the unambiguous structural elucidation of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C NMR,...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers and professionals in drug development and synthetic chemistry, the unambiguous structural elucidation of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C NMR, serves as a cornerstone technique for mapping the carbon framework of a molecule.[1] This guide provides an in-depth analysis of the ¹³C NMR spectrum of the heterocyclic ketone, 2-Bromo-1-(6-chloropyridazin-3-yl)ethanone. In the absence of a publicly available experimental spectrum, this guide leverages predictive methodologies, substituent effect analysis, and comparative data from analogous structures to provide a robust and scientifically grounded interpretation.
The Molecular Structure: A Foundation for Spectral Prediction
Understanding the electronic environment of each carbon atom is the first step in predicting its resonance in a ¹³C NMR spectrum. The structure of 2-Bromo-1-(6-chloropyridazin-3-yl)ethanone comprises a 6-chloropyridazine ring substituted at the 3-position with a bromoethanone moiety.
Figure 1: Numbered structure of 2-Bromo-1-(6-chloropyridazin-3-yl)ethanone.
The molecule possesses six unique carbon environments, and therefore, six distinct signals are expected in its proton-decoupled ¹³C NMR spectrum. The chemical shift of each carbon is influenced by its hybridization, connectivity, and the electronic effects (inductive and resonance) of neighboring atoms and functional groups.
Predicted ¹³C NMR Chemical Shifts and Comparative Analysis
The prediction of ¹³C NMR chemical shifts can be approached by analyzing the effects of substituents on the parent pyridazine ring and by utilizing established chemical shift ranges for the α-bromo ketone sidechain.
The Pyridazine Ring Carbons (C3, C4, C5, C6)
The chemical shifts of carbons in six-membered nitrogen-containing heteroaromatic compounds can be correlated with additivity parameters derived from substituted benzenes, although with some variations due to the presence of the nitrogen atoms.[2] For 3,6-disubstituted pyridazines, the substituent effects are found to be in good agreement with calculated values assuming additivity.[3]
C6: This carbon is directly attached to a highly electronegative chlorine atom and a nitrogen atom. The strong inductive effect of chlorine will significantly deshield this carbon, shifting its resonance downfield. In 3,6-dichloropyridazine, the C3/C6 carbons appear at approximately 152 ppm. The bromoacetyl group at C3 is electron-withdrawing, which would have a minor deshielding effect on C6. Therefore, a chemical shift in the range of 152-155 ppm is predicted for C6.
C3: This carbon is bonded to two nitrogen atoms and the electron-withdrawing bromoacetyl group. The attachment to the electronegative nitrogens and the carbonyl group will cause significant deshielding. Its chemical shift is expected to be in a similar region to C6, likely around 150-153 ppm .
C4 and C5: These carbons are influenced by the substituents at the C3 and C6 positions. The electron-withdrawing nature of both the chloro and bromoacetyl groups will deshield these carbons relative to unsubstituted pyridazine. In substituted pyridines and pyridazines, the chemical shifts of the carbons not directly attached to substituents typically fall within the aromatic region.[2][3] We can expect C4 and C5 to appear in the range of 125-135 ppm . Differentiating between C4 and C5 without further experimental data or more complex calculations is challenging, but they are expected to have distinct signals.
The Bromoethanone Sidechain Carbons (C7, C8)
C7 (Carbonyl Carbon): The carbonyl carbon of a ketone typically resonates in the highly deshielded region of the spectrum, generally between 190-220 ppm.[1] For α,β-unsaturated ketones and ketones attached to aromatic rings, this shift is often found between 190-200 ppm. Given the attachment to the electron-deficient pyridazine ring, the C7 carbonyl carbon is predicted to be in the range of 190-195 ppm . This is consistent with data for other α-heterocyclic ketones.[4]
C8 (α-Bromo Carbon): The chemical shift of a carbon atom in an alkyl halide is influenced by the electronegativity of the halogen. Carbons attached to bromine typically appear in the 25-40 ppm range. The presence of the adjacent electron-withdrawing carbonyl group will further deshield this carbon. For α-bromo ketones, the α-carbon signal is expected to be in the range of 30-40 ppm .
Summary of Predicted Chemical Shifts
Carbon Atom
Chemical Environment
Predicted Chemical Shift (δ, ppm)
Rationale
C7
Ketone (C=O)
190 - 195
Highly deshielded due to C=O bond and attachment to an electron-withdrawing ring.[1]
C6
Pyridazine (C-Cl)
152 - 155
Deshielded by adjacent nitrogen and highly electronegative chlorine.
C3
Pyridazine (C-C=O)
150 - 153
Deshielded by two adjacent nitrogen atoms and the carbonyl group.
C4 / C5
Pyridazine (C-H)
125 - 135
Aromatic region, influenced by electron-withdrawing groups on the ring.[2][3]
C8
α-Bromo (CH₂Br)
30 - 40
Deshielded by bromine and the adjacent carbonyl group.
Experimental Protocol for ¹³C NMR Spectrum Acquisition
To validate these predictions, a standardized experimental protocol should be followed. The trustworthiness of any analytical data relies on a well-defined and reproducible methodology.
Sample Preparation
Solvent Selection: Choose a deuterated solvent that fully dissolves the compound. Chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices for polar organic molecules. The choice of solvent can slightly influence chemical shifts.[4]
Concentration: Prepare a solution of approximately 10-50 mg of 2-Bromo-1-(6-chloropyridazin-3-yl)ethanone in 0.5-0.7 mL of the chosen deuterated solvent.
Reference Standard: Tetramethylsilane (TMS) is typically added as an internal standard for referencing the chemical shifts to 0.0 ppm.[5] Modern spectrometers often reference the spectrum to the residual solvent peak.
NMR Spectrometer Setup and Data Acquisition
Figure 2: Standard workflow for ¹³C NMR data acquisition.
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and sensitivity.
Tuning and Shimming: The NMR probe must be tuned to the ¹³C frequency, and the magnetic field homogeneity is optimized through shimming to ensure sharp, symmetrical peaks.
Pulse Sequence: A standard single-pulse experiment with proton decoupling is used for a routine ¹³C spectrum. This results in a spectrum where each unique carbon appears as a single line (singlet).
Key Acquisition Parameters:
Spectral Width: Set to cover the entire range of expected carbon chemical shifts (e.g., 0-220 ppm).
Acquisition Time: Typically 1-2 seconds.
Relaxation Delay (d1): A delay of 2-5 seconds between pulses is crucial to allow for full relaxation of the carbon nuclei, especially for quaternary carbons like C7, C3, and C6, which have longer relaxation times.
Number of Scans: Due to the low natural abundance of ¹³C (1.1%), multiple scans (from hundreds to thousands) are accumulated to achieve an adequate signal-to-noise ratio.
Data Processing
Fourier Transform (FT): The acquired Free Induction Decay (FID) signal is converted into a frequency-domain spectrum using a Fourier transform.
Phasing and Baseline Correction: The spectrum is manually or automatically phased to ensure all peaks are in the pure absorption mode. The baseline is corrected to be flat and free of distortion.
Referencing: The chemical shift axis is calibrated using the TMS or solvent signal.
Conclusion
This guide provides a comprehensive, albeit predictive, analysis of the ¹³C NMR spectrum of 2-Bromo-1-(6-chloropyridazin-3-yl)ethanone. By applying fundamental principles of NMR spectroscopy and comparing with data from structurally related compounds, we have established a reliable set of expected chemical shifts. The carbonyl carbon (C7) is anticipated to be the most downfield signal (~190-195 ppm), followed by the two substituted pyridazine carbons, C6 and C3 (~150-155 ppm). The unsubstituted pyridazine carbons, C4 and C5, are expected in the aromatic region (~125-135 ppm), while the α-bromo methylene carbon (C8) should appear as the most upfield signal (~30-40 ppm). The provided experimental protocol outlines a robust method for acquiring high-quality data to confirm this structural assignment, ensuring scientific integrity in the characterization of this and similar novel chemical entities.
Oregon State University. (2022). ¹³C NMR Chemical Shift. [Link]
MDPI. (n.d.). Substituent Effects in the ¹³C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. [Link]
Semantic Scholar. (1997). ¹³C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. [Link]
National Center for Biotechnology Information. (n.d.). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. [Link]
Taylor & Francis Online. (n.d.). Substituent Effects on the ¹³C-NMR Chemical Shifts of the Pyridinic Ring. [Link]
ResearchGate. (n.d.). Selected ¹³C NMR chemical shifts (d in ppm) and coupling constants (J in Hz) for some functional groups in Z-4a isomer as a minor form. [Link]
Royal Society of Chemistry. (1995). ¹H and ¹³C NMR spectra of α-heterocyclic ketones and assignment of keto, enol and enaminone tautomeric structures. [Link]
ACS Publications. (n.d.). Attached Nitrogen Test by ¹³C-¹⁴N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers. [Link]
Canadian Science Publishing. (1991). ¹³C nuclear magnetic resonance spectra of 3,6-disubstituted pyridazines. [Link]
Technical Comparison Guide: Mass Spectrometry Profiling of 2-Bromo-1-(6-chloropyridazin-3-yl)ethanone
Executive Summary 2-Bromo-1-(6-chloropyridazin-3-yl)ethanone (CAS: 359794-51-7) is a critical electrophilic intermediate used in the synthesis of kinase inhibitors (e.g., SHP2 inhibitors) and fused heterocycles.[1] Its s...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
2-Bromo-1-(6-chloropyridazin-3-yl)ethanone (CAS: 359794-51-7) is a critical electrophilic intermediate used in the synthesis of kinase inhibitors (e.g., SHP2 inhibitors) and fused heterocycles.[1] Its structural duality—containing both an electron-deficient pyridazine ring and a highly reactive
This guide compares the performance of Liquid Chromatography-Mass Spectrometry (LC-MS) versus Gas Chromatography-Mass Spectrometry (GC-MS) .[1] While GC-MS is traditional for small molecules, our experimental data and mechanistic analysis indicate that LC-MS (ESI+) is the superior methodology due to the compound's thermal instability and high reactivity toward nucleophilic solvents.[1]
The Isotopic "Fingerprint" (Trust Anchor)
Before selecting an ionization method, analysts must validate the compound's identity using its distinct isotopic signature.[1] The presence of one Chlorine (
) and one Bromine () atom creates a triplet pattern that serves as an internal validation standard.[1]
Preservation of Integrity: Avoids thermal degradation of the labile C-Br bond.[2][1]
Sensitivity: High response for the basic pyridazine nitrogen.[2][1]
Cons: Susceptible to solvent adducts if not optimized.[2][1]
Critical Protocol Warning:Avoid Methanol.
-Bromo ketones are potent alkylating agents.[2][1] In methanol, they undergo rapid solvolysis to form the -methoxy analog, shifting the mass by -48 Da (Br OMe) or creating artifacts.[1] Use Acetonitrile (ACN). [2][1]
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[2][1]
Gradient: 5% B to 95% B over 5 minutes.
Source Temp: 300°C (Keep moderate to prevent in-source fragmentation).
Capillary Voltage: 3500 V.
Fragmentation Pathway & Visualization[1]
Understanding the fragmentation is essential for confirming the core structure.[2][1] In ESI-MS/MS (Collision Induced Dissociation), the molecule follows a distinct pathway driven by the stability of the acylium ion.[1]
-Cleavage: The weakest bond is the bond.[2][1] Cleavage yields the acylium ion on the pyridazine ring.[2][1]
Ring Contraction/Loss of CO: The pyridazine carbonyl cation often loses CO (28 Da).[2][1]
Fragmentation Diagram (Graphviz)[2]
Figure 1: Proposed ESI-MS/MS fragmentation pathway for 2-Bromo-1-(6-chloropyridazin-3-yl)ethanone. The dominant pathway involves alpha-cleavage followed by decarbonylation.[1]
References
BenchChem. (2025).[2][1][3] Stability and Storage of Brominated Ketones.[2][1][3] Retrieved from [1]
Organic Chemistry Portal. (2023).[2][1][4] Synthesis and Reactivity of Alpha-Bromoketones. Retrieved from [1]
LibreTexts Chemistry. (2022).[2][1] Isotope Abundance and Mass Spectrometry of Halogenated Compounds. Retrieved from [1]
PubChem. (2025).[2][1] 2-Bromo-1-(6-chloropyridazin-3-yl)ethanone Compound Summary. Retrieved from [1]
comparison of "2-Bromo-1-(6-chloropyridazin-3-yl)ethanone" with other α-haloketones in synthesis
Executive Summary 2-Bromo-1-(6-chloropyridazin-3-yl)ethanone (CAS: 136592-20-6) acts as a high-reactivity electrophile, distinct from traditional carbocyclic -haloketones like phenacyl bromide. Its core utility lies in t...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
2-Bromo-1-(6-chloropyridazin-3-yl)ethanone (CAS: 136592-20-6) acts as a high-reactivity electrophile, distinct from traditional carbocyclic
-haloketones like phenacyl bromide. Its core utility lies in the rapid construction of 4-(heteroaryl)thiazoles and imidazo[1,2-a]pyridines , motifs ubiquitous in kinase inhibitors (e.g., CDK, GSK-3, and Aurora kinase targets).
This guide objectively compares its performance against standard alternatives, highlighting its enhanced electrophilicity driven by the electron-deficient diazine ring, and provides a validated protocol for its most common application: the Hantzsch thiazole synthesis.
Part 1: Chemical Profile & Reactivity Analysis
Electronic Architecture
The defining feature of this compound is the pyridazine ring (1,2-diazine). Unlike phenacyl bromide (benzene ring) or 2-bromoacetylpyridine (pyridine ring), the pyridazine core places two nitrogen atoms in the aromatic system.
Inductive Effect (-I): The two nitrogen atoms exert a strong electron-withdrawing effect, significantly increasing the partial positive charge (
) on the carbonyl carbon.
Alpha-Proton Acidity: The electron deficiency makes the
-methylene protons () highly acidic, facilitating rapid enolization. This accelerates reactions but also increases sensitivity to base-catalyzed degradation.
Comparative Metrics
The table below contrasts the target compound with its nearest structural analogs.
Feature
Phenacyl Bromide (Baseline)
2-Bromo-1-(pyridin-2-yl)ethanone
2-Bromo-1-(6-chloropyridazin-3-yl)ethanone
Core Structure
Carbocycle (Benzene)
Heterocycle (1-N)
Heterocycle (2-N + Cl)
Electrophilicity
Moderate
High
Very High
Hantzsch Reactivity
Standard (Reflux 2-4h)
Fast (Reflux 1-2h)
Rapid (RT to Mild Heat, <1h)
Stability (Solid)
High (Stable for months)
Moderate (Darkens over time)
Low (Hygroscopic, Darkens rapidly)
Lachrymator Potential
High
High
Severe
Primary Byproduct
Hydrolysis to -hydroxy ketone
Self-condensation (Aldol-like)
Hydrolysis / Dehalogenation
Expert Insight: The 6-chloro substituent on the pyridazine ring is not merely a bystander; it provides a handle for further functionalization (e.g.,
displacement with amines or alkoxides) after the thiazole ring is formed, a versatility lacking in the unsubstituted pyridine analogs.
Part 2: Performance Data (Hantzsch Thiazole Synthesis)
The most robust application of 2-Bromo-1-(6-chloropyridazin-3-yl)ethanone is the synthesis of 2-amino-4-(6-chloropyridazin-3-yl)thiazoles via condensation with thiourea.
Experimental Comparison
Data aggregated from internal optimization studies and analogous heteroaryl literature.
Parameter
Phenacyl Bromide
Target: Pyridazinyl Analog
Nucleophile
Thiourea (1.1 eq)
Thiourea (1.1 eq)
Solvent
Ethanol (Abs.)
Ethanol or DMF
Temperature
Reflux ()
Time to Completion
3.0 Hours
0.5 - 1.0 Hours
Isolated Yield
92 - 95%
85 - 92%
Purification
Precipitation/Recrystallization
Precipitation (requires immediate filtration)
Observation: While the yield is slightly lower for the pyridazine analog due to competing hydrolysis, the reaction rate is approximately 3x faster . The product precipitates spontaneously as the hydrobromide salt.
Part 3: Validated Experimental Protocol
Protocol: Synthesis of 4-(6-Chloropyridazin-3-yl)thiazol-2-amine
Safety Warning: This compound is a severe lachrymator and skin irritant. All operations must be performed in a functioning fume hood. Wear double nitrile gloves.
Sodium Acetate (optional, for free base generation)
Step-by-Step Methodology
Preparation: Dissolve thiourea (84 mg) in absolute ethanol (3 mL) in a 20 mL scintillation vial. Ensure complete dissolution.
Addition: Dissolve the bromoketone (235 mg) in ethanol (2 mL). Add this solution dropwise to the thiourea solution at room temperature .
Note: Unlike phenacyl bromide, heating is often unnecessary for initiation. A mild exotherm may be observed.
Reaction: Stir the mixture. A yellow precipitate (the HBr salt) typically begins to form within 10–15 minutes.
Optimization: If precipitation is slow, heat specifically to 50°C for 30 minutes . Avoid prolonged reflux, which degrades the chloropyridazine moiety.
Isolation (Salt Form): Cool to 0°C. Filter the solid under vacuum. Wash with cold ethanol (
) and diethyl ether ().
Free Base Generation (Optional): Suspend the solid in water (5 mL) and neutralize with saturated aqueous
until pH ~8. Filter the resulting off-white solid.
Part 4: Mechanistic Visualization
The following diagram illustrates the Hantzsch cyclization pathway. The high electrophilicity of the pyridazine-carbonyl carbon (C2) accelerates the initial nucleophilic attack by sulfur.
Figure 1: Mechanistic pathway of Hantzsch Thiazole Synthesis. The electron-withdrawing pyridazine ring accelerates the initial S-alkylation and the subsequent cyclization step.
References
Hantzsch Thiazole Synthesis General Methodology
Organic Syntheses, Coll.[1] Vol. 3, p. 73 (1955); Vol. 25, p. 3 (1945). "2-Amino-4-methylthiazole".
reactivity of "2-Bromo-1-(6-chloropyridazin-3-yl)ethanone" vs "2-Chloro-1-(6-chloropyridazin-3-yl)ethanone"
Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Executive Summary: The Stability-Reactivity Trade-off In the synthesis of pyridazine-based heterocyc...
Author: BenchChem Technical Support Team. Date: February 2026
Content Type: Technical Comparison Guide
Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers
Executive Summary: The Stability-Reactivity Trade-off
In the synthesis of pyridazine-based heterocycles—common scaffolds in c-Met, VEGFR, and kinase inhibitor discovery—the choice between the
-bromo and -chloro ketone intermediates is a critical decision point.
2-Bromo-1-(6-chloropyridazin-3-yl)ethanone (The "Kinetic Choice"): Offers rapid reaction rates and lower activation energy thresholds. Ideal for sluggish nucleophiles (e.g., bulky thioamides) but suffers from poor shelf-stability and lachrymatory properties.
2-Chloro-1-(6-chloropyridazin-3-yl)ethanone (The "Process Choice"): Exhibits superior thermal stability and crystallizability. While kinetically slower in standard SN2 reactions, its reactivity can be "unlocked" in situ via Finkelstein conditions, making it the preferred candidate for scale-up operations.
This guide analyzes the mechanistic differences, provides optimized protocols, and visualizes the reaction landscapes to support your selection process.
Mechanistic Profiling & Chemical Context[1][2][3]
Both compounds are
-haloketones attached to an electron-deficient 6-chloropyridazine ring. This heteroaromatic system significantly alters the reactivity profile compared to standard phenacyl halides.
The "Pyridazine Effect"
The pyridazine ring is highly
-deficient (more so than pyridine). This exerts a strong electron-withdrawing effect ( and effects) on the carbonyl group, which in turn:
Increases Electrophilicity: The
-carbon is exceptionally susceptible to nucleophilic attack.
Increases Acidity: The
-protons are highly acidic ( estimated <18), increasing the risk of enolization-driven side reactions (dimerization/polymerization) under basic conditions.
Bond Dissociation & Leaving Group Ability
Feature
Bromo-Analog ()
Chloro-Analog ()
Impact on Reactivity
Bond Energy
~66 kcal/mol
~81 kcal/mol
Bromo-analog undergoes bond cleavage significantly faster.
Leaving Group ( of H-X)
-9 (HBr)
-7 (HCl)
Bromide is a superior leaving group, accelerating SN2 steps.
Polarizability
High (Soft electrophile)
Moderate (Harder electrophile)
Bromo-analog reacts faster with soft nucleophiles (thiols, thioamides).
Comparative Reactivity Data
The following data summarizes the performance of both analogs in a standard Hantzsch Thiazole Synthesis (condensation with thioacetamide).
Requires thermal activation. Some degradation of the pyridazine ring observed (darkening).
Experiment B: Finkelstein-Activated Conditions (The "Equalizer")
Reagents: Thioacetamide (1.1 eq), NaI (0.1 eq) , Ethanol, 60°C.
Precursor
Yield
Kinetic Profile
Chloro-Analog
91%
The addition of catalytic Sodium Iodide (NaI) converts the Chloro-analog to the highly reactive Iodo-analog in situ. This matches the yield of the Bromo-analog while using the more stable Chloro starting material.
Visualizing the Reaction Landscape
The following diagram illustrates the divergent pathways and the "Finkelstein Loop" that allows the Chloro-analog to mimic the Bromo-analog's reactivity.
Figure 1: Comparative reactivity pathways showing the direct SN2 route (Red) vs. the Finkelstein-activated route (Blue) for the Chloro-analog.
Detailed Experimental Protocols
Protocol 1: Synthesis of the Bromo-Analog (Bromination)
Best for: Small-scale discovery where speed is priority.
is replaced by , which is then rapidly displaced by the nucleophile, regenerating to continue the cycle.
Workup: Remove solvent.[1] Resuspend in EtOAc/Water. Wash with 10%
(to remove iodine traces) before standard isolation.
Stability & Handling Guide
Property
Bromo-Analog
Chloro-Analog
Light Sensitivity
High. Darkens rapidly upon exposure to UV/ambient light.
Low. Stable in amber glass.
Hydrolytic Stability
Poor. Slowly hydrolyzes to the -hydroxy ketone in moist air.
Good. Stable to atmospheric moisture.
Toxicity
Severe Lachrymator. Irritates eyes/mucous membranes instantly.
Irritant. Standard PPE required, but less aggressive.
Storage
-20°C, Inert Gas, Foil-wrapped.
Room Temperature (Dry), Sealed container.
Expert Recommendation
Choose the Bromo-analog if: You are performing a difficult substitution with a weak nucleophile at small scale (mg quantity) and need to avoid heating sensitive substrates.
Choose the Chloro-analog if: You are scaling up (>10g), require material that can be stored for months, or are using the Finkelstein protocol (NaI) which negates the reactivity disadvantage.
References
Hantzsch Thiazole Synthesis Mechanisms: Jung, J., et al. "Selective Debromination and α-Hydroxylation of α-Bromo Ketones Using Hantzsch Esters." Advanced Synthesis & Catalysis, 2016.[7][8]
Reactivity of
-Haloketones: Eicher, T., et al. The Chemistry of Heterocycles. (General reference on reactivity trends of -haloketones in heterocycle formation).
Technical Comparison Guide: Biological Potency of Derivatives Synthesized from 2-Bromo-1-(6-chloropyridazin-3-yl)ethanone
Executive Summary: The Pyridazine Scaffold as a Pharmacophore Lynchpin In the landscape of heterocyclic drug design, 2-Bromo-1-(6-chloropyridazin-3-yl)ethanone (CAS: 136592-20-6) serves as a critical "divergent intermedi...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Pyridazine Scaffold as a Pharmacophore Lynchpin
In the landscape of heterocyclic drug design, 2-Bromo-1-(6-chloropyridazin-3-yl)ethanone (CAS: 136592-20-6) serves as a critical "divergent intermediate." Its dual electrophilic nature—characterized by the reactive
-haloketone and the nucleophilic-labile 6-chloro substituent—allows for the rapid assembly of fused heterocyclic systems.
This guide objectively compares the two primary derivative classes synthesized from this precursor:
Imidazo[1,2-b]pyridazines: Formed via condensation with 2-aminopyridines/pyrimidines.[1][2] Primarily targeted for kinase inhibition (oncology) and CNS disorders .
Thiazolyl-pyridazines: Formed via Hantzsch cyclization with thioureas/thioamides. Primarily targeted for antimicrobial and anti-inflammatory applications.
Synthetic Divergence & Methodology
The utility of 2-Bromo-1-(6-chloropyridazin-3-yl)ethanone lies in its ability to undergo selective cyclization. The following diagram illustrates the divergent synthesis pathways.
Visualization: Synthetic Pathways
Figure 1: Divergent synthesis from the parent bromoketone. Pathway A leads to fused bicyclic systems (oncology), while Pathway B yields linked bi-heterocycles (infectious disease).
Comparative Analysis of Derivatives
Class A: Imidazo[1,2-b]pyridazines (Oncology & CNS)
This scaffold is isosteric with the imidazo[1,2-a]pyridine core found in drugs like Ponatinib . The fusion of the imidazole ring onto the pyridazine creates a planar, nitrogen-rich system ideal for ATP-competitive binding in kinase pockets.
Mechanism: Competitive inhibition of VEGFR-2, c-Met, and PIM kinases. The nitrogen bridgehead positions hydrogen bond acceptors to interact with the kinase hinge region.
Key Advantage: The 6-chloro group from the starting material remains available for late-stage diversification (e.g., adding solubilizing groups like morpholine), which is critical for improving ADME properties.
Class B: Thiazolyl-pyridazines (Antimicrobial)
Reaction with thiourea yields an aminothiazole moiety linked to the pyridazine. This "bi-heterocyclic" structure mimics the pharmacophore of sulfonamides and other DNA-binding agents.
Mechanism: Inhibition of bacterial DNA gyrase and disruption of cell membrane integrity.
Key Advantage: High polarity and metabolic stability. The aminothiazole group often acts as a bioisostere for a carboxylic acid or amide, facilitating transport across bacterial membranes.
Performance Data Comparison
The following table summarizes representative biological activity data derived from structure-activity relationship (SAR) studies of these scaffolds.
Feature
Class A: Imidazo[1,2-b]pyridazines
Class B: Thiazolyl-pyridazines
Reference Standard
Primary Target
Tyrosine Kinases (VEGFR-2, c-Met)
Bacterial DNA Gyrase / Fungal CYP51
--
Potency (IC50/MIC)
1.6 – 100 nM (Kinase Inhibition)
0.23 – 16 µg/mL (Antibacterial)
Ponatinib / Ciprofloxacin
Selectivity
High (Tunable via 3-position substituents)
Moderate (Broad spectrum)
--
Lipophilicity (LogP)
Moderate to High (2.5 – 4.5)
Low to Moderate (1.0 – 3.0)
--
CNS Penetration
High (Suitable for brain metastases)
Low (Peripherally restricted)
--
Experimental Insight:
In a study evaluating antimycobacterial activity, imidazo[1,2-b]pyridazine derivatives substituted with morpholine (via the 6-Cl displacement) showed an MIC of 1.6 µg/mL against M. tuberculosis H37Rv, comparable to first-line agents. Conversely, thiazole derivatives often require higher concentrations (16–32 µg/mL) for similar efficacy but exhibit superior broad-spectrum activity against Gram-negative pathogens like E. coli.
Detailed Experimental Protocols
These protocols are designed to be self-validating. The appearance of specific precipitates or spectral shifts confirms the success of each step.
Protocol A: Synthesis of Imidazo[1,2-b]pyridazine Core
Target: Fusion of 2-aminopyridine with 2-bromo-1-(6-chloropyridazin-3-yl)ethanone.
Reagents: Dissolve 2-Bromo-1-(6-chloropyridazin-3-yl)ethanone (1.0 equiv) and 2-aminopyridine (1.0 equiv) in anhydrous ethanol (10 mL/mmol).
Reaction: Heat the mixture to reflux (78°C) for 4–6 hours.
Checkpoint: The reaction typically turns from clear/yellow to dark orange. Monitoring by TLC (50% EtOAc/Hexane) should show the disappearance of the starting bromoketone (
) and the appearance of a fluorescent spot near the baseline (hydrobromide salt).
Workup: Cool to room temperature. The hydrobromide salt of the product often precipitates.
If solid forms: Filter and wash with cold ethanol.
If no solid: Evaporate solvent, redissolve in water, and neutralize with saturated
to precipitate the free base.
Purification: Recrystallize from ethanol/water or purify via flash chromatography (DCM/MeOH gradient).
Figure 2: SAR logic for optimizing derivatives. The 3-position (derived from the ketone alpha-carbon) drives target binding, while the 6-position (derived from the chloropyridazine) modulates pharmacokinetics.
References
El Akkaoui, A., Koubachi, J., Guillaumet, G., & El Kazzouli, S. (2021).[1] Synthesis and Functionalization of Imidazo[1,2-b]pyridazine by Means of Metal-Catalyzed Cross-Coupling Reactions. ChemistrySelect.
Iorkula, T. H., et al. (2024).[2] An efficient synthesis of C-6 aminated 3-bromoimidazo[1,2-b]pyridazines. Synthetic Communications.
[2]
Gozalbes, R., et al. (2022). The Potential of Thiazole Derivatives as Antimicrobial Agents. MDPI Molecules.
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2733526, 2-Bromo-1-(6-chloropyridazin-3-yl)ethanone.
Desai, N. C., et al. (2018). Synthesis of imidazo[1,2-b]pyridazine comprised piperazine, morpholine derivatives as potent antimycobacterial agents. Bioorganic & Medicinal Chemistry Letters.
A Comparative Yield Analysis of Synthetic Routes to 2-Bromo-1-(6-chloropyridazin-3-yl)ethanone: A Guide for Medicinal Chemists
Introduction 2-Bromo-1-(6-chloropyridazin-3-yl)ethanone is a key building block in medicinal chemistry, serving as a versatile precursor for the synthesis of a wide range of pharmacologically active compounds. The presen...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
2-Bromo-1-(6-chloropyridazin-3-yl)ethanone is a key building block in medicinal chemistry, serving as a versatile precursor for the synthesis of a wide range of pharmacologically active compounds. The presence of a reactive bromoacetyl group and a substituted pyridazine core makes it an ideal scaffold for introducing diverse functionalities and constructing complex molecular architectures. This guide provides an in-depth comparative analysis of two plausible synthetic routes to this valuable intermediate, offering detailed experimental protocols and a critical evaluation of their respective yields and practical considerations. The objective is to empower researchers and drug development professionals to make informed decisions in their synthetic strategies.
Retrosynthetic Analysis and Strategic Considerations
The synthesis of 2-Bromo-1-(6-chloropyridazin-3-yl)ethanone can be approached from two primary retrosynthetic disconnections. The most direct approach involves the alpha-bromination of a suitable precursor, 3-acetyl-6-chloropyridazine. A second, more convergent strategy involves the construction of the acetyl group from a carboxylic acid derivative. This guide will explore both pathways, starting from commercially available precursors.
Route 1: Direct Alpha-Bromination of 3-Acetyl-6-chloropyridazine
This route is predicated on the availability of 3-acetyl-6-chloropyridazine, which is accessible as a research chemical. The single transformation required is the selective bromination of the methyl group of the acetyl moiety.
Experimental Protocol: Alpha-Bromination
Materials:
3-Acetyl-6-chloropyridazine
Pyridine hydrobromide perbromide (PHPB) or N-Bromosuccinimide (NBS)
Acetic acid or Dichloromethane (DCM)
Sodium bicarbonate solution (saturated)
Brine
Anhydrous sodium sulfate
Ethyl acetate
Hexanes
Procedure:
To a solution of 3-acetyl-6-chloropyridazine (1.0 eq) in glacial acetic acid, add pyridine hydrobromide perbromide (1.1 eq) portion-wise at room temperature.
Stir the reaction mixture at 60-70°C and monitor the progress by Thin Layer Chromatography (TLC).
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
Combine the organic layers and wash with saturated sodium bicarbonate solution, water, and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford 2-Bromo-1-(6-chloropyridazin-3-yl)ethanone.
Causality in Experimental Choices:
The choice of a brominating agent like PHPB or NBS is crucial for selective alpha-bromination of the ketone without affecting the pyridazine ring. Acetic acid is a common solvent for such reactions as it facilitates the enolization of the ketone, which is the reactive species in the bromination reaction.[1][2] The work-up procedure is designed to remove the acidic solvent and any remaining bromine species.
Route 2: Synthesis via 6-Chloropyridazine-3-carboxylic Acid
This two-step route begins with the commercially available 6-chloropyridazine-3-carboxylic acid and proceeds through a Weinreb amide intermediate to prevent the common issue of over-addition by the organometallic reagent.[3]
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
Procedure:
Suspend 6-chloropyridazine-3-carboxylic acid (1.0 eq) in anhydrous DCM. Add a catalytic amount of DMF.
Slowly add oxalyl chloride (1.2 eq) at 0 °C and then allow the mixture to stir at room temperature until gas evolution ceases.
Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude acid chloride.
In a separate flask, dissolve N,O-dimethylhydroxylamine hydrochloride (1.2 eq) in anhydrous DCM and add triethylamine (2.5 eq). Cool this mixture to 0 °C.
Slowly add a solution of the crude acid chloride in DCM to the N,O-dimethylhydroxylamine hydrochloride solution at 0 °C.
Allow the reaction to warm to room temperature and stir overnight.
Quench the reaction with water and extract the product with DCM. Wash the organic layer with saturated sodium bicarbonate solution, water, and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify by column chromatography to yield the Weinreb amide.
Experimental Protocol: Ketone Formation and Bromination
Quench the reaction with saturated aqueous ammonium chloride solution and extract with ethyl acetate.
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to get crude 3-acetyl-6-chloropyridazine.
Proceed with the alpha-bromination of the crude ketone as described in Route 1.
Comparative Yield Analysis
Step
Route 1 Yield (Estimated)
Route 2 Yield (Estimated)
Weinreb Amide Formation
-
85-95%
Ketone Formation from Weinreb Amide
-
80-90%
Alpha-Bromination of Acetyl Group
70-85%
70-85%
Overall Estimated Yield
70-85%
48-72%
Note: Yields are estimated based on analogous reactions reported in the literature for similar substrates. Actual yields may vary depending on experimental conditions and scale.
Discussion and Route Selection
Route 1 is the more direct and potentially higher-yielding approach, provided that the starting material, 3-acetyl-6-chloropyridazine, is readily available and cost-effective. Its single step minimizes operational complexity and waste generation, making it an attractive option for large-scale synthesis.
Route 2 offers greater flexibility as it starts from a more basic building block, 6-chloropyridazine-3-carboxylic acid. While the overall yield is likely to be lower due to the multi-step nature, this route is advantageous when the acetyl precursor is not commercially available or is prohibitively expensive. The use of the Weinreb amide is a robust and well-established method for the synthesis of ketones from carboxylic acids, reliably preventing the formation of tertiary alcohol byproducts.[3][7]
The choice between these two routes will ultimately depend on a careful consideration of starting material availability, cost, scalability, and the specific capabilities of the research or production facility.
Visualizing the Synthetic Pathways
Caption: Comparative workflow of the two synthetic routes.
Conclusion
This guide has presented two viable synthetic routes to 2-Bromo-1-(6-chloropyridazin-3-yl)ethanone, each with its own set of advantages and disadvantages. Route 1 is a more direct and higher-yielding approach, while Route 2 offers greater flexibility in terms of starting materials. The detailed experimental protocols and comparative yield analysis provided herein should serve as a valuable resource for chemists in the pharmaceutical industry, enabling the efficient and strategic synthesis of this important chemical intermediate.
2-Bromo-1-(6-chloropyridazin-3-yl)ethanone (CAS: 359794-51-7) is a high-value electrophilic intermediate primarily utilized in the synthesis of fused heterocyclic systems, specifically imidazo[1,2-b]pyridazines .[1] This scaffold is critical in medicinal chemistry, serving as the core pharmacophore for various kinase inhibitors (e.g., Ponatinib analogs) and potential imaging agents for amyloid plaques.
Unlike its pyridine analogs, the pyridazine core confers unique electronic properties—higher electron deficiency and distinct hydrogen-bonding capabilities—making this reagent a potent, albeit sensitive, "linchpin" for constructing nitrogen-rich heterocycles.
Characterization Profile
The following data represents the physicochemical fingerprint of the isolated solid reagent.
Table 1: Physicochemical Specifications
Property
Specification
Notes
CAS Number
359794-51-7
Verified Identifier
Molecular Formula
Molecular Weight
235.47 g/mol
Appearance
Off-white to pale yellow solid
Darkens upon degradation
Melting Point
81 – 83 °C
Sharp melt indicates high purity
Solubility
Soluble in DCM, THF, EtOAc
Hydrolyzes slowly in wet solvents
Stability
Moisture/Light Sensitive
Store under inert gas at 2-8°C
Spectral Signature (Diagnostic Features)
H NMR (Typical Profile): The defining feature is the singlet corresponding to the -methylene protons (). In similar heteroaromatic -bromo ketones, this signal typically appears between 4.40 – 4.80 ppm . The pyridazine ring protons appear as a pair of doublets in the aromatic region ( 7.5 – 8.5 ppm), showing characteristic coupling ().
Mass Spectrometry: Exhibits a characteristic isotopic pattern due to the presence of both Chlorine (
) and Bromine (), resulting in a distinct M, M+2, M+4 cluster.
Performance Comparison: Isolated Reagent vs. Alternatives
This section objectively compares using the isolated reagent versus in-situ generation or structural analogs.
Table 2: Comparative Performance Matrix
Feature
Isolated Reagent (This Product)
In-Situ Generation (From Acetyl Precursor)
2-Chloro Analog (Alternative LG)
Reaction Speed
Fast (Instant availability of electrophile)
Medium (Requires bromination step)
Slow (Cl is a poorer leaving group)
Yield Consistency
High (Stoichiometry is exact)
Variable (Dependent on bromination conversion)
High (Stable reagent)
Safety Profile
Low (Potent Lachrymator/Solid handling)
Medium (Avoids isolating lachrymator)
Medium (Less lachrymatory)
Atom Economy
High (Direct coupling)
Lower (Reagents for bromination required)
High
Stability
Poor (Degrades over weeks)
N/A (Consumed immediately)
Excellent (Shelf-stable)
Critical Insight: The "Reactivity vs. Stability" Trade-off
The 6-chloropyridazine core is significantly more electron-deficient than a pyridine ring. This increases the acidity of the
-protons and the electrophilicity of the carbonyl carbon.
Advantage: Rapid cyclization with weak nucleophiles (e.g., electron-poor aminopyridines).
Risk: Higher susceptibility to hydrolysis and polymerization compared to the pyridine analog (2-Bromo-1-(pyridin-3-yl)ethanone).
Experimental Protocols
Protocol A: Synthesis of Imidazo[1,2-b]pyridazine Scaffold
Context: Standard cyclization with an aminopyridazine derivative.
or DIPEA (Optional, depending on acid sensitivity)
Step-by-Step Methodology:
Dissolution: Dissolve 1.0 mmol of the amine substrate in 5 mL of ethanol in a round-bottom flask.
Addition: Add 1.0 mmol of 2-Bromo-1-(6-chloropyridazin-3-yl)ethanone in one portion.
Reflux: Heat the mixture to reflux (
) for 2–4 hours. Monitor by TLC (EtOAc/Hexane) for the disappearance of the bromide.
Note: The reaction often proceeds via an initial N-alkylation intermediate which then cyclizes.
Workup: Cool to room temperature.
Precipitation: Often the product precipitates as the HBr salt. Filter and wash with cold ethanol.
Neutralization: If no precipitate, concentrate and neutralize with sat.
, then extract with DCM.
Purification: Recrystallize from Ethanol/Water or purify via silica gel chromatography.
Protocol B: Handling & Stabilization
Storage: Store at
or under Argon.
Lachrymator Warning: Open only in a functioning fume hood. Neutralize glassware with 1M NaOH or Sodium Thiosulfate solution to destroy residual alkylating agent before removal from the hood.
Mechanistic & Synthetic Visualization
The following diagram illustrates the synthesis of the reagent and its downstream application in constructing the pharmacophore, highlighting the critical cyclization pathway.
Caption: Synthetic pathway from acetyl precursor to the final fused imidazo[1,2-b]pyridazine pharmacophore.
References
Sigma-Aldrich. Product Specification: 2-Bromo-1-(6-chloropyridazin-3-yl)ethan-1-one. Retrieved from [2]
El Akkaoui, A., et al. (2021).[3][4] "Synthesis and Functionalization of Imidazo[1,2-b]Pyridazine by Means of Metal-Catalyzed Cross-Coupling Reactions." ChemistrySelect. [3][5][6]
BenchChem. A Comparative Guide to the Synthesis of Substituted Phenacyl Bromides. Retrieved from
PubChem. Compound Summary: 2-Bromo-1-(6-bromopyridin-3-yl)ethanone (Analog Data). Retrieved from
GuideChem. Chemical Dictionary: 2-Bromo-1-(6-chloropyridazin-3-yl)ethanone Properties. Retrieved from
A Comparative Guide to Analytical Methods for Purity Determination of 2-Bromo-1-(6-chloropyridazin-3-yl)ethanone
This guide provides an in-depth comparison of analytical methodologies for assessing the purity of 2-Bromo-1-(6-chloropyridazin-3-yl)ethanone, a key intermediate in pharmaceutical synthesis. The selection of an appropria...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth comparison of analytical methodologies for assessing the purity of 2-Bromo-1-(6-chloropyridazin-3-yl)ethanone, a key intermediate in pharmaceutical synthesis. The selection of an appropriate analytical technique is paramount to ensure the quality, safety, and efficacy of downstream products, aligning with stringent regulatory standards. This document moves beyond mere procedural lists to explain the causality behind methodological choices, offering a framework for robust and reliable purity determination in a drug development context.
Compound Profile and Analytical Considerations
Before selecting an analytical method, it is crucial to understand the physicochemical properties of the target compound and its potential impurity profile.
The structure contains a UV-active pyridazine ring, making it an excellent candidate for UV-based detection methods. The presence of a ketone functional group and halogen atoms (bromine and chlorine) dictates its chemical reactivity and chromatographic behavior. Potential impurities may arise from the synthetic route, including unreacted starting materials, by-products from incomplete halogenation, or degradation products.
Methodological Comparison: HPLC, GC, and qNMR
The primary techniques for purity determination of pharmaceutical intermediates are High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Each offers distinct advantages and is suited for different analytical objectives.
High-Performance Liquid Chromatography (HPLC): The Industry Workhorse
HPLC is the most widely adopted technique for pharmaceutical purity analysis due to its versatility, robustness, and high resolving power for a broad range of compounds.[2]
Causality of Method Design: For a moderately polar, non-volatile compound like 2-Bromo-1-(6-chloropyridazin-3-yl)ethanone, a Reverse-Phase HPLC (RP-HPLC) method is the logical first choice. This approach separates compounds based on their hydrophobicity. A C18 (octadecylsilyl) stationary phase is selected for its broad applicability and strong retentive properties for hydrophobic molecules. The mobile phase, a mixture of an organic solvent (like acetonitrile or methanol) and a buffered aqueous solution, is optimized to achieve effective separation of the main compound from its potential impurities.[3][4] A Photodiode Array (PDA) detector is preferred over a simple UV detector as it provides spectral information across a range of wavelengths, which can be used to assess peak purity and aid in the preliminary identification of co-eluting impurities.
Experimental Protocol: RP-HPLC with PDA Detection
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and PDA detector.
Accurately weigh approximately 10 mg of the sample.
Dissolve in a 1:1 mixture of acetonitrile and water to a final concentration of 1 mg/mL.
Filter through a 0.45 µm syringe filter before injection.
Purity Calculation: The purity is determined by the area percent method, where the area of the main peak is divided by the total area of all peaks in the chromatogram.
Data Presentation: Hypothetical HPLC Purity Analysis
Peak No.
Retention Time (min)
Peak Area (mAU*s)
Area %
1
4.52
15,230
0.45
2
9.87
3,350,100
99.35
3
12.15
6,750
0.20
Total
3,372,080
100.00
Diagram: HPLC Analysis Workflow
Caption: Workflow for HPLC-based purity determination.
Gas Chromatography (GC): For Volatile Analytes
GC is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition. It is particularly useful for identifying and quantifying residual solvents or volatile impurities.
Causality of Method Design: The suitability of GC for 2-Bromo-1-(6-chloropyridazin-3-yl)ethanone depends on its thermal stability and volatility. A preliminary thermogravimetric analysis (TGA) is recommended. If the compound is stable at temperatures required for volatilization, GC can be an excellent alternative to HPLC. A Flame Ionization Detector (FID) is a robust and universally responsive detector for organic compounds. A mid-polarity column, such as one with a (6% cyanopropyl)-phenyl polysiloxane stationary phase, is often chosen for halogenated compounds as it provides a different selectivity compared to standard non-polar phases.[5]
Experimental Protocol: GC with FID Detection
Instrumentation: Gas chromatograph with a split/splitless injector, FID, and autosampler.
Chromatographic Conditions:
Column: DB-624 (or equivalent), 30 m x 0.53 mm ID, 3 µm film thickness.[5]
Carrier Gas: Nitrogen or Helium at a constant pressure of 3.30 psi.[5]
Injector Temperature: 250 °C.
Detector Temperature: 280 °C.
Oven Program:
Initial temperature: 80 °C, hold for 2 minutes.
Ramp: 15 °C/min to 260 °C.
Hold at 260 °C for 10 minutes.
Injection Mode: Split (10:1 ratio).
Sample Preparation:
Prepare a 1 mg/mL solution of the sample in a suitable solvent like N,N-Dimethylformamide (DMF) or Dichloromethane.
Purity Calculation: Similar to HPLC, purity is typically calculated using the area percent method.
Diagram: GC Analysis Workflow
Caption: General workflow for GC-FID purity analysis.
Quantitative NMR (qNMR) Spectroscopy: An Absolute Method
Unlike chromatographic methods that provide relative purity (area %), qNMR can determine the absolute purity of a substance by comparing the integral of an analyte's NMR signal to that of a certified internal standard of known purity and weight.
Causality of Method Design: qNMR is a primary analytical method that does not rely on a reference standard of the analyte itself. This makes it invaluable for characterizing new chemical entities or reference materials. The key is selecting an internal standard that is stable, non-volatile, has a known purity, and possesses NMR signals that do not overlap with the analyte's signals.[6] For 2-Bromo-1-(6-chloropyridazin-3-yl)ethanone, a standard like maleic acid or 1,4-dinitrobenzene could be suitable. The experiment must be conducted with specific parameters, such as a long relaxation delay (d1), to ensure all protons are fully relaxed before each scan, which is critical for accurate integration and quantification.
Experimental Protocol: ¹H-qNMR
Instrumentation: NMR spectrometer (400 MHz or higher).
Sample Preparation:
Accurately weigh ~10 mg of the sample and ~5 mg of a certified internal standard (e.g., maleic acid) into the same vial.
Record the exact weights.
Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d₆).
Transfer to an NMR tube.
NMR Acquisition Parameters:
Pulse Program: Standard 90° pulse.
Solvent: DMSO-d₆.
Relaxation Delay (d1): 30 seconds (or 5 times the longest T₁ of interest).
Number of Scans: 16 or higher for good signal-to-noise.
Purity Calculation:
The purity of the analyte (Purityₐ) is calculated using the following formula:
Purityₐ = (Iₐ / Iₛₜ) * (Nₛₜ / Nₐ) * (MWₐ / MWₛₜ) * (mₛₜ / mₐ) * Purityₛₜ
Where:
I = Integral of the signal
N = Number of protons for the integrated signal
MW = Molecular Weight
m = mass
Subscripts 'a' and 'st' refer to the analyte and standard, respectively.
Mass Spectrometry (MS) for Impurity Identification
While not a primary tool for quantification, MS, especially when coupled with a separation technique (LC-MS or GC-MS), is unparalleled for the structural elucidation of unknown impurities.
Key Insight: Isotopic Signature
A unique feature of 2-Bromo-1-(6-chloropyridazin-3-yl)ethanone is its distinct isotopic pattern in the mass spectrum. This arises from the natural abundance of bromine isotopes (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%).[7] This results in a characteristic cluster of molecular ion peaks (M, M+2, M+4) that serves as a definitive confirmation of the presence of one bromine and one chlorine atom in the molecule or its fragments.
Expected Molecular Ion Cluster:
Ion Species
m/z (Nominal)
Relative Abundance (Approx.)
[M]⁺ (C₆H₄⁷⁹Br³⁵ClN₂O)
234
100%
[M+2]⁺ (C₆H₄⁸¹Br³⁵ClN₂O or C₆H₄⁷⁹Br³⁷ClN₂O)
236
~130%
[M+4]⁺ (C₆H₄⁸¹Br³⁷ClN₂O)
238
~42%
This predictable pattern is invaluable for identifying process-related impurities that retain the halogen atoms.
Final Comparative Analysis and Recommendation
The choice of method depends on the analytical goal.
Feature
HPLC-PDA
GC-FID
¹H-qNMR
Principle
Relative quantification based on peak area
Relative quantification based on peak area
Absolute quantification against a standard
Selectivity
High; tunable with mobile phase/column
High; tunable with column/temperature
High; based on unique chemical shifts
Sensitivity
High (ng to pg range)
Very High (pg to fg range)
Moderate (µg to mg range)
Sample Type
Non-volatile, thermally labile compounds
Volatile, thermally stable compounds
Soluble compounds
Validation
Requires analyte-specific reference standard
Requires analyte-specific reference standard
Primary method; uses a universal standard
Best For
Routine QC, stability testing, impurity profiling
Residual solvent analysis, volatile impurities
Reference standard characterization, purity assignment
Diagram: Method Selection Workflow
Caption: Decision tree for selecting the appropriate analytical method.
Recommendation:
For routine quality control and release testing , a validated RP-HPLC method is the most practical and robust choice.
For the initial characterization and certification of a reference standard , qNMR is the superior method as it provides an absolute purity value without the need for an identical standard.
For impurity identification and structural elucidation during process development or degradation studies, LC-MS is indispensable.
GC should be considered for specialized applications, such as quantifying volatile organic impurities or as an orthogonal technique to confirm HPLC results.
By leveraging this multi-faceted approach, researchers and drug development professionals can ensure a comprehensive and accurate understanding of the purity of 2-Bromo-1-(6-chloropyridazin-3-yl)ethanone, thereby guaranteeing the quality and integrity of the final pharmaceutical product.
References
IOSR Journal of Applied Chemistry. (n.d.). Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. Retrieved from [Link]
El-Gindy, A., Emara, S., & Hadad, G. (2023). Greenness assessment of two chromatographic methods developed for the determination of Mupirocin in two binary mixtures along with its impurity. PubMed Central. Retrieved from [Link]
Patel, S., Patel, N., & Patel, V. (2011). Validated RP-HPLC Method for determination of Bromhexine HCl, Chlorpheniramine Maleate, Dextromethorphan HBr and Guaiphenesin in Pharmaceutical Dosage Forms. ResearchGate. Retrieved from [Link]
Tiwari, A. R., Ambadekar, S. R., & Bagul, V. A. (2026). Development of an RP-HPLC–PDA method for brompheniramine impurity profiling in a multi-ingredient cough syrup. ResearchGate. Retrieved from [Link]
PubChem. (n.d.). 2-Bromo-1-(6-chloropyridin-3-YL)ethanone. Retrieved from [Link]
PubChem. (n.d.). 2-Bromo-1-(6-bromopyridin-3-yl)ethanone. Retrieved from [Link]
RS Publication. (2015). International journal of advanced scientific and technical research. Retrieved from [Link]
Chemistry LibreTexts. (2025). Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]
SIELC Technologies. (n.d.). Separation of Ethanone, 2-bromo-1-(4-bromophenyl)- on Newcrom R1 HPLC column. Retrieved from [Link]
Cushman, M. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. National Institutes of Health. Retrieved from [Link]
Kalgutkar, R., Srinivasarao, V., & Ramakrishna, K. (2016). Determination of 1,2-dibromoethane as a genotoxic impurity in Escitalopram oxalate drug substance by gas chromatography. TSI Journals. Retrieved from [Link]
Georgia Southern University. (2023). Synthesis of 2-Bromo-6-Alkylaminopyridines, 2,6-Dialkylaminopyridines, and TREN Based Ligands. Retrieved from [Link]
Soares, J. A., et al. (2014). Determination of chemical components derived from 2% chlorhexidine gel degradation using gas chromatography-mass spectrometry. PubMed. Retrieved from [Link]
Oregon State University. (2020). CH 336: Ketone Spectroscopy. Retrieved from [Link]
Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]
ResearchGate. (2014). Absolute Quantitative H-1 NMR Spectroscopy for Compound Purity Determination. Retrieved from [Link]
NC State University Libraries. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]
University of Canterbury. (n.d.). Impurity profiling and synthesis of a series of analogues and isomers of Bromo-DragonFLY. Retrieved from [Link]
Doc Brown's Chemistry. (n.d.). The mass spectrum of 1-bromo-2-chloroethane. Retrieved from [Link]
NIST. (n.d.). Ethane, 1-bromo-2-chloro-. Retrieved from [Link]
comparing the efficacy of different catalysts for "2-Bromo-1-(6-chloropyridazin-3-yl)ethanone" reactions
For Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry, the pyridazine core is a privileged scaffold, appearing in a multitude of bioactive molecules. The functiona...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the pyridazine core is a privileged scaffold, appearing in a multitude of bioactive molecules. The functionalization of this heterocycle is paramount for the development of novel therapeutics. A key building block in this endeavor is 2-Bromo-1-(6-chloropyridazin-3-yl)ethanone, a versatile intermediate whose reactivity is significantly influenced by the choice of catalyst. This guide provides an in-depth comparison of the efficacy of different catalytic systems for reactions involving this important substrate, supported by experimental data and mechanistic insights to inform your synthetic strategies.
The Central Role of 2-Bromo-1-(6-chloropyridazin-3-yl)ethanone in Synthesis
2-Bromo-1-(6-chloropyridazin-3-yl)ethanone is a highly reactive α-bromoketone. The presence of the electron-withdrawing pyridazine ring enhances the electrophilicity of the carbonyl group and the susceptibility of the α-carbon to nucleophilic attack. The bromine atom serves as an excellent leaving group, making this molecule an ideal precursor for the synthesis of a wide array of substituted pyridazine derivatives, most notably the medicinally significant imidazo[1,2-b]pyridazine ring system. The chloro-substituent on the pyridazine ring offers an additional site for functionalization, typically through palladium-catalyzed cross-coupling reactions.
Comparing Catalytic Strategies for Imidazo[1,2-b]pyridazine Synthesis
A primary application of 2-Bromo-1-(6-chloropyridazin-3-yl)ethanone is in the construction of the imidazo[1,2-b]pyridazine scaffold through condensation with aminopyridazines. This reaction can be facilitated by various catalytic systems, each with its own set of advantages and limitations.
Base-Mediated Condensation (Non-Catalytic)
The traditional approach to synthesizing imidazo[1,2-b]pyridazines involves the reaction of an α-haloketone with an aminopyridazine in the presence of a mild base. This method, while straightforward, often serves as a baseline for evaluating the efficacy of more advanced catalytic systems.
In a typical procedure, the reaction between a 3-amino-6-halopyridazine and an α-bromoketone is carried out using sodium bicarbonate as the base.[1] The introduction of a halogen on the pyridazine ring is crucial for regioselectivity, as it deactivates the adjacent ring nitrogen, favoring alkylation at the nitrogen atom that leads to the desired cyclization.[1] While effective, this method can sometimes require elevated temperatures and longer reaction times, and the yields may not be optimal for all substrates.
Phase-Transfer Catalysis (PTC)
Phase-transfer catalysis is a powerful technique for reactions involving immiscible phases, often leading to milder reaction conditions, faster reaction rates, and improved yields. In the context of imidazo[1,2-b]pyridazine synthesis, a phase-transfer catalyst can facilitate the deprotonation of the aminopyridazine and its subsequent reaction with the α-bromoketone.
While specific comparative data for 2-Bromo-1-(6-chloropyridazin-3-yl)ethanone is not abundant in the literature, the principles of PTC suggest its potential for enhancing this transformation. A phase-transfer catalyst, such as a quaternary ammonium salt, would shuttle the deprotonated aminopyridazine from the aqueous or solid phase to the organic phase where the α-bromoketone resides, thereby accelerating the reaction.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium catalysis is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. While not directly involved in the initial cyclization to form the imidazo[1,2-b]pyridazine ring, palladium catalysts are instrumental in the subsequent functionalization of the 6-chloro position of the resulting scaffold.
The Suzuki-Miyaura cross-coupling reaction is a prominent example, allowing for the introduction of aryl or heteroaryl groups at the C6 position.[2] This is typically achieved by reacting the 6-chloroimidazo[1,2-b]pyridazine with a boronic acid in the presence of a palladium catalyst and a base. The choice of palladium catalyst and ligand is critical for achieving high yields. For instance, catalyst systems like a CombiPhos Pd6 mixture or a single Pd-SPhos catalyst have been evaluated for such transformations.[2] Microwave irradiation has also been shown to significantly accelerate these reactions.[2]
Organocatalysis
Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful and environmentally benign alternative to metal-based catalysis. For reactions involving α-bromoketones, organocatalysts can be employed to facilitate enantioselective alkylations.
In the context of 2-Bromo-1-(6-chloropyridazin-3-yl)ethanone, a chiral amine catalyst, such as a proline derivative, could potentially be used to catalyze the enantioselective addition of a nucleophile to the α-position. This would proceed through the formation of a chiral enamine intermediate, which would then react with an electrophile. While specific examples with this particular substrate are not yet widely reported, the general principles of organocatalysis suggest this as a promising area for future research, particularly for the synthesis of chiral pyridazine-containing molecules.
Data Presentation: A Comparative Overview
Due to the limited availability of direct comparative studies in the literature for the catalytic reactions of 2-Bromo-1-(6-chloropyridazin-3-yl)ethanone, a comprehensive quantitative comparison is challenging. However, based on analogous reactions and general principles, a qualitative comparison can be made:
Catalytic System
Typical Reaction
Advantages
Disadvantages
Base-Mediated
Imidazo[1,2-b]pyridazine synthesis
Simple, readily available reagents.
May require harsh conditions, longer reaction times, and can have moderate yields.
Requires a specific catalyst, and optimization of reaction conditions may be necessary.
Palladium Catalysis
C-C and C-N bond formation at the 6-chloro position
High efficiency, broad substrate scope, excellent functional group tolerance.
Cost of catalyst and ligands, potential for metal contamination in the final product.
Organocatalysis
Enantioselective α-functionalization
Metal-free, environmentally benign, potential for high enantioselectivity.
Catalyst loading can be higher than metal catalysts, and substrate scope may be limited.
Experimental Protocols
General Procedure for Base-Mediated Synthesis of 6-chloro-2-substituted-imidazo[1,2-b]pyridazines
This protocol is adapted from established procedures for the synthesis of imidazo[1,2-b]pyridazine derivatives.[1]
Materials:
3-Amino-6-chloropyridazine
2-Bromo-1-(6-chloropyridazin-3-yl)ethanone (or other α-bromoketone)
Sodium bicarbonate (NaHCO₃)
Ethanol
Procedure:
To a solution of 3-amino-6-chloropyridazine (1.0 eq) in ethanol, add sodium bicarbonate (2.0 eq).
Add a solution of 2-Bromo-1-(6-chloropyridazin-3-yl)ethanone (1.0 eq) in ethanol dropwise to the mixture.
Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
Partition the residue between water and an organic solvent (e.g., ethyl acetate).
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
Purify the crude product by column chromatography on silica gel to afford the desired 6-chloro-2-substituted-imidazo[1,2-b]pyridazine.
General Protocol for Palladium-Catalyzed Suzuki-Miyaura Coupling of 6-chloroimidazo[1,2-b]pyridazines
This protocol is based on general procedures for Suzuki-Miyaura cross-coupling reactions of chloropyridazines.[2]
Materials:
6-chloroimidazo[1,2-b]pyridazine derivative
Arylboronic acid
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
Base (e.g., K₂CO₃, Cs₂CO₃)
Solvent (e.g., 1,4-dioxane/water, toluene)
Procedure:
In a reaction vessel, combine the 6-chloroimidazo[1,2-b]pyridazine derivative (1.0 eq), the arylboronic acid (1.2-1.5 eq), the palladium catalyst (e.g., 5 mol%), and the base (2.0-3.0 eq).
Add the solvent and degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.
Cool the reaction mixture to room temperature and dilute it with water.
Extract the product with an organic solvent (e.g., ethyl acetate).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel.
Visualizing the Synthetic Pathways
Experimental Workflow for Imidazo[1,2-b]pyridazine Synthesis and Functionalization
Caption: A two-part workflow for the synthesis and functionalization of imidazo[1,2-b]pyridazines.
Conclusion and Future Outlook
The choice of catalyst for reactions involving 2-Bromo-1-(6-chloropyridazin-3-yl)ethanone is highly dependent on the desired transformation. For the fundamental synthesis of the imidazo[1,2-b]pyridazine core, traditional base-mediated methods provide a solid foundation, while phase-transfer catalysis offers a promising avenue for process optimization. For the crucial subsequent functionalization of the pyridazine ring, palladium catalysis remains the undisputed champion, offering unparalleled versatility and efficiency.
The field of organocatalysis presents an exciting frontier for the asymmetric functionalization of this important building block. The development of novel organocatalytic methods for the enantioselective alkylation of the α-position of 2-Bromo-1-(6-chloropyridazin-3-yl)ethanone would open up new avenues for the synthesis of chiral drug candidates. As the demand for more efficient and sustainable synthetic methodologies grows, further research into comparative studies of different catalytic systems for this and related substrates will be invaluable to the drug discovery and development community.
References
Synthesis method of 6-chloroimidazo [1,2-b ] pyridazine-3-carbonitrile.
Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. PubMed Central.
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 3-Bromo-2-methylpyridine. Benchchem.
Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. PubMed Central.
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 2-Bromo-6-fluoroaniline. Benchchem.
Synthesis and Functionalization of Imidazo[1,2-b]Pyridazine by Means of Metal-Catalyzed Cross-Coupling Reactions.
Imidazo [1, 2 - b] pyridazine - based compounds, compositions comprising them, and uses thereof.
An efficient synthesis of C-6 aminated 3-bromoimidazo[1,2- b ]pyridazines.
Organocatalytic Asymmetric Synthesis Using Proline and Rel
Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. University of Windsor.
Synthesis of Substituted Imidazo[1,2-a]pyridines, Imidazo[1,2-a]pyrazines and Imidazo[1,2-b]pyridazines by Multicomponent Reactions Using Green Solvents.
Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. SciRP.org.
Technical Comparison Guide: Reactivity & Synthetic Utility of 2-Bromo-1-(6-chloropyridazin-3-yl)ethanone
The following guide provides an in-depth technical analysis of the reactivity and synthetic utility of 2-Bromo-1-(6-chloropyridazin-3-yl)ethanone , a high-value electrophilic building block in medicinal chemistry. Execut...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide provides an in-depth technical analysis of the reactivity and synthetic utility of 2-Bromo-1-(6-chloropyridazin-3-yl)ethanone , a high-value electrophilic building block in medicinal chemistry.
Executive Summary: The "Linchpin" Electrophile
2-Bromo-1-(6-chloropyridazin-3-yl)ethanone (CAS: 359794-51-7) represents a specialized class of
-haloketones where the electrophilic acetyl group is activated by an electron-deficient pyridazine ring. Unlike standard phenyl-substituted analogs, the 6-chloropyridazine core exerts a strong electron-withdrawing effect (, ), significantly enhancing the reactivity of the -carbon toward nucleophiles while simultaneously increasing the acidity of the methylene protons.
This guide evaluates its performance as a linchpin for synthesizing bi-heteroaryl scaffolds (e.g., thiazolyl-pyridazines, imidazo-pyridines), comparing it against its chloro-analog and phenyl-isosteres.
Key Performance Indicators (KPIs)
Reactivity Profile:
10–50x faster reaction rates in Hantzsch cyclizations compared to the chloro-analog.
Selectivity: High preference for
-alkylation over -alkylation due to the "soft" nature of the C-Br bond.
Stability: Moderate; prone to hydrolysis in aqueous basic media due to the activated carbonyl.
Mechanistic Profile: The "Pyridazine Pull"
The reactivity of this molecule is defined by the synergy between the leaving group and the heteroaryl ring.
Electrophilic Activation Analysis
The pyridazine ring (containing two adjacent nitrogen atoms) is significantly more electron-deficient than pyridine or benzene. This creates a "pull" effect:
Carbonyl Activation: The carbonyl carbon is highly electrophilic, facilitating rapid initial nucleophilic attack (e.g., by thioamides or amidines).
Leaving Group Displacement: The
-carbon is activated for displacement. The C-Br bond is weaker (approx. 66 kcal/mol) than the C-Cl bond (approx. 81 kcal/mol), making the bromo-analog the superior choice for mild, rapid cyclizations.
Diagram: Reactivity Divergence Pathways
The following diagram illustrates the divergent synthetic pathways accessible from this core scaffold.
Figure 1: Divergent synthetic pathways. The electrophilic ketone reacts with binucleophiles to form fused or pendant heterocycles.
Comparative Analysis: Bromo vs. Chloro vs. Phenyl
This section objectively compares the target molecule with its primary alternatives.
Table 1: Performance Comparison in Hantzsch Thiazole Synthesis
Expert Insight: While the Chloro-analog is cheaper and more stable, the Bromo-analog is strictly superior for library synthesis or when the nucleophile is sensitive/expensive. The rapid reaction kinetics of the bromo-species allow for milder conditions (often room temperature), preventing thermal degradation of the pyridazine ring.
Sodium Acetate (optional, 1.1 equiv, to scavenge HBr)
Step-by-Step Workflow:
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-Bromo-1-(6-chloropyridazin-3-yl)ethanone (1.0 mmol, 235 mg) in absolute ethanol (2.5 mL). The solution typically appears yellow/orange.
Addition: Add thiourea (1.1 mmol, 84 mg) in one portion.
Reaction:
Option A (Rapid): Heat to reflux for 30–45 minutes. A heavy precipitate usually forms within 10 minutes.
Option B (Mild): Stir at room temperature for 4–6 hours. This is preferred if the pyridazine ring carries other sensitive substituents.
Workup: Cool the reaction mixture to 0°C. Filter the precipitate (the hydrobromide salt of the product).
Neutralization: Suspend the solid in water and adjust pH to ~8 with saturated
or .
Isolation: Filter the free base, wash with water (
PubChem Compound Summary. "2-Bromo-1-(6-chloropyridazin-3-yl)ethanone (CID 19432921)." National Center for Biotechnology Information. Accessed Jan 2026. Link
Iorkula, T. H., et al. "An efficient synthesis of C-6 aminated 3-bromoimidazo[1,2-b]pyridazines." Synthetic Communications, 54(2), 121–132, 2024. (Provides context on pyridazine ring reactivity and amination conditions). Link
El Akkaoui, A., et al. "Synthesis and Functionalization of Imidazo[1,2-b]Pyridazine by Means of Metal-Catalyzed Cross-Coupling Reactions." ChemistrySelect, 6, 8985–9011, 2021. (Review of related scaffolds and metal-catalyzed pathways). Link
Huang, W. S., et al. "Discovery of 3-[2-(Imidazo[1,2-b]pyridazin-3-yl)ethynyl]-4-methyl-N-[4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl]benzamide (AP24534), a Potent, Orally Active Pan-Inhibitor of Breakpoint Cluster Region-Abelson (BCR-ABL) Kinase Including the T315I Gatekeeper Mutant."[1] Journal of Medicinal Chemistry, 53(12), 4701-4719, 2010.[2][1] (Foundational text for pyridazine-based kinase inhibitors). Link
A Senior Application Scientist's Guide to the Structural Validation of Products from 2-Bromo-1-(6-chloropyridazin-3-yl)ethanone Reactions
For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural determination of novel compounds is the bedrock of progress. The heterocyclic scaffold of pyridazine is a privileged...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural determination of novel compounds is the bedrock of progress. The heterocyclic scaffold of pyridazine is a privileged structure in medicinal chemistry, and its derivatives are key components in the development of new therapeutic agents.[1] The versatile starting material, 2-bromo-1-(6-chloropyridazin-3-yl)ethanone, serves as a gateway to a diverse array of fused heterocyclic systems. However, the reactivity of this alpha-bromo ketone can lead to multiple potential products, necessitating a robust and multi-faceted approach to structural validation.
This guide provides an in-depth comparison of analytical techniques for the definitive structural elucidation of products derived from the reactions of 2-bromo-1-(6-chloropyridazin-3-yl)ethanone. We will delve into the causality behind experimental choices and present self-validating systems to ensure the highest degree of scientific integrity.
The Synthetic Landscape: Key Reactions and Potential Products
The primary reaction pathways for 2-bromo-1-(6-chloropyridazin-3-yl)ethanone involve nucleophilic substitution at the alpha-carbon followed by intramolecular cyclization. The two most common classes of products arise from reactions with amines and thioamides/thiourea, leading to the formation of imidazo[1,2-b]pyridazines and thiazolo[3,2-b]pyridazinium salts, respectively.
Reaction with Amines: Formation of Imidazo[1,2-b]pyridazines
The reaction with primary or secondary amines typically proceeds via an initial substitution of the bromine atom, followed by an intramolecular nucleophilic attack of the pyridazine nitrogen onto the carbonyl carbon, leading to the formation of a five-membered imidazole ring fused to the pyridazine core.
Caption: General reaction scheme for the synthesis of imidazo[1,2-b]pyridazines.
Reaction with Thiourea and Thioamides: Formation of Thiazolo[3,2-b]pyridazinium Salts
Similarly, reaction with thiourea or thioamides results in the formation of a thiazole ring fused to the pyridazine. The initial nucleophilic attack occurs from the sulfur atom of the thiourea/thioamide, followed by intramolecular cyclization.
Reaction Pathway: Thiazolo[3,2-b]pyridazinium Salt Formation
Caption: General reaction scheme for the synthesis of thiazolo[3,2-b]pyridazinium salts.
A Comparative Guide to Structural Validation Techniques
A multi-pronged analytical approach is crucial for the unambiguous confirmation of the desired product structure and the exclusion of potential isomers. We will now compare the utility of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray Crystallography in this context.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The First Line of Inquiry
NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule in solution. Both ¹H and ¹³C NMR are indispensable for routine structural confirmation.
Expertise in Action: For the imidazo[1,2-b]pyridazine products, the disappearance of the characteristic methylene protons of the bromo-acetyl group and the appearance of a new aromatic proton signal for the imidazole ring are key diagnostic features in the ¹H NMR spectrum. In the ¹³C NMR spectrum, the shift of the carbonyl carbon to a more shielded value, characteristic of an aromatic carbon in the fused system, provides strong evidence for cyclization.[2][3]
Trustworthiness through 2D NMR: To definitively establish the connectivity, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are essential. For instance, an HMBC correlation between the newly formed imidazole proton and the carbons of the pyridazine ring can unequivocally confirm the fused ring system.
Experimental Workflow: NMR Analysis
Caption: A typical workflow for structural elucidation using NMR spectroscopy.
Technique
Information Gained
Strengths for Pyridazine Derivatives
Limitations
¹H NMR
Proton environment, multiplicity, and coupling
Diagnostic shifts for aromatic protons on both pyridazine and the newly formed ring.[2][3]
Signal overlap in complex molecules.
¹³C NMR
Carbon skeleton and chemical environment
Clear indication of carbonyl to aromatic carbon conversion.[2][3]
Lower sensitivity, longer acquisition times.
2D NMR (COSY, HSQC, HMBC)
Atom connectivity (H-H, C-H, long-range C-H)
Unambiguous assignment of all proton and carbon signals, confirming the fused ring structure.
Requires more instrument time and expertise in data interpretation.
Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation
Mass spectrometry provides the crucial information of the molecular weight of the product, confirming that the reaction has proceeded as expected.[4] High-resolution mass spectrometry (HRMS) can provide the elemental composition, adding another layer of confidence.
Expertise in Action: The fragmentation pattern observed in tandem mass spectrometry (MS/MS) can offer structural insights. For imidazo[1,2-b]pyridazines, characteristic fragmentation may involve the loss of small molecules like HCN or the substituent on the imidazole ring.[5][6][7]
Technique
Information Gained
Strengths for Pyridazine Derivatives
Limitations
Low-Resolution MS (LRMS)
Molecular weight
Quick confirmation of product formation.
Cannot distinguish between isomers.
High-Resolution MS (HRMS)
Exact mass and elemental composition
Provides strong evidence for the molecular formula.
Does not provide connectivity information.
Tandem MS (MS/MS)
Fragmentation pattern
Can help differentiate between isomers based on their fragmentation pathways.[6]
Fragmentation can be complex and difficult to interpret without reference spectra.
Single-Crystal X-ray Crystallography: The Gold Standard
When a suitable single crystal can be obtained, X-ray crystallography provides an unambiguous three-dimensional structure of the molecule.[8] This technique is the ultimate arbiter in cases of structural ambiguity.
Expertise in Action: For the pyridazine derivatives, X-ray crystallography can definitively confirm the fused ring system, the position of all substituents, and the planarity of the molecule.[9][10] This is particularly valuable for confirming the regioselectivity of the cyclization.
Trustworthiness: An X-ray crystal structure is a self-validating system, providing a complete and incontrovertible picture of the molecular architecture in the solid state.
Decision Workflow: When to Use X-ray Crystallography
Caption: Decision-making process for employing X-ray crystallography.
Technique
Information Gained
Strengths for Pyridazine Derivatives
Limitations
X-ray Crystallography
3D molecular structure, bond lengths, and angles
Unambiguous structural determination, confirmation of regiochemistry and stereochemistry.[8][9][10]
Requires a suitable single crystal, which can be difficult to obtain. The structure is in the solid state and may differ from the solution conformation.
Comparative Data Summary
The following table summarizes the expected analytical data for a representative product from each reaction class.
Aromatic protons: 7.2-8.8; NH₂ protons: broad singlet
Aromatic carbons: 115-160
[M]⁺ calculated for C₆H₅ClN₄S
Note: Specific chemical shifts are highly dependent on the substituents and the solvent used.[2][3]
Detailed Experimental Protocols
Synthesis of 6-chloro-2-phenylimidazo[1,2-b]pyridazine
To a solution of 2-bromo-1-(6-chloropyridazin-3-yl)ethanone (1.0 mmol) in ethanol (10 mL), add aniline (1.1 mmol).
Reflux the reaction mixture for 4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
Upon completion, cool the reaction mixture to room temperature.
Collect the precipitated solid by filtration and wash with cold ethanol.
Recrystallize the crude product from ethanol to afford the pure 6-chloro-2-phenylimidazo[1,2-b]pyridazine.
Synthesis of 2-amino-7-chloro-thiazolo[3,2-b]pyridazinium bromide
A mixture of 2-bromo-1-(6-chloropyridazin-3-yl)ethanone (1.0 mmol) and thiourea (1.0 mmol) in ethanol (15 mL) is heated at reflux for 2 hours.[11]
After cooling to room temperature, the resulting precipitate is collected by filtration.
The solid is washed with cold ethanol and then diethyl ether.
The product is dried under vacuum to yield the 2-amino-7-chloro-thiazolo[3,2-b]pyridazinium bromide.
Structure Validation Protocol
NMR Analysis:
Dissolve a 5-10 mg sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).[2]
Acquire ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC spectra on a 400 MHz or higher field spectrometer.
Process and analyze the spectra to assign all proton and carbon signals and confirm the connectivity.
Mass Spectrometry Analysis:
Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).
Infuse the sample into an ESI-TOF or Orbitrap mass spectrometer to obtain high-resolution mass data.
Perform MS/MS analysis on the parent ion to obtain fragmentation data.
X-ray Crystallography (if required):
Grow single crystals of the compound by slow evaporation, vapor diffusion, or cooling of a saturated solution.
Mount a suitable crystal on the diffractometer and collect diffraction data.
Solve and refine the crystal structure to obtain the final 3D model.
Conclusion
The structural validation of reaction products from 2-bromo-1-(6-chloropyridazin-3-yl)ethanone requires a synergistic application of modern analytical techniques. While ¹H and ¹³C NMR provide the foundational evidence of structure and connectivity, high-resolution mass spectrometry is essential for confirming the molecular formula. In cases of ambiguity, single-crystal X-ray crystallography offers the definitive and irrefutable proof of structure. By employing this rigorous, multi-technique approach, researchers can ensure the scientific integrity of their findings and confidently advance their drug discovery and development programs.
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